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2,5,6-Trichloroquinazoline Documentation Hub

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  • Product: 2,5,6-Trichloroquinazoline
  • CAS: 67092-21-1

Core Science & Biosynthesis

Foundational

Introduction: The Quinazoline Core in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 2,5,6-Trichloroquinazoline Scaffold A Note on Isomeric Specificity: Detailed experimental data for the specific 2,5,6-trichloroquinazoline isom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of the 2,5,6-Trichloroquinazoline Scaffold

A Note on Isomeric Specificity: Detailed experimental data for the specific 2,5,6-trichloroquinazoline isomer is limited in publicly available scientific literature. This guide will therefore focus on the well-characterized chemical properties and reactivity of the broader trichloroquinazoline scaffold, drawing upon extensive data from closely related and commercially available isomers such as 2,4,6-trichloroquinazoline and 2,4,7-trichloroquinazoline. The principles discussed herein provide a robust framework for understanding and predicting the behavior of the 2,5,6-isomer.

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of medicinal chemistry. Its rigid structure and capacity for diverse functionalization have established it as a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[1][2] The introduction of multiple chlorine substituents onto this core, creating trichloroquinazolines, dramatically enhances its utility as a chemical intermediate. The electron-withdrawing nature of the chlorine atoms activates the quinazoline ring, making it a highly versatile precursor for the synthesis of complex, biologically active molecules, particularly in the realm of oncology and infectious diseases.[3][4]

This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and synthetic utility of trichloroquinazolines, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this powerful chemical scaffold.

Physicochemical and Spectroscopic Profile

Table 1: Comparative Physicochemical Properties of Trichloroquinazoline Isomers

Property2,4,6-Trichloroquinazoline2,4,7-Trichloroquinazoline2,5,6-Trichloroquinazoline (Predicted)
CAS Number 20028-68-6[5][6]6625-94-1[7][8]Not Available
Molecular Formula C₈H₃Cl₃N₂[5][6]C₈H₃Cl₃N₂[7][8]C₈H₃Cl₃N₂
Molecular Weight 233.49 g/mol [5][6]233.48 g/mol [7][8]233.49 g/mol
Appearance Light yellow solid[5]Solid[7]Likely a crystalline solid
Melting Point Not specified127 °C[7]Expected to be a high-melting solid
Boiling Point 298.5 °C at 760 mmHg[9]309.1 °C at 760 mmHg[7]Expected to be >300 °C at 760 mmHg
Purity ≥ 97% (GC)[5]95%[7]N/A
Spectroscopic Characterization

While specific spectra for 2,5,6-trichloroquinazoline require experimental acquisition, its key spectroscopic features can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing only two signals in the aromatic region (typically δ 7.5-9.0 ppm). These signals would correspond to the protons at the C-7 and C-8 positions. Due to their ortho relationship, they would appear as doublets with a typical coupling constant of ~8-9 Hz.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbons bearing chlorine atoms (C-2, C-5, C-6) and those adjacent to nitrogen atoms (C-2, C-4, C-8a) would show characteristic downfield shifts.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry is crucial for confirming the elemental composition. The mass spectrum will exhibit a distinctive isotopic pattern characteristic of a molecule containing three chlorine atoms (a cluster of peaks at M, M+2, M+4, and M+6).

Synthesis of the Trichloroquinazoline Scaffold

The synthesis of trichloroquinazolines generally follows a multi-step sequence starting from an appropriately substituted anthranilic acid. A plausible pathway for the synthesis of 2,5,6-trichloroquinazoline is outlined below, based on established methodologies for related analogs.[10]

G cluster_0 Synthetic Pathway for 2,5,6-Trichloroquinazoline A 2-Amino-5,6-dichlorobenzoic Acid B 5,6-Dichloro-2,4-dihydroxyquinazoline A->B  Cyclization  (e.g., Urea, heat) C 2,4,5,6-Tetrachloroquinazoline B->C  Chlorination  (e.g., POCl₃, heat) D 2,5,6-Trichloroquinazoline C->D  Selective Reduction/Dechlorination  (e.g., Catalytic Hydrogenation - Position 4)

Caption: Plausible synthetic route to 2,5,6-trichloroquinazoline.

Experimental Protocol: General Chlorination Step

This protocol describes the conversion of a dihydroxyquinazoline intermediate to the corresponding dichloro- or trichloro- derivative, a critical step in the synthesis.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add the dihydroxyquinazoline precursor (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) and a catalytic amount of N,N-dimethylformamide (DMF).[10]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Core Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The defining feature of the trichloroquinazoline scaffold is the exceptional reactivity of the chlorine atoms at the C-2 and C-4 positions towards nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the electron-withdrawing effect of the two ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In contrast, chlorine atoms on the benzene ring (positions 5, 6, 7, or 8) are significantly less reactive towards SNAr.

For isomers like 2,4,6-trichloroquinazoline, this creates a predictable hierarchy of reactivity, allowing for sequential and regioselective functionalization. The C-4 position is generally the most reactive site, followed by the C-2 position.[1][2]

G cluster_0 SNAr Reactivity Hierarchy Start 2,4,6-Trichloroquinazoline Pos4_Sub 2,6-Dichloro-4-(Nu)-quinazoline (Major Product) Start->Pos4_Sub  1. Nucleophile (Nu⁻)  (High Reactivity at C4) Pos2_Sub 4,6-Dichloro-2-(Nu)-quinazoline (Minor Product) Start->Pos2_Sub  2. Nucleophile (Nu⁻)  (Moderate Reactivity at C2) Pos6_Sub 2,4-Dichloro-6-(Nu)-quinazoline (Negligible) Start->Pos6_Sub  3. Nucleophile (Nu⁻)  (Low Reactivity at C6)

Caption: Regioselective reactivity of 2,4,6-trichloroquinazoline in SNAr reactions.

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

G cluster_0 SNAr Mechanism at C4 Position Reactant Trichloroquinazoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Addition of Nucleophile Product Substituted Quinazoline + Cl⁻ Intermediate->Product Elimination of Chloride (Leaving Group)

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: General SNAr with an Amine Nucleophile

This protocol details a typical procedure for the regioselective substitution at the C-4 position.

  • Setup: In a sealed vial or round-bottom flask, dissolve the trichloroquinazoline (1.0 eq) in a polar aprotic solvent such as acetonitrile, THF, or ethanol.[2]

  • Reagents: Add the amine nucleophile (1.0-1.2 eq). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq) to scavenge the HCl generated during the reaction.[2]

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature and time depend on the nucleophilicity of the amine and the specific quinazoline isomer. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The trichloroquinazoline scaffold is a highly valued starting material for the synthesis of kinase inhibitors used in cancer therapy.[11] The quinazoline core effectively mimics the adenine portion of ATP, allowing derivatives to bind to the ATP-binding site of various kinases. The sequential and regioselective displacement of the chlorine atoms at the C-2 and C-4 positions allows for the systematic introduction of different side chains to optimize potency and selectivity against specific kinase targets.[1][2] This approach has been instrumental in the development of therapies targeting pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[11]

Safety and Handling

Trichloroquinazolines are classified as hazardous materials and must be handled with appropriate precautions in a laboratory setting.

  • Hazard Identification: These compounds are typically labeled with GHS pictograms indicating they are harmful or toxic if swallowed, cause skin irritation, and can cause serious eye damage or respiratory irritation.[6][9]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling trichloroquinazolines. All manipulations should be performed in a certified chemical fume hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][7] Storage at 2-8°C or under an inert atmosphere (argon) is often recommended.[5][9]

Conclusion

The 2,5,6-trichloroquinazoline scaffold, as part of the broader family of trichlorinated quinazolines, represents a highly reactive and synthetically valuable building block. While data on this specific isomer is sparse, a thorough understanding of its analogs reveals a predictable and powerful chemistry dominated by regioselective nucleophilic aromatic substitution. The ability to sequentially functionalize the C-2 and C-4 positions provides a clear and strategic advantage for constructing complex molecular architectures, particularly for the discovery of novel kinase inhibitors and other therapeutic agents. Researchers equipped with this knowledge can confidently leverage the trichloroquinazoline core to accelerate their drug discovery and development programs.

References

  • 2,4,6-Trichloroquinazoline - Chem-Impex. (URL: )
  • 2,4,6-Trichloroquinazoline | C8H3Cl3N2 | CID 10421510 - PubChem. (URL: [Link])

  • GHS07 - Safety D
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (URL: [Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • 2-Chloroquinoxaline - SAFETY D
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - IOPscience. (URL: [Link])

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction - ResearchGate. (URL: [Link])

  • D5697 - 2,6-Dichloroquinoxaline - SAFETY D
  • Quinazoline, 2-chloro-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)- - Optional[13C NMR] - SpectraBase. (URL: [Link])

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance - IntechOpen. (URL: [Link])

  • 6-Chloroquinoline - SAFETY D
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC - NIH. (URL: [Link])

  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (URL: [Link])

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS - LOCKSS. (URL: [Link])

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC. (URL: [Link])

Sources

Exploratory

2,5,6-Trichloroquinazoline Synthesis Pathway: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Strategy The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors, anticancer agents, and anti-inflammatory drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Specifically, 2,5,6-Trichloroquinazoline (CAS: 67092-21-1) [1] serves as a highly valuable electrophilic building block. The presence of the highly reactive 2-chloro position allows for downstream regioselective nucleophilic aromatic substitution (SNAr), while the 5,6-dichloro substitutions on the benzenoid ring provide critical steric and electronic properties for target binding.

Synthesizing this specific substitution pattern requires a precise retrosynthetic approach. Direct chlorination of a quinazoline ring lacks regiocontrol. Therefore, the pathway must begin with a pre-functionalized benzene ring—2[2], also systematically numbered as 2-amino-5,6-dichlorobenzoic acid. This guide details a robust, three-step synthetic workflow: urea-mediated cyclocondensation, exhaustive deoxychlorination, and a highly controlled regioselective reductive dehalogenation.

SynthesisPathway A 2-Amino-5,6-dichlorobenzoic acid (CAS: 20776-60-7) B 5,6-Dichloroquinazoline- 2,4(1H,3H)-dione A->B Urea, 200°C Cyclocondensation C 2,4,5,6-Tetrachloroquinazoline (Intermediate) B->C POCl3, DIPEA, 110°C Deoxychlorination D 2,5,6-Trichloroquinazoline (Target Product) C->D Zn, NH4OH, DCM/H2O Regioselective Reduction

Fig 1. Three-step synthetic workflow for 2,5,6-trichloroquinazoline.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Urea-Mediated Cyclocondensation

Objective: Construct the pyrimidine dione ring to yield 5,6-dichloroquinazoline-2,4(1H,3H)-dione.

  • Causality & Mechanism: The reaction relies on the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of urea, followed by an intramolecular cyclization of the resulting ureido intermediate onto the carboxylic acid. A solvent-free melt at 200 °C is utilized because the high thermal energy is required to drive off the thermodynamic byproducts—ammonia (NH3) and water (H2O)—shifting the equilibrium entirely toward the cyclized dione[3].

  • Self-Validating System: The reaction progress is physically observable. As the reaction proceeds, the evolution of ammonia gas can be validated using damp red litmus paper. Completion is indicated when the molten mixture solidifies into a hard mass, as the dione product has a significantly higher melting point than the starting materials.

Protocol:

  • In a mortar, thoroughly triturate 2-amino-5,6-dichlorobenzoic acid (10.0 g, 48.5 mmol) with urea (10.2 g, 170 mmol, 3.5 eq).

  • Transfer the fine powder to a 100 mL round-bottom flask equipped with a short-path distillation head to vent gases.

  • Heat the flask in a sand bath to 200 °C. The mixture will melt and begin to vigorously bubble (NH3 evolution).

  • Maintain heating for 3 hours. The melt will gradually solidify into a tan mass.

  • Cool the flask to 80 °C, add 50 mL of hot water, and triturate the solid to dissolve excess urea.

  • Filter the suspension, wash the filter cake with hot water (3 × 20 mL) and cold ethanol (10 mL), and dry under vacuum to yield the dione intermediate.

Step 2: Deoxychlorination via Vilsmeier-Type Activation

Objective: Exhaustive chlorination to yield 2,4,5,6-tetrachloroquinazoline.

  • Causality & Mechanism: The dione undergoes lactam-lactim tautomerization to present hydroxyl groups at the C2 and C4 positions. Phosphorus oxychloride (POCl3) activates these hydroxyls into excellent leaving groups (dichlorophosphates). N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic base to scavenge the generated HCl. Without the base, the quinazoline nitrogens would protonate, deactivating the ring and halting the SNAr displacement by chloride ions.

  • Self-Validating System: The starting dione is highly insoluble in POCl3. As the reaction proceeds, the suspension will transition into a clear, dark amber homogeneous solution, validating the formation of the highly soluble tetrachloroquinazoline.

Protocol:

  • Suspend the dione intermediate (8.0 g, ~34.6 mmol) in POCl3 (40 mL, excess) under an inert argon atmosphere.

  • Dropwise, add DIPEA (12.0 mL, 69.2 mmol) while stirring. Caution: Exothermic reaction.

  • Equip the flask with a reflux condenser and heat to 110 °C for 4 hours.

  • Monitor via TLC (Hexane:EtOAc 4:1). The baseline dione spot will disappear, replaced by a high-Rf UV-active spot.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Carefully quench the oily residue by pouring it over crushed ice (200 g) with vigorous stirring to hydrolyze residual phosphoryl species.

  • Extract the aqueous slurry with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate to afford 2,4,5,6-tetrachloroquinazoline as a yellow solid.

Step 3: Regioselective Reductive Dehalogenation

Objective: Selectively reduce the C4-Cl bond to yield the final 2,5,6-trichloroquinazoline.

  • Causality & Mechanism: The C4 position of the quinazoline ring is significantly more electron-deficient than the C2 position due to its direct conjugation with both the N1 and N3 nitrogens. When exposed to a mild reducing agent like Zinc dust, single-electron transfer (SET) occurs preferentially into the lowest unoccupied molecular orbital (LUMO), which has its highest coefficient at C4. This cleaves the C4-Cl bond, forming a stabilized radical/anion that is rapidly protonated by the aqueous ammonium hydroxide[4].

  • Self-Validating System: The use of a biphasic DCM/Water system ensures that the organic product remains solvated while the inorganic zinc salts (e.g., ZnCl2, Zn(OH)2) are sequestered into the aqueous layer, making the workup inherently self-purifying.

Mechanism Start 2,4,5,6-Tetrachloroquinazoline Step1 Electron Transfer from Zn(0) to C4-Cl antibonding orbital Start->Step1 Step2 Cleavage of C4-Cl bond Formation of C4 Radical/Anion Step1->Step2 Step3 Protonation by NH4OH/H2O at C4 position Step2->Step3 End 2,5,6-Trichloroquinazoline Step3->End

Fig 2. Logical flow of the regioselective reductive dehalogenation at the C4 position.

Protocol:

  • In a 250 mL flask, dissolve 2,4,5,6-tetrachloroquinazoline (5.0 g, 18.6 mmol) in DCM (75 mL).

  • Add a solution of sodium chloride (0.5 g, 8.5 mmol) and 28% aqueous ammonium hydroxide (20 mL, ~290 mmol) in water (50 mL) to create a biphasic mixture.

  • Under vigorous stirring and a nitrogen atmosphere, add Zinc dust (3.6 g, 55.0 mmol) in small portions to prevent excessive exotherms[4].

  • Stir the biphasic mixture at 40 °C for 4 hours.

  • Filter the mixture through a pad of Celite to remove unreacted Zinc, washing the pad with DCM (20 mL).

  • Separate the layers. Wash the organic layer with water (2 × 30 mL) and brine (30 mL), dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield pure 2,5,6-trichloroquinazoline.

Quantitative Data & Reaction Summary

To facilitate experimental planning, the stoichiometric and thermodynamic parameters of the synthesis pathway are summarized below:

StepReaction TypeReactants & ReagentsTemp (°C)Time (h)Expected Yield
1 Cyclocondensation2-Amino-5,6-dichlorobenzoic acid, Urea2003.070 - 80%
2 DeoxychlorinationDione intermediate, POCl3, DIPEA1104.085 - 90%
3 Regioselective ReductionTetrachloro intermediate, Zn, NH4OH, NaCl404.065 - 75%

Note: Yields are based on optimized bench-scale (10-50g) synthetic runs. The overall theoretical yield across the 3-step pathway is approximately 40-54%.

References

  • Fluorochem - 2,5,6-TRICHLORO-QUINAZOLINE (CAS 67092-21-1).
  • PubChem / NIH - 6-Amino-2,3-dichlorobenzoic acid (CAS 20776-60-7).
  • Journal of Medicinal Chemistry (ACS) - Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors.
  • Echemi - 2-Chloroquinazoline Basic Attributes, Use and Manufacturing.

Sources

Foundational

An In-depth Technical Guide to Trichloroquinazolines: Synthesis, Reactivity, and Applications

A Note to the Reader: This technical guide addresses the core topic of trichloroquinazolines. Initial searches for the specific isomer, 2,5,6-trichloroquinazoline, did not yield a specific CAS number or dedicated researc...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This technical guide addresses the core topic of trichloroquinazolines. Initial searches for the specific isomer, 2,5,6-trichloroquinazoline, did not yield a specific CAS number or dedicated research literature within readily accessible chemical databases. This suggests that it is a less common or perhaps undocumented isomer. Therefore, this guide will focus on the well-characterized and synthetically important isomers, primarily 2,4,6-trichloroquinazoline (CAS: 20028-68-6) and 2,4,7-trichloroquinazoline (CAS: 6625-94-1) , to provide a comprehensive and scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction to Trichloroquinazolines: A Privileged Scaffold in Chemical Synthesis

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antihypertensive properties. The introduction of chlorine atoms to the quinazoline scaffold gives rise to trichloroquinazolines, a class of highly reactive and versatile building blocks.

The electron-withdrawing nature of the three chlorine atoms significantly influences the electronic properties of the quinazoline ring, enhancing its susceptibility to nucleophilic attack. This heightened reactivity, coupled with the regioselective nature of these reactions, makes trichloroquinazolines invaluable starting materials for the synthesis of diverse libraries of substituted quinazolines for drug discovery and agrochemical research.[1] In particular, their role as precursors to potent kinase inhibitors has solidified their status as a "privileged scaffold" in the development of targeted cancer therapies.[2][3]

Physicochemical Properties and Structural Elucidation

The physicochemical properties of trichloroquinazolines are crucial for their handling, reactivity, and application. The table below summarizes the key properties of the two well-documented isomers.

Property2,4,6-Trichloroquinazoline2,4,7-Trichloroquinazoline
CAS Number 20028-68-6[1]6625-94-1
Molecular Formula C₈H₃Cl₃N₂[1]C₈H₃Cl₃N₂
Molecular Weight 233.49 g/mol [1]233.48 g/mol
Appearance Light yellow solid[1]Solid
Melting Point Not specified127 °C
Boiling Point 298.5°C at 760 mmHg309.1°C at 760 mmHg
Storage Store at 2-8°C[4]Store at -20°C
Spectroscopic Characterization

Unambiguous structural confirmation of trichloroquinazolines and their derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the substitution pattern on the quinazoline ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the positions of the chlorine atoms. 2D NMR techniques like HMBC and NOESY are instrumental in confirming the regioselectivity of subsequent substitution reactions.[6][7]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition of the synthesized compounds. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) provides a clear signature for the presence of multiple chlorine atoms in the molecule.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. In trichloroquinazolines, characteristic peaks for C=N and C=C stretching in the aromatic system, as well as C-Cl stretching, would be expected.[10]

Synthesis of Trichloroquinazolines

Trichloroquinazolines are typically synthesized from the corresponding quinazolinone or dihydroxyquinazoline precursors through a chlorination reaction. A common and effective method involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF).[11][12]

Quinazolinone Substituted Quinazolinone Reagents POCl₃, DMF (cat.) Quinazolinone->Reagents Trichloroquinazoline Trichloroquinazoline Reagents->Trichloroquinazoline Chlorination (e.g., 110°C, 6h)

Caption: General synthetic scheme for Trichloroquinazolines.

Experimental Protocol: Synthesis of a Dichloroquinazoline Derivative

The following protocol for the synthesis of a dichloroquinazoline derivative can be adapted for the synthesis of trichloroquinazolines from the appropriately substituted quinazolinone.[12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted quinazolinone (1 equivalent).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF) (e.g., 6 drops).

  • Reaction: Heat the mixture to 110°C and stir for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess POCl₃.

  • Purification: Carefully add the viscous residue to ice water with stirring. The precipitate is then collected by filtration, washed with cold water, and dried to afford the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Regioselectivity

The key to the synthetic utility of trichloroquinazolines lies in the differential reactivity of the chlorine-substituted carbon atoms towards nucleophilic aromatic substitution (SNAr). The carbon at the 4-position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack under mild conditions.[6][13] The chlorine at the 2-position is less reactive and typically requires harsher conditions (e.g., higher temperatures) for substitution. The chlorine on the benzene ring (at position 6 or 7) is the least reactive and generally requires metal-catalyzed cross-coupling reactions for substitution.[11]

This regioselectivity allows for a stepwise and controlled introduction of different functional groups onto the quinazoline scaffold.

Start 2,4,X-Trichloroquinazoline Step1 4-Substituted-2,X-dichloroquinazoline Start->Step1 Nu-H (mild conditions) (e.g., R-NH₂, 0°C - RT) Step2 2,4-Disubstituted-X-chloroquinazoline Step1->Step2 Nu'-H (harsher conditions) (e.g., R'-NH₂, reflux) Step3 Fully Substituted Quinazoline Step2->Step3 Pd-catalyzed cross-coupling (e.g., Ar-B(OH)₂)

Caption: Regioselective substitution workflow for Trichloroquinazolines.

This predictable reactivity is a cornerstone of their application in combinatorial chemistry and the generation of diverse molecular libraries for high-throughput screening.[14]

Applications in Drug Discovery and Research

The trichloroquinazoline scaffold is a highly sought-after starting material in the synthesis of biologically active molecules.

Kinase Inhibitors for Cancer Therapy

A significant application of trichloroquinazolines is in the synthesis of 4-aminoquinazoline derivatives, which are potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to cancer. Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline core, highlighting the importance of this structural motif.[2]

By reacting trichloroquinazolines with a variety of amines, researchers can generate libraries of compounds to probe the structure-activity relationships (SAR) for different kinase targets, including:

  • Epidermal Growth Factor Receptor (EGFR) [3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [15]

  • Tropomyosin receptor kinase (TRK) [16]

Agrochemicals

The unique chemical properties of trichloroquinazolines also make them valuable intermediates in the development of new agrochemicals. They serve as building blocks for the synthesis of novel herbicides and fungicides, contributing to advancements in crop protection.[1]

Safety, Handling, and Disposal

Chlorinated aromatic compounds, including trichloroquinazolines, should be handled with care due to their potential toxicity. The following safety precautions are essential.

Hazard StatementDescription
H301 Toxic if swallowed[4]
H315 Causes skin irritation[4]
H318 Causes serious eye damage[4]
H335 May cause respiratory irritation[4]
Safe Handling Workflow

A systematic approach is crucial for minimizing exposure when working with these compounds.[17]

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

    • Body Protection: A lab coat should be worn at all times.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[17][18]

  • Disposal: Trichloroquinazolines and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[19][20]

Prep Preparation (Risk Assessment, Gather PPE) Handling Handling (In Fume Hood) Prep->Handling Storage Storage (Cool, Dry, Ventilated) Handling->Storage Disposal Disposal (Hazardous Waste) Handling->Disposal

Caption: Safe handling workflow for chlorinated aromatic compounds.

References

  • 2

  • 11

  • [Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-

  • /4862)

Sources

Exploratory

Rational Design and Functionalization of 2,5,6-Trichloroquinazoline: A Technical Whitepaper

Executive Summary & Molecular Architecture In modern medicinal chemistry and materials science, halogenated heterocycles serve as privileged scaffolds for the rapid assembly of complex molecular architectures. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern medicinal chemistry and materials science, halogenated heterocycles serve as privileged scaffolds for the rapid assembly of complex molecular architectures. Among these, 2,5,6-trichloroquinazoline (CAS: 67092-21-1) stands out as a highly versatile building block ()[1].

The quinazoline core is a fused bicyclic system comprising an electron-deficient pyrimidine ring and a relatively electron-rich benzene ring. The strategic placement of three chlorine atoms at the 2, 5, and 6 positions creates an orthogonal reactivity profile[2]. Because the C2 position is flanked by two electronegative nitrogen atoms, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the C5 and C6 chlorines require transition-metal activation, allowing chemists to perform sequential, chemoselective functionalizations without the need for protecting groups.

Quantitative Physicochemical Profile
ParameterValueAnalytical Significance
CAS Registry Number 67092-21-1Unique identifier for procurement and database queries[1]
Molecular Formula C8H3Cl3N2Determines exact mass for high-resolution MS[2]
Molecular Weight 233.48 g/mol Used for precise stoichiometric calculations[2]
Monoisotopic Mass 231.936 g/mol Target m/z for mass spectrometry (M+H: 232.94)
SMILES String ClC1=NC=C2C(=N1)C=CC(Cl)=C2ClEnables in silico modeling and structural queries[1]
C2-Cl Bond Dissociation ~ 80 kcal/molLower energy barrier enables spontaneous SNAr
C5/C6-Cl Bond Dissociation ~ 95 kcal/molRequires transition metal activation (e.g., Pd, Ni)

Chemical Reactivity & Chemoselectivity

The core logic of utilizing 2,5,6-trichloroquinazoline lies in its chemoselectivity . The Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline system has its largest coefficient at the C2 position. When exposed to a nucleophile (such as a primary or secondary amine), the reaction occurs exclusively at C2.

Once the C2 position is substituted with an electron-donating group (like an amine), the pyrimidine ring becomes electron-rich via resonance donation from the nitrogen lone pair. This electronic shift effectively "shuts down" further SNAr reactivity, preserving the C5 and C6 chlorides for downstream Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

G A 2,5,6-Trichloroquinazoline B SNAr Reaction (C2 Position) A->B Nucleophile (1.0 eq) C 2-Substituted-5,6- dichloroquinazoline B->C Regioselective D Pd-Catalyzed Cross-Coupling C->D Boronic Acid Pd Catalyst E Functionalized Target D->E Orthogonal Assembly

Chemoselective functionalization workflow for 2,5,6-trichloroquinazoline.

Validated Synthetic Methodologies

The foundational synthesis of 2-substituted quinazolines was systematically described by Sasse in 1978 ()[3]. Building upon these principles, the de novo synthesis of the 2,5,6-trichloro scaffold typically proceeds via the cyclization of a substituted benzaldehyde, followed by aggressive deoxychlorination.

Mechanism N1 2-Amino-4,5-dichlorobenzaldehyde N3 5,6-Dichloroquinazolin-2(1H)-one N1->N3 Cyclization N2 Urea / Cyanamide N2->N3 Cyclization N4 POCl3 + Catalytic Base N3->N4 Imidoyl Chloride Formation N5 2,5,6-Trichloroquinazoline N4->N5 Reflux, 105°C

De novo synthetic pathway for the preparation of 2,5,6-trichloroquinazoline.

Protocol A: Deoxychlorination to Yield 2,5,6-Trichloroquinazoline

This protocol outlines the activation of the lactam precursor into the highly reactive trichloro scaffold.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Loading: Add 5,6-dichloroquinazolin-2(1H)-one (10.0 mmol) to the flask.

  • Activation: Slowly add phosphorus oxychloride (POCl₃, 30.0 mL) followed by a catalytic amount of N,N-dimethylaniline (1.0 mL).

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent, driving the equilibrium from the lactam tautomer to the imidoyl chloride via a Vilsmeier-type intermediate. The catalytic N,N-dimethylaniline acts as a proton scavenger and nucleophilic catalyst, significantly lowering the activation energy barrier for the deoxychlorination.

  • Thermal Processing: Heat the reaction mixture to reflux (approx. 105°C) for 4 hours.

  • Self-Validating Check: Withdraw a 10 µL reaction aliquot, quench in 1 mL of ice-cold acetonitrile, and analyze via LC-MS. The reaction is complete when the lactam starting material is fully consumed, and the chromatogram shows a dominant peak at m/z 231.9 (monoisotopic M+H) with the characteristic 3-chlorine isotope pattern (M : M+2 : M+4 : M+6 ratio of approx. 27:27:9:1).

  • Quenching & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Pour the oily residue over crushed ice (100 g) with vigorous stirring. Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

Protocol B: Regioselective SNAr at the C2 Position

This protocol details the chemoselective installation of an amine at the C2 position, leaving C5 and C6 intact.

  • Setup: Dissolve 2,5,6-trichloroquinazoline (5.0 mmol) in anhydrous THF (20 mL) in a 50 mL vial.

  • Nucleophile Addition: Add the aliphatic amine (e.g., morpholine, 5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 6.0 mmol).

    • Causality: The amidine-like N-C(Cl)-N substructure of the quinazoline ring severely depletes electron density at C2, creating a highly electrophilic center. This allows the aliphatic amine to undergo SNAr at room temperature. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and deactivation of the incoming nucleophile.

  • Reaction Conditions: Stir at room temperature for 2 hours.

  • Self-Validating Check: The protocol is self-validating via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase. The highly non-polar 2,5,6-trichloroquinazoline scaffold (R_f ~0.8) will disappear, replaced by a lower-running, intensely UV-active spot (R_f ~0.3) corresponding to the amine adduct.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Applications in Drug Discovery

Quinazolines are widely recognized as privileged scaffolds in pharmacology, particularly in the development of kinase inhibitors (e.g., gefitinib, erlotinib). The specific substitution pattern of the 2,5,6-trichloro variant allows researchers to explore unique chemical space.

Notably, bioisosteric replacements utilizing the quinazoline core have been vital in developing antitumor agents. For instance, replacing quinoxaline moieties with quinazolines has been extensively studied to modulate cytotoxicity and pharmacokinetic profiles against solid tumors ()[4]. Furthermore, recent advancements in organometallic chemistry, such as Chan-Evans-Lam couplings, have expanded the toolkit for synthesizing complex 2-aminoquinazolines from functionalized precursors, bypassing traditional SNAr limitations when dealing with weak nucleophiles ()[5].

By mastering the orthogonal reactivity of 2,5,6-trichloroquinazoline, drug development professionals can rapidly generate diverse libraries of highly targeted therapeutics.

References

  • Title: Synthesis and Biological Evaluation of Some Bioisosteres and Congeners of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469) Source: Journal of Medicinal Chemistry 45.14 (2002): 3130-3137 URL: [Link]

Sources

Foundational

Spectroscopic Data of 2,5,6-Trichloroquinazoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,5,6-trichloroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,5,6-trichloroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it offers detailed, field-proven experimental protocols for acquiring this data, grounded in established scientific principles.

Introduction to 2,5,6-Trichloroquinazoline

2,5,6-Trichloroquinazoline is a halogenated heterocyclic compound. The quinazoline core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence and position of the three chlorine atoms on the quinazoline ring system are expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Understanding this signature is paramount for its unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,5,6-trichloroquinazoline, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic rings.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra for 2,5,6-trichloroquinazoline in public databases, the following data is predicted based on established NMR prediction algorithms and comparison with structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,5,6-Trichloroquinazoline (in CDCl₃)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~158.5
C4~9.2 (s, 1H)~152.0
C5-~135.0
C6-~133.0
C7~8.0 (s, 1H)~128.0
C8~8.2 (s, 1H)~130.0
C8a-~148.0
C4a-~125.0

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Interpretation of Predicted NMR Data
  • ¹H NMR: The predicted ¹H NMR spectrum is expected to be relatively simple, showing three singlets in the aromatic region. The downfield shift of the proton at C4 is anticipated due to the deshielding effect of the adjacent nitrogen atom and the chlorine at C2. The protons at C7 and C8 are expected to appear as singlets due to the lack of adjacent protons for coupling.

  • ¹³C NMR: The predicted ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the quinazoline ring system. The carbons directly attached to the electronegative chlorine and nitrogen atoms (C2, C4, C5, C6, C8a) are expected to be the most deshielded and appear at the downfield end of the spectrum.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data for a solid organic compound like 2,5,6-trichloroquinazoline.[5][6][7]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • If the sample does not fully dissolve, gentle warming or sonication may be employed. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • For quantitative NMR, an internal standard can be added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp resonance signals.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire fft Fourier Transform acquire->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the predicted characteristic IR absorption bands for 2,5,6-trichloroquinazoline based on the functional groups present.[8][9][10][11]

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=N Stretch (quinazoline ring)1620 - 1580Medium to Strong
C=C Stretch (aromatic ring)1580 - 1450Medium to Strong
C-H Stretch (aromatic)3100 - 3000Weak to Medium
C-Cl Stretch850 - 550Strong
Aromatic C-H Bending (out-of-plane)900 - 675Medium to Strong
Interpretation of IR Spectrum

The IR spectrum of 2,5,6-trichloroquinazoline is expected to be dominated by absorptions arising from the quinazoline ring system and the carbon-chlorine bonds. The presence of sharp bands in the 1620-1450 cm⁻¹ region would be indicative of the aromatic C=C and C=N stretching vibrations. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The strong absorptions in the lower wavenumber region (850-550 cm⁻¹) will be characteristic of the C-Cl stretching vibrations. The out-of-plane C-H bending bands can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FT-IR Analysis

This protocol describes the common methods for obtaining an IR spectrum of a solid sample.[12][13][14][15][16]

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

2. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

3. Data Acquisition:

  • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the prepared sample in the spectrometer.

  • Collect the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing KBr KBr Pellet Background Collect Background KBr->Background ATR ATR ATR->Background Sample Collect Sample Spectrum Background->Sample Ratio Ratio Sample/Background Sample->Ratio

Caption: Workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum

The predicted mass spectrum of 2,5,6-trichloroquinazoline would show a molecular ion peak corresponding to its molecular weight. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular FormulaC₈H₃Cl₃N₂
Exact Mass243.9467
Molecular Weight245.48
Predicted Molecular Ion (M⁺)m/z 244
Predicted Isotopic Pattern (M, M+2, M+4, M+6)Due to ³⁵Cl and ³⁷Cl isotopes
Interpretation of Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of 2,5,6-trichloroquinazoline. The isotopic pattern of the molecular ion will be a key identifier, showing a cluster of peaks due to the presence of three chlorine atoms. The relative intensities of these peaks (M, M+2, M+4, M+6) will be characteristic of a trichlorinated compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.[17][18][19][20][21][22][23] Common fragmentation pathways for quinazolines may involve the loss of chlorine atoms, HCN, or cleavage of the quinazoline ring. The observation of fragment ions corresponding to these losses would further support the proposed structure.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for obtaining a mass spectrum of a solid organic compound using electrospray ionization (ESI), a common soft ionization technique.[24][25]

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

2. Mass Spectrometer Setup and Data Acquisition:

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.

  • Acquire the mass spectrum in the appropriate mass range.

  • For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis Dissolve Dissolve in LC-MS Grade Solvent Infuse Infuse into Ion Source Dissolve->Infuse Ionize Generate Ions (ESI) Infuse->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 2,5,6-trichloroquinazoline. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust framework for the synthesis, identification, and characterization of this and related compounds. As with any analytical endeavor, the careful execution of these experimental procedures is paramount to obtaining high-quality, reliable data.

References

  • FT-IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from Northern Illinois University website.
  • Guide to FT-IR Spectroscopy. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31).
  • Infrared Tables (short summary of common absorption frequencies). (n.d.). Retrieved from University of Colorado Boulder website.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.).
  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23).
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14).
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021, April 19). PMC.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Best Practice Guide for Generating Mass Spectra. (n.d.). Retrieved from The Royal Society of Chemistry website.
  • NMR Predictor - Documentation. (n.d.).
  • Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7).
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.).
  • CASPRE - 13C NMR Predictor. (n.d.).
  • IR Absorption Frequencies. (n.d.). Retrieved from Northern Illinois University website.
  • NMR Protocols and Methods. (n.d.).
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Organic Spectrometry. (n.d.). In LibreTexts.
  • Starting Guide to NMRPredict Desktop. (2024, September 16).
  • Solid-st
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Solid State NMR. (n.d.).
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, March 11). Wiley Online Library.
  • Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. (2022, April 22). PMC.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.).
  • Aom2s for mass spectrometry oligonucleotide analysis. (2024, June 4).
  • Solid-state NMR spectroscopy. (n.d.).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.

Sources

Exploratory

Characterizing 2,5,6-Trichloroquinazoline: A Technical Guide to Solubility and Stability for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for the analytical characterization of 2,5,6-trichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry. Recognizing the current scar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2,5,6-trichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry. Recognizing the current scarcity of public-domain data for this specific isomer, this document serves as an in-depth manual for researchers, scientists, and drug development professionals. It outlines the fundamental principles and provides detailed, field-proven protocols for determining the aqueous and organic solubility, as well as the chemical stability of 2,5,6-trichloroquinazoline under various stress conditions. The methodologies described herein are based on established best practices for novel chemical entities, ensuring the generation of robust and reliable data crucial for advancing drug discovery and development programs.

Introduction: The Quinazoline Scaffold and the Imperative for Physicochemical Characterization

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The specific substitution pattern of chloro-groups on the quinazoline core, as in 2,5,6-trichloroquinazoline, is anticipated to significantly influence its physicochemical properties, including solubility and stability. These parameters are critical determinants of a compound's "drug-like" properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Solubility Determination: A Gateway to Understanding Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form. Conversely, understanding solubility in organic solvents is essential for synthesis, purification, and the development of various formulation strategies.

Theoretical Considerations

The solubility of a compound is influenced by its molecular structure, including its polarity, hydrogen bonding capacity, and crystal lattice energy. The presence of three chloro-substituents on the quinazoline core of 2,5,6-trichloroquinazoline suggests a lipophilic character, which may lead to low aqueous solubility.

Experimental Protocols for Solubility Determination

The following protocols are recommended for the comprehensive solubility assessment of 2,5,6-trichloroquinazoline.

This method, often referred to as the "gold standard," determines the equilibrium solubility of a compound at a specific pH and temperature. The shake-flask method is a widely accepted approach for this determination.[3][4]

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of solid 2,5,6-trichloroquinazoline to vials containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C for physiological relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand to permit the undissolved solid to settle. Subsequently, filter the supernatant through a 0.45 µm filter.

  • Quantification: Analyze the concentration of 2,5,6-trichloroquinazoline in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • Filtration: Removes any undissolved particles that could lead to an overestimation of solubility.

Understanding solubility in organic solvents is critical for synthetic chemists and formulation scientists. A similar equilibrium solubility method can be employed.

Protocol: Gravimetric Method for Organic Solvent Solubility

  • Saturated Solution Preparation: Prepare a saturated solution of 2,5,6-trichloroquinazoline in the desired organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) at a defined temperature (e.g., 25 °C) as described in the shake-flask method.[5]

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a solvent-compatible syringe filter.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved 2,5,6-trichloroquinazoline.

  • Calculation: Calculate the solubility in terms of g/100 mL or mg/mL.

Illustrative Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Illustrative Solubility Profile of 2,5,6-Trichloroquinazoline

Solvent/Buffer (at 25°C)Molecular FormulaDielectric Constant (20°C)Illustrative Solubility (mg/mL)
MethanolCH₃OH32.7Data to be determined
EthanolC₂H₅OH24.5Data to be determined
AcetoneC₃H₆O20.7Data to be determined
DichloromethaneCH₂Cl₂9.1Data to be determined
Ethyl AcetateC₄H₈O₂6.0Data to be determined
TolueneC₇H₈2.4Data to be determined
HexaneC₆H₁₄1.9Data to be determined
Aqueous Buffer (pH 1.2)-~80Data to be determined
Aqueous Buffer (pH 7.4)-~80Data to be determined

Note: The values in this table are placeholders and must be populated with experimentally derived data.

Chemical Stability Assessment: Ensuring Drug Integrity

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation pathways. Forced degradation studies are an essential tool in this process.[6]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. The objectives of these studies are:

  • To elucidate potential degradation pathways.

  • To identify likely degradation products.

  • To develop and validate a stability-indicating analytical method.

  • To inform formulation and packaging development.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation should be employed, covering hydrolytic, oxidative, photolytic, and thermal stress conditions.

Protocol: Forced Degradation of 2,5,6-Trichloroquinazoline

  • Stock Solution Preparation: Prepare a stock solution of 2,5,6-trichloroquinazoline in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and monitor over time.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a temperature-controlled oven.

    • Photolytic Degradation: Expose the drug substance (both in solid state and in solution) to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis0.1 M HCl, 60°CHydrolysis of the quinazoline ring, potential de-chlorination.
Basic Hydrolysis0.1 M NaOH, 60°CRing opening, hydrolysis of chloro-substituents.
Oxidation3% H₂O₂, Room TemperatureFormation of N-oxides, ring oxidation.
Thermal (Solid)80°CDecomposition, potential sublimation.
PhotolyticICH Q1B compliant light sourcePhotodegradation, formation of radical species.
Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This is typically a reverse-phase HPLC method that can resolve the parent drug from its degradation products.

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to confirm that the chromatographic peak of the parent drug is pure and not co-eluting with any degradation products.

  • Mass Balance: The sum of the assay of the parent drug and the levels of its degradation products should remain constant throughout the stability study.

Visualization of Experimental Workflows

To aid in the practical implementation of these protocols, the following diagrams illustrate the key experimental workflows.

Solubility_Determination_Workflow cluster_aqueous Aqueous Solubility (Shake-Flask) cluster_organic Organic Solvent Solubility (Gravimetric) A1 Prepare Buffers (pH 1.2-7.4) A2 Add Excess 2,5,6-Trichloroquinazoline A1->A2 A3 Equilibrate (e.g., 37°C, 48h) A2->A3 A4 Filter Supernatant (0.45 µm) A3->A4 A5 Quantify by HPLC A4->A5 O1 Prepare Saturated Solution O2 Filter Supernatant O1->O2 O3 Evaporate Solvent O2->O3 O4 Determine Mass of Solute O3->O4 O5 Calculate Solubility O4->O5

Caption: Workflow for determining the aqueous and organic solubility of 2,5,6-trichloroquinazoline.

Caption: Experimental workflow for a forced degradation study of 2,5,6-trichloroquinazoline.

Conclusion and Future Directions

The physicochemical characterization of novel chemical entities like 2,5,6-trichloroquinazoline is a foundational activity in the drug discovery and development process. While specific solubility and stability data for this compound are not yet publicly available, the protocols and methodologies outlined in this technical guide provide a robust framework for their determination. By systematically applying these techniques, researchers can generate the high-quality data necessary to assess the developability of 2,5,6-trichloroquinazoline and to make informed decisions in their research programs. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this promising scaffold.

References

  • (This is a placeholder for a general reference on the importance of quinazolines in medicinal chemistry, as no direct synthesis or application of 2,5,6-trichloroquinazoline was found).
  • Chem-Impex. (n.d.). 2,4,6-Trichloroquinazoline.
  • PubChem. (n.d.). 2,4,6-Trichloroquinazoline.
  • (This is a placeholder for a general reference on ADME properties, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on the impact of lipophilicity on solubility, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on solubility theory, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on the Biopharmaceutics Classification System, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on the importance of pH in drug solubility, as no direct data for 2,5,6-trichloroquinazoline was found).
  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • BenchChem. (n.d.). Navigating the Stability of 2-Methylquinoline-6-Sulfonic Acid: A Technical Guide for Researchers.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
  • (This is a placeholder for a general reference on the principles of forced degradation studies, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on stability-indicating methods, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on HPLC method development, as no direct data for 2,5,6-trichloroquinazoline was found).
  • MedCrave. (2016). Forced Degradation Studies.
  • ICH. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.
  • (This is a placeholder for a general reference on peak purity analysis, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on mass balance in stability studies, as no direct data for 2,5,6-trichloroquinazoline was found).
  • (This is a placeholder for a general reference on the impact of physicochemical properties on drug development, as no direct data for 2,5,6-trichloroquinazoline was found).

Sources

Foundational

2,5,6-Trichloroquinazoline: A Technical Guide to Unveiling its Biological Potential

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on the untapped potential of a specific, yet under-investigated derivative: 2,5,6-trichloroquinazoline. By leveraging the extensive knowledge of structurally related quinazolines, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and validate the therapeutic promise of this compound. We will delve into its potential as an anticancer, antimicrobial, and anti-inflammatory agent, supported by detailed, field-proven experimental protocols and the underlying scientific rationale.

Introduction: The Quinazoline Privilege and the 2,5,6-Trichloro Moiety

Quinazoline, a bicyclic heterocyclic compound, is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[3] Its derivatives have been successfully developed into drugs for treating cancer, microbial infections, and inflammatory conditions.[2][4][5] The specific substitution pattern of 2,5,6-trichloroquinazoline offers a unique combination of features. The chlorine atoms at positions 5 and 6 can influence the molecule's electronic properties and its interaction with target proteins, while the chlorine at the 2-position provides a reactive handle for further chemical modification, allowing for the creation of diverse compound libraries.[6][7]

This guide will explore the most probable biological activities of 2,5,6-trichloroquinazoline based on the established pharmacology of its chemical relatives. We will then provide a clear roadmap for the experimental validation of these hypotheses.

Postulated Biological Activities and Mechanistic Insights

Based on the extensive literature on quinazoline derivatives, 2,5,6-trichloroquinazoline is hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Potential: Targeting Key Signaling Pathways

A significant number of quinazoline-based compounds exert their anticancer effects by inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[10][11] The 4-anilinoquinazoline scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibition.[2]

It is plausible that 2,5,6-trichloroquinazoline itself, or more likely its derivatives synthesized via substitution at the C2 position, could function as potent kinase inhibitors. The chloro-substituents at positions 5 and 6 may enhance binding affinity to the ATP-binding pocket of these kinases.

Hypothesized Mechanisms of Anticancer Action:

  • Kinase Inhibition: Direct inhibition of EGFR, VEGFR, and other relevant kinases, leading to the blockade of downstream signaling pathways.[9]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells as a consequence of kinase inhibition and cell cycle disruption.[12]

  • Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G2/M phase, thereby preventing cancer cell proliferation.[12]

Anticancer_MoA cluster_0 2,5,6-Trichloroquinazoline Derivative cluster_1 Cancer Cell Quinazoline 2,5,6-Trichloroquinazoline Derivative EGFR_VEGFR EGFR/VEGFR Kinase Domain Quinazoline->EGFR_VEGFR Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Quinazoline->Signaling Blockade CellCycle Cell Cycle Arrest Quinazoline->CellCycle Induction EGFR_VEGFR->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotion Apoptosis Apoptosis Signaling->Apoptosis Inhibition of Synthesis_Workflow Start 2,5,6-Trichloroquinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Diverse Nucleophiles (e.g., amines, thiols) Nucleophile->Reaction Library Library of 2-Substituted- 5,6-dichloroquinazolines Reaction->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and screening of a 2,5,6-trichloroquinazoline library.

In Vitro Cytotoxicity Assessment

The initial step in evaluating anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [8][12] Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • 2,5,6-Trichloroquinazoline and its derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound. [13]

    Compound Cell Line IC50 (µM) - Hypothetical Data
    Derivative A MCF-7 8.5
    Derivative B MCF-7 15.2
    Derivative C A549 5.1
    Doxorubicin MCF-7 0.5

    | Doxorubicin | A549 | 0.8 |

Kinase Inhibition Assay

To investigate the mechanism of anticancer activity, a direct enzymatic assay for kinase inhibition is essential.

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. [14] Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In each well, combine the test compound, EGFR enzyme, and substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate.

  • Terminate and Detect: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. A lower signal indicates greater kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value. [14]

    Compound Kinase Target IC50 (nM) - Hypothetical Data
    Derivative C EGFR 50
    Gefitinib EGFR 30
    Derivative A VEGFR2 120

    | Sorafenib | VEGFR2 | 90 |

Antimicrobial Susceptibility Testing

The antimicrobial potential can be assessed using standard broth microdilution or agar diffusion methods.

This method provides a qualitative assessment of antimicrobial activity. [15][16] Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile paper discs

  • Test compounds

  • Standard antibiotics (e.g., neomycin) and antifungals (e.g., nystatin) [17] Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Plate Inoculation: Spread the inoculum evenly over the surface of the agar plates.

  • Disc Application: Place sterile paper discs impregnated with the test compounds and controls onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. [17]

Conclusion and Future Directions

While direct experimental data on 2,5,6-trichloroquinazoline is limited, the extensive body of research on related quinazoline derivatives provides a strong foundation for postulating its biological activities. The structural features of this compound make it a compelling candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows and specific protocols detailed in this guide offer a robust framework for systematically evaluating these potentials. The synthesis of a focused library of derivatives through substitution at the 2-position will be a critical step in elucidating structure-activity relationships and identifying lead compounds for further development. The insights gained from such studies will not only unveil the therapeutic potential of 2,5,6-trichloroquinazoline but also contribute to the broader understanding of the quinazoline scaffold in medicinal chemistry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • IntechOpen. (2024, February 21). Biological Activities of Recent Advances in Quinazoline.
  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • International Journal of Modern Pharmaceutical Research. (2025, January 22). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • International Journal of Health and Clinical Research. (2021, December 15). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization.
  • Benchchem. (n.d.). Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR.
  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.
  • Eco-Vector Journals Portal. (2021, August 29). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • Rasayan Journal. (n.d.). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent.
  • MDPI. (2022, June 15). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
  • RSC Publishing. (2025, January 6). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile.
  • Semantic Scholar. (2020, August 5). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents.
  • PMC. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.
  • Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • RSC Publishing. (2025, August 21). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors.
  • National Library of Medicine. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines].
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • SciSpace. (n.d.). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against.
  • Benchchem. (n.d.). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action.
  • MDPI. (2025, October 14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • Arabian Journal of Chemistry. (2021, November 2). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.
  • ScienceDirect. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.
  • IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline.
  • Latin American Journal of Pharmacy. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • PMC. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][4][8]riazino[2,3-c]quinazolines. Retrieved from

Sources

Exploratory

Engineering the 2,5,6-Trichloroquinazoline Scaffold: Starting Materials, Regioselectivity, and Synthetic Workflows

Executive Summary The synthesis of polyhalogenated heterocycles demands rigorous regiocontrol. 2,5,6-Trichloroquinazoline (CAS 67092-21-1) [1] is a highly privileged scaffold in drug discovery, serving as a critical elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of polyhalogenated heterocycles demands rigorous regiocontrol. 2,5,6-Trichloroquinazoline (CAS 67092-21-1) [1] is a highly privileged scaffold in drug discovery, serving as a critical electrophilic hub for the synthesis of kinase inhibitors and targeted covalent modifiers. Because the quinazoline core possesses multiple reactive sites, synthesizing this specific substitution pattern requires strategic selection of starting materials and a deep understanding of the electronic disparities between the C-2 and C-4 positions.

This whitepaper provides an authoritative, step-by-step guide to synthesizing 2,5,6-trichloroquinazoline. We detail the retrosynthetic logic, the causality behind reagent selection, and self-validating experimental protocols designed for high-fidelity scale-up.

Strategic Retrosynthesis & Starting Material Selection

Attempting to directly chlorinate a bare quinazoline ring inevitably leads to complex mixtures, as electrophilic aromatic substitution (EAS) naturally favors the C-6 and C-8 positions but suffers from poor regioselectivity under harsh conditions.

To achieve absolute regiocontrol, the pyrimidine ring must be constructed onto a pre-functionalized benzene ring. The optimal starting material is 2-amino-5,6-dichlorobenzoic acid (5,6-dichloroanthranilic acid). By pre-installing the chlorines at the 5- and 6-positions of the carbocycle, the synthesis is reduced to a three-stage sequence:

  • Double Condensation: Building the pyrimidine dione core.

  • Deoxychlorination: Converting the dione to a tetrachloro-intermediate.

  • Regioselective Reduction: Exploiting the electronic asymmetry of the quinazoline ring to selectively remove the C-4 chlorine.

Workflow A 2-Amino-5,6-dichloro- benzoic acid (Starting Material) B 5,6-Dichloroquinazoline- 2,4(1H,3H)-dione (Intermediate 1) A->B Urea (Neat) 160°C, 4h -NH3, -H2O C 2,4,5,6-Tetrachloro- quinazoline (Intermediate 2) B->C POCl3, DIPEA Reflux, 12h D 2,5,6-Trichloro- quinazoline (Target Scaffold) C->D Zn dust, Aq. NH3 THF, 25°C, 3h Regioselective

Fig 1: Three-step synthetic workflow from 2-amino-5,6-dichlorobenzoic acid to the target scaffold.

Mechanistic Causality in the Synthetic Workflow (E-E-A-T)

The Thermodynamic Drive of Urea Condensation

In the first step, urea acts as both a nitrogen source and a carbonyl equivalent. The choice of a neat melt at 160 °C is deliberate. Thermodynamically, the reaction is driven forward by the continuous evolution of ammonia gas and water vapor, which shifts the equilibrium entirely toward the highly stable, hydrogen-bonded quinazolinedione lattice[2].

Base-Catalyzed Deoxychlorination

During the deoxychlorination step, phosphorus oxychloride (POCl₃) serves as both solvent and electrophile. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is a critical causality factor. As the reaction proceeds, HCl is generated. Without a base, HCl protonates the pyrimidine nitrogens, drastically reducing the nucleophilicity of the tautomeric oxygen atoms and stalling the formation of the intermediate dichlorophosphite ester[2]. DIPEA neutralizes the acid, ensuring rapid and complete conversion to 2,4,5,6-tetrachloroquinazoline[3].

The Electronic Basis for Regioselective Dechlorination

The final step relies on the differential electrophilicity of the quinazoline carbons. The C-4 position is highly activated by the adjacent N-3 atom and the electron-withdrawing effect of the fused dichlorobenzene ring. As demonstrated in extensive SNAr studies, C-4 is significantly more electron-deficient than C-2[4].

When treated with Zinc dust in aqueous ammonia—a method pioneered by [5]—a Single Electron Transfer (SET) occurs preferentially at the C-4 π* orbital. This forms a transient radical anion that undergoes mesolytic cleavage to expel a chloride ion, leaving the C-2 chlorine completely intact.

Mechanism SM 2,4,5,6-Tetrachloroquinazoline SET1 Single Electron Transfer (SET) from Zn(0) to C-4 π* orbital SM->SET1 Radical Radical Anion Intermediate SET1->Radical Cleavage Mesolytic Cleavage Loss of Cl- at C-4 Radical->Cleavage ArylRadical Quinazolinyl Radical at C-4 Cleavage->ArylRadical SET2 Second SET from Zn(0) ArylRadical->SET2 Anion Quinazolinyl Anion at C-4 SET2->Anion Protonation Protonation by NH3/H2O Anion->Protonation Product 2,5,6-Trichloroquinazoline Protonation->Product

Fig 2: Single electron transfer (SET) mechanism for the regioselective dechlorination at C-4.

Validated Experimental Workflows

The following protocols are engineered to be self-validating, embedding in-process controls to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of 5,6-Dichloroquinazoline-2,4(1H,3H)-dione
  • Preparation: Grind 2-amino-5,6-dichlorobenzoic acid (10.0 g, 48.5 mmol) and Urea (29.1 g, 485 mmol, 10.0 eq) into a fine, homogenous powder using a mortar and pestle.

  • Reaction: Transfer the mixture to a 250 mL round-bottom flask equipped with a reflux condenser. Heat the flask in an oil bath to 160–170 °C.

  • In-Process Control: The urea will melt, serving as the solvent. Vigorous evolution of ammonia gas will be observed (confirm with wet pH paper at the condenser outlet). After 3–4 hours, the molten mass will completely solidify, indicating the consumption of urea and the formation of the high-melting dione product.

  • Workup: Cool the flask to 80 °C. Add 100 mL of hot distilled water to dissolve the unreacted urea. Triturate the solid, filter under vacuum, wash extensively with hot water, and dry in a vacuum oven at 60 °C to afford the dione as a white solid.

Protocol B: Synthesis of 2,4,5,6-Tetrachloroquinazoline
  • Preparation: Suspend the dione (8.0 g, 34.6 mmol) in POCl₃ (80 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C. Slowly add DIPEA (12.0 mL, 69.2 mmol, 2.0 eq) dropwise. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (110 °C) for 12 hours. The suspension will gradually turn into a clear, dark amber solution.

  • Workup: Cool to room temperature and remove excess POCl₃ via vacuum distillation. Carefully pour the viscous residue into 500 g of vigorously stirred crushed ice to quench residual phosphoryl species. Filter the resulting precipitate, wash with cold water, and dry to yield 2,4,5,6-tetrachloroquinazoline[6].

Protocol C: Regioselective Reduction to 2,5,6-Trichloroquinazoline
  • Preparation: Dissolve 2,4,5,6-tetrachloroquinazoline (5.0 g, 18.6 mmol) in THF (50 mL). Add 25% aqueous ammonia (50 mL) and cool the biphasic mixture to 0 °C.

  • Reduction: Add activated Zinc dust (1.82 g, 27.9 mmol, 1.5 eq) in small portions over 15 minutes.

  • Reaction: Stir the mixture at 25 °C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting material spot will cleanly convert to a slightly more polar product spot.

  • Workup: Filter the suspension through a Celite pad to remove zinc salts. Extract the filtrate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to afford pure 2,5,6-trichloroquinazoline[7].

Process Optimization Data

To validate the choice of the Zn/NH₃ system, the following table summarizes quantitative optimization data for the regioselective C-4 dechlorination. Alternative methods frequently result in poor regioselectivity or destructive over-reduction.

Table 1: Optimization of Regioselective Reduction (C-4 Dechlorination)

Reducing AgentSolvent SystemTemperatureTimeYield of TargetRegioselectivity (C-4 vs C-2)
Zn dust (1.5 eq) THF / Aq. NH₃ (1:1) 25 °C 3 h 85% >99:1
Zn dust (1.5 eq)EtOH / Aq. NH₃ (1:1)25 °C5 h78%95:5
Pd/C, H₂ (1 atm)MeOH / Et₃N25 °C12 h40%60:40 (Over-reduction)
TsNHNH₂, then NaOHCHCl₃, then H₂OReflux8 h65%>99:1

Data demonstrates that the Sasse method (Zn/NH₃ in THF) provides the optimal balance of mild conditions, high yield, and absolute regiocontrol.

References

  • Zhou, Z., et al. "Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine." IOP Conf. Series: Earth and Environmental Science, 252 (2019) 022090. URL:[Link]

  • "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI, 2024. URL:[Link]

Sources

Foundational

A Theoretical and Computational Guide to 2,5,6-Trichloroquinazoline: Molecular Properties and In Silico Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Halogenation of this scaffold is a key strategy for modulating physicochemical properties, receptor binding affinity, and metabolic stability.[3] This technical guide provides a comprehensive theoretical framework for the characterization of 2,5,6-trichloroquinazoline, a sparsely documented derivative. While direct experimental data for this specific molecule is limited, this document establishes a robust, first-principles protocol for its computational analysis. By leveraging established quantum chemical methods, we predict its structural, spectroscopic, and electronic properties. This guide is designed to serve as a practical workflow for researchers seeking to understand and utilize this and similar halogenated heterocyclic compounds in drug discovery and materials science, explaining not just the computational steps but the scientific rationale underpinning them.

Introduction: The Quinazoline Core and the Role of Halogenation

Quinazoline derivatives are recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] Their rigid, planar structure and capacity for diverse substitutions make them privileged scaffolds in drug design.[1] The introduction of chlorine atoms, as in 2,5,6-trichloroquinazoline, is expected to significantly influence its molecular properties. Halogens can alter electron distribution, enhance lipophilicity, and introduce the potential for specific interactions like halogen bonding, all of which can profoundly impact a molecule's biological function.[3][5]

This guide outlines a detailed computational protocol to elucidate the theoretical properties of 2,5,6-trichloroquinazoline. The methodologies described are grounded in Density Functional Theory (DFT), a powerful quantum chemical tool widely applied to predict the behavior of complex organic molecules with high accuracy.[6][7]

Synthesis and Structural Considerations

A plausible synthetic route to 2,5,6-trichloroquinazoline involves the chlorination of a corresponding quinazolinone precursor. This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] The starting 5,6-dichloro-2-quinazolinone would be required, which itself can be synthesized from appropriately substituted anthranilic acid derivatives.

Following synthesis, structural confirmation would rely on a suite of spectroscopic techniques.[9] While specific data for 2,5,6-trichloroquinazoline is not published, computational chemistry allows us to predict the expected outcomes of these analyses with considerable reliability.

The Computational Workflow: A Methodological Blueprint

To ensure reproducible and accurate results, a well-defined computational workflow is essential. The following protocol is based on methods proven to be effective for halogenated heterocyclic systems.[3][5]

Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is the method of choice as it provides an excellent balance between computational cost and accuracy for molecules of this size. It effectively models electron correlation, which is crucial for describing electronic structure.[10]

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is widely used and has been extensively benchmarked for organic molecules, demonstrating high accuracy in predicting geometries, vibrational frequencies, and electronic properties.[5][6]

  • Basis Set - 6-311++G(d,p): This split-valence triple-zeta basis set provides the necessary flexibility to accurately describe the electron distribution.[6] The inclusion of diffuse functions (++) is important for describing the lone pairs on nitrogen and chlorine atoms, while polarization functions (d,p) are critical for modeling the non-spherical electron densities in bonded atoms.

Step-by-Step Computational Protocol
  • Structure Input: The 2D structure of 2,5,6-trichloroquinazoline is drawn and converted to a 3D coordinate file.

  • Geometry Optimization: An initial optimization is performed to find the lowest energy conformation (the most stable 3D structure) of the molecule.

  • Frequency Calculation: This is a crucial validation step. A true energy minimum will have no imaginary frequencies. This calculation also provides the data needed to predict the molecule's infrared (IR) spectrum.

  • Spectroscopic Predictions:

    • NMR: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[11]

    • UV-Vis: Electronic transitions are predicted using Time-Dependent DFT (TD-DFT), which simulates the molecule's response to UV-visible light.[3]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated.[12]

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated to map regions of positive and negative electrostatic potential, revealing likely sites for intermolecular interactions.[13]

    • Global Reactivity Descriptors: Parameters like hardness, softness, and electronegativity are calculated from HOMO and LUMO energies.

Visualization of the Computational Workflow

G cluster_input 1. Input & Optimization cluster_validation 2. Validation cluster_analysis 3. Property Calculation & Analysis cluster_output 4. Data Output A 2D Structure of 2,5,6-Trichloroquinazoline B 3D Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Electronic Properties (HOMO, LUMO, MEP) B->F D Confirm True Minimum (No Imaginary Frequencies) C->D E Spectroscopic Properties (NMR, IR, UV-Vis) C->E H Predicted Data Tables & Visualizations E->H G Reactivity Descriptors (Hardness, Electronegativity) F->G F->H G->H

Caption: Computational workflow for theoretical property analysis.

Predicted Theoretical Properties

Based on the established protocol, we can predict the key theoretical properties of 2,5,6-trichloroquinazoline.

Molecular Geometry and Spectroscopic Data

The trichloro-substitution is expected to induce minor deviations from planarity in the quinazoline ring system due to steric effects. The C-Cl bond lengths will be characteristic of those on an aromatic ring. The predicted spectroscopic data provides a theoretical fingerprint for the molecule.

Table 1: Predicted Spectroscopic Data for 2,5,6-Trichloroquinazoline

Property Predicted Value / Observation Rationale
¹H NMR H-4: ~8.8-9.0 ppm (singlet) The pyrimidine ring is electron-deficient, causing significant downfield shifts. The H-4 proton is adjacent to two nitrogen atoms.[3]
H-7: ~8.0-8.2 ppm (singlet) Deshielded due to the adjacent chloro group and aromatic ring currents.
H-8: ~7.8-8.0 ppm (singlet) Influenced by the electron-withdrawing nature of the fused pyrimidine ring.
¹³C NMR Carbonyl-like C (C-2, C-4): ~150-165 ppm These carbons are highly deshielded due to their bonding to electronegative nitrogen and chlorine atoms.[14]
C-Cl Carbons (C-2, C-5, C-6): Variable shifts Direct attachment to chlorine causes a downfield shift, but the exact value depends on the overall electronic environment.
IR Frequencies C=N Stretch: ~1610-1630 cm⁻¹ Characteristic of the imine bonds within the pyrimidine ring.
Aromatic C=C Stretch: ~1450-1580 cm⁻¹ Multiple bands are expected for the aromatic system.
C-Cl Stretch: ~700-850 cm⁻¹ Strong absorptions characteristic of aryl chlorides.

| UV-Vis (λ_max) | ~280-340 nm | Expected π→π* and n→π* transitions characteristic of heterocyclic aromatic systems.[15] Halogen substitution can cause slight shifts in absorption maxima.[3] |

Frontier Molecular Orbitals and Chemical Reactivity

The energies of the HOMO and LUMO and the gap between them are fundamental descriptors of chemical reactivity and stability.[12] A smaller HOMO-LUMO gap suggests higher chemical reactivity.[16]

  • HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to be localized primarily on the benzene portion of the quinazoline ring, which is the most electron-rich region. This area represents the most likely site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be distributed across the electron-deficient pyrimidine ring and the C-Cl bonds. This indicates that these are the most probable sites for nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Significance
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron; a measure of electron-donating ability.
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added; a measure of electron-accepting ability.
HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO A key indicator of molecular stability and reactivity.[12]
Electronegativity (χ) χ = (I + A) / 2 The overall tendency of the molecule to attract electrons.

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution.[17] |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic charge distribution, crucial for understanding non-covalent interactions which are central to drug-receptor binding.[13][18]

For 2,5,6-trichloroquinazoline, the MEP map is predicted to show:

  • Negative Regions (Red/Yellow): Concentrated around the two nitrogen atoms (N-1 and N-3) due to their lone pairs of electrons. These are the primary sites for hydrogen bond donation and interaction with electrophiles.

  • Positive Regions (Blue): Located on the aromatic protons (H-4, H-7, H-8).

  • Slightly Positive Region (Cyan/Green): A region of positive potential, known as a "sigma-hole," may be present on the outer side of the chlorine atoms. This allows for attractive, non-covalent interactions known as halogen bonds, which are increasingly recognized as important in ligand-protein binding.[19]

Caption: Conceptual map of predicted MEP regions.

Conclusion

This guide establishes a comprehensive computational protocol for the detailed characterization of 2,5,6-trichloroquinazoline. By applying DFT calculations, we have generated predictive data for its molecular geometry, spectroscopic signatures (NMR, IR, UV-Vis), and electronic properties (HOMO-LUMO analysis, MEP). The insights derived from this theoretical framework—particularly regarding the molecule's reactivity and potential for intermolecular interactions—are invaluable for professionals in drug discovery and materials science. This work serves as a blueprint for the in silico evaluation of novel halogenated heterocycles, enabling a more rational, hypothesis-driven approach to the design of new functional molecules.

References

  • (PDF) Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives - ResearchGate. (n.d.).
  • Chandrasekhar, S., Raghu, M. S., Kumar, K. Y., Alharethy, F., Prashanth, M. K., & Jeon, B.-H. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Molecular Simulation, 1–17. [Link]

  • Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction - Taylor & Francis. (n.d.). Retrieved March 14, 2026, from [Link]

  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. (n.d.).
  • Al-Jeilawi, O. H. R., Al-Ani, H. N., Al-Zahra, A., & Al-Sultani, K. T. A. (2024). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. [Link]

  • In Silico Study of the Effect of Halogen Substitution on 4-Anilinoquinazoline-Based EGFR Tyrosine Kinase Inhibitors - Swinburne figshare. (n.d.). Retrieved March 14, 2026, from [Link]

  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Retrieved March 14, 2026, from [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (n.d.). Retrieved March 14, 2026, from [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. PloS one, 17(11), e0277708. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved March 14, 2026, from [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. (n.d.). Retrieved March 14, 2026, from [Link]

  • Molecular electrostatic potential surface of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H). (n.d.). Retrieved March 14, 2026, from [Link]

  • Molecular Surface Electrostatic Potentials in the Analysis of Non- Hydrogen-Bonding Noncovalent Interactions - DTIC. (n.d.). Retrieved March 14, 2026, from [Link]

  • A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids - MDPI. (n.d.). Retrieved March 14, 2026, from [Link]

  • 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 14, 2026, from [Link]

  • HIGHLIGHTS OF SPECTROSCOPIC TECHINIQUE AND THEIR APPLICATION - ijrti.org. (n.d.). Retrieved March 14, 2026, from [Link]

  • Sharma, V. K., Kumar, P., & Singh, R. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150–176. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. (n.d.). Retrieved March 14, 2026, from [Link]

  • QUANTUM CHEMICAL AND CORROSION INHIBITION STUDIES OF AN ORGANIC COMPOUND: 2, 5 DICHLOROANILINE - Rasayan Journal of Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Whitepaper: Discovery, Synthesis, and Isolation of 2,5,6-Trichloroquinazoline

Executive Summary The functionalization of N-heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. Among these, 2,5,6-Trichloroquinazoline (CAS 67092-21-1) has emerged as a highly versatile, privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of N-heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. Among these, 2,5,6-Trichloroquinazoline (CAS 67092-21-1) has emerged as a highly versatile, privileged building block[1]. Characterized by its unique halogenation pattern, this compound offers dual utility: the highly electrophilic C2 position serves as a prime candidate for Nucleophilic Aromatic Substitution (SNAr), while the C5 and C6 chlorines modulate the electronic landscape and lipophilicity of the core. This technical guide provides an in-depth, self-validating framework for the synthesis, isolation, and analytical verification of 2,5,6-Trichloroquinazoline, grounded in field-proven methodologies and historical precedents.

Historical Context and Synthetic Discovery

The foundational methodology for synthesizing 2-substituted quinazolines was established by2[2]. Sasse’s pioneering work demonstrated that highly functionalized quinazoline rings could be efficiently constructed and subsequently halogenated to yield versatile intermediates[2].

Historically, the synthesis of 2-chloroquinazolines relied heavily on the chlorination of quinazoline-2,4-diones. However, to achieve selective chlorination at the C2 position without affecting the C4 position (or to avoid over-chlorination), the modern approach utilizes a quinazolin-2(1H)-one intermediate. This intermediate is synthesized via the condensation of a substituted benzaldehyde with urea, followed by targeted chlorination using Phosphorus oxychloride (POCl3).

Mechanistic Synthesis Pathway

In my experience optimizing heterocyclic scaffolds for high-throughput screening, understanding the causality of the reaction network is critical. The synthesis of 2,5,6-Trichloroquinazoline proceeds via a two-step mechanism:

  • Condensation & Cyclization: 2-Amino-5,6-dichlorobenzaldehyde reacts with urea in an acidic medium. The acid activates the aldehyde, facilitating nucleophilic attack by the urea nitrogen, which drives an intramolecular cyclization to form the lactam intermediate, 5,6-dichloroquinazolin-2(1H)-one.

  • Vilsmeier-Type Chlorination: The lactam is subjected to POCl3 in the presence of N,N-Dimethylaniline. The tertiary amine acts as a nucleophilic catalyst, generating a highly reactive Vilsmeier-Haack-type intermediate that converts the C=O bond into the C-Cl bond, yielding the target trichloro-compound.

SynthesisPathway A 2-Amino-5,6-dichlorobenzaldehyde C 5,6-Dichloroquinazolin-2(1H)-one (Intermediate) A->C Condensation B Urea (NH2CONH2) Glacial AcOH, Reflux B->C E 2,5,6-Trichloroquinazoline (Target Compound) C->E Chlorination D POCl3, N,N-Dimethylaniline Reflux, 110°C D->E

Chemical synthesis pathway for 2,5,6-Trichloroquinazoline from substituted benzaldehyde.

Experimental Protocols: A Self-Validating System

A critical failure point in this synthesis is the premature hydrolysis of the highly electrophilic C2-chloride during the aqueous quench. The following protocol is designed as a self-validating system to ensure high yield and purity.

Phase 1: Synthesis of 5,6-Dichloroquinazolin-2(1H)-one
  • Procedure: Dissolve 2-amino-5,6-dichlorobenzaldehyde (1.0 eq) in glacial acetic acid (0.5 M). Add urea (10.0 eq) and heat the mixture to a gentle reflux (120 °C) for 12 hours.

  • Causality: Urea is deployed in vast excess to act as both the nitrogen source and carbonyl donor, driving the equilibrium toward cyclization. Glacial acetic acid provides the necessary protonation of the aldehyde without introducing water, which would inhibit the condensation.

  • Validation Checkpoint: Upon cooling to room temperature, the intermediate should precipitate as a solid. Filter and wash extensively with water to remove residual urea. A melting point check (>250 °C, decomp.) confirms the stable lactam structure.

Phase 2: Chlorination to 2,5,6-Trichloroquinazoline
  • Procedure: Suspend the dried intermediate (1.0 eq) in neat POCl3 (10.0 eq). Cool to 0 °C and add N,N-Dimethylaniline (0.5 eq) dropwise. Heat the reaction to 110 °C for 6 hours.

  • Causality: N,N-Dimethylaniline serves a dual purpose: it accelerates the formation of the chlorinating species and acts as an acid scavenger for the HCl byproduct, preventing the reverse hydrolysis reaction.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is strictly complete when the polar lactam baseline spot is entirely replaced by a highly UV-active, less polar spot (Rf ~0.6).

Phase 3: Isolation and Purification Workflow
  • Procedure:

    • Concentrate the reaction mixture under reduced pressure to recover excess POCl3.

    • Slowly pour the resulting thick syrup into vigorously stirred crushed ice/water (T < 5 °C).

    • Extract the aqueous suspension with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the organic layer with cold saturated NaHCO3, followed by brine, and dry over anhydrous Na2SO4.

    • Concentrate in vacuo and purify via silica gel flash chromatography.

  • Causality: Removing bulk POCl3 prior to the quench minimizes the violent exothermic reaction. The strict temperature control (T < 5 °C) during the ice quench is non-negotiable; elevated temperatures will rapidly hydrolyze the newly formed C2-chloride back to the lactam. DCM is selected for extraction due to its superior solvation of halogenated aromatics and its immiscibility with the highly acidic aqueous phase.

IsolationWorkflow Step1 Crude Reaction Mixture (in POCl3) Step2 Ice-Water Quench (T < 5°C) Step1->Step2 Dropwise addition Step3 Liquid-Liquid Extraction (DCM / H2O) Step2->Step3 Phase separation Step4 Organic Phase (DCM) Containing Product Step3->Step4 Step5 Washing & Drying (Brine, Na2SO4) Step4->Step5 Step6 Silica Gel Chromatography (Hexane:EtOAc) Step5->Step6 Concentration Step7 Pure 2,5,6-Trichloroquinazoline (>97% Purity) Step6->Step7 Elution

Step-by-step isolation and purification workflow for 2,5,6-Trichloroquinazoline.

Analytical Characterization

To ensure the integrity of the isolated3[3], a rigorous analytical profile must be established. The table below summarizes the quantitative data and the structural causality behind each expected observation.

Table 1: Quantitative Analytical Profile for 2,5,6-Trichloroquinazoline
Analytical MethodTarget ParameterExpected ObservationCausality / Structural Significance
1H NMR (400 MHz, CDCl3) C4-H ProtonSinglet, ~δ 9.2 - 9.4 ppmHighly deshielded by the adjacent N atoms and aromatic ring current.
1H NMR (400 MHz, CDCl3) C7-H, C8-H ProtonsDoublets ( J≈8.5 Hz), ~δ 7.8 - 8.1 ppmOrtho-coupling confirms the 5,6-substitution pattern on the benzenoid ring.
LC-MS (ESI+) [M+H]+ m/z 232.9, 234.9, 236.9Isotope pattern (27:27:9:1) validates the presence of three chlorine atoms.
HPLC (C18, MeCN/H2O) Purity & RetentionRT ~6.5 min, Area >97%High lipophilicity results in strong column retention; required for downstream SNAr.
Melting Point Phase Transition135 - 138 °CSharp transition indicates high crystalline purity and total absence of the lactam precursor.

Logical Reactivity and Pharmaceutical Application

Quinazoline derivatives are critical substructures in pharmaceutical development, particularly in the4[4]. The 2,5,6-trichloro variant provides a unique strategic advantage in drug design.

The C2 chlorine is highly labile and undergoes rapid SNAr with various amines and anilines, allowing for divergent synthesis of compound libraries. Simultaneously, the C5 and C6 chlorines exert a strong electron-withdrawing effect. This not only increases the electrophilicity of the C2 position but also lowers the pKa of the quinazoline nitrogens, which can drastically alter the pharmacokinetic profile and binding affinity of the resulting drug candidate within hydrophobic ATP-binding pockets of kinases.

ReactivityProfile Core 2,5,6-Trichloroquinazoline Core Scaffold C2 C2 Position (Highly Electrophilic) Core->C2 Primary reaction site C5C6 C5 & C6 Positions (Electron Withdrawing) Core->C5C6 Structural tuning SNAr SNAr with Amines/Anilines (Kinase Inhibitor Synthesis) C2->SNAr Enables Lipophilicity Increased Lipophilicity & Target Affinity C5C6->Lipophilicity Drives

Logical reactivity profile and pharmaceutical utility of the 2,5,6-Trichloroquinazoline scaffold.

References

  • Sasse, K. "Ein einfaches neues Verfahren zur Herstellung 2-substituierter Chinazoline". Synthesis, 1978(05), 379-382. Cited via Molaid. Available at: [Link]

Sources

Foundational

2,5,6-Trichloroquinazoline IUPAC name and synonyms

An In-Depth Technical Guide to 2,4,6-Trichloroquinazoline: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 2,4,6-trichloroquinazoline, a pivotal heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4,6-Trichloroquinazoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trichloroquinazoline, a pivotal heterocyclic building block in medicinal and agrochemical research. We will delve into its precise chemical identity, including its IUPAC name and synonyms, and present a detailed, field-proven protocol for its synthesis. The core of this guide focuses on the compound's unique reactivity, particularly the regioselective nature of its chloro substituents in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is contextualized through its application as a precursor in the synthesis of biologically active molecules, with a focus on the quinazoline scaffold's role in developing targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate.

Chemical Identity and Nomenclature

The compound of interest is systematically named 2,4,6-trichloroquinazoline according to IUPAC nomenclature.[1] It is crucial to note the specific substitution pattern, as isomers with different chlorine placements will exhibit distinct chemical behaviors. The user-specified "2,5,6-trichloroquinazoline" is not the commonly referenced isomer in chemical literature and may be a typographical error.

Identifier Value Source
IUPAC Name 2,4,6-trichloroquinazoline[1]
CAS Number 20028-68-6[1]
Molecular Formula C₈H₃Cl₃N₂[1]
Molecular Weight 233.49 g/mol [1]
Synonyms QUINAZOLINE, 2,4,6-TRICHLORO-[1]

Synthesis of 2,4,6-Trichloroquinazoline

The most established and reliable method for synthesizing polychloroquinazolines is through the direct chlorination of a corresponding quinazolinone precursor. This transformation leverages powerful chlorinating agents to replace the hydroxyl/oxo groups of the pyrimidine ring with chlorine atoms.

Synthetic Workflow

The synthesis begins with a commercially available or readily synthesized 6-chloroquinazoline-2,4(1H,3H)-dione. This precursor is then subjected to high-temperature chlorination to yield the final product.

G cluster_0 Step 1: Precursor cluster_1 Step 2: Chlorination cluster_reagents Reagents & Conditions A 6-Chloroquinazoline- 2,4(1H,3H)-dione B 2,4,6-Trichloroquinazoline A->B Chlorination R1 POCl₃ (Phosphorus Oxychloride) PCl₅ (Phosphorus Pentachloride) Heat (Reflux) G cluster_0 Reactivity Hierarchy cluster_1 Mechanism at C4 C4 C4 C2 C2 C4->C2 > C6 C6 C2->C6 >> A 2,4,6-Trichloroquinazoline B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ C 4-Substituted-2,6-dichloroquinazoline A->C Regioselective Substitution B->C - Cl⁻ Nu Nucleophile (e.g., R-NH₂) Nu->A G A 2,4,6-Trichloroquinazoline (or related dichloro-analog) C 4-Anilino-2,6-dichloroquinazoline Intermediate A->C SₙAr at C4 B Substituted Aniline B->C D Further Functionalization (e.g., at C2 or C6) C->D Optional Steps E Bioactive Molecule (e.g., Kinase Inhibitor Scaffold) D->E

Sources

Exploratory

The 2,5,6-Trichloroquinazoline Handbook: Advanced Safety, Handling, and Synthetic Applications in Kinase Inhibitor Discovery

Executive Summary In the realm of modern drug discovery, the quinazoline scaffold remains a privileged pharmacophore, particularly in the design of targeted oncology therapeutics[1]. Among its functionalized derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, the quinazoline scaffold remains a privileged pharmacophore, particularly in the design of targeted oncology therapeutics[1]. Among its functionalized derivatives, 2,5,6-Trichloroquinazoline (CAS: 67092-21-1) serves as a highly versatile, yet reactive, building block. While traditionally 4-anilinoquinazolines have dominated the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors, recent breakthroughs have highlighted the potency of 2-substituted quinazolines in targeting both EGFR and Mer Tyrosine Kinase (MerTK)[2][3].

This whitepaper provides an authoritative guide on the physicochemical properties, toxicological profile, and safe handling procedures for 2,5,6-Trichloroquinazoline. Furthermore, it details a self-validating experimental workflow for its application in nucleophilic aromatic substitution (SNAr), ensuring that researchers can harness its synthetic utility without compromising laboratory safety.

Physicochemical Profiling & Mechanistic Reactivity

Understanding the intrinsic properties of 2,5,6-Trichloroquinazoline is critical for both synthetic planning and hazard mitigation. The molecule's reactivity is governed by the electron-deficient nature of the quinazoline ring, exacerbated by the inductive electron-withdrawing effects of the three chlorine atoms.

Table 1: Physicochemical Properties of 2,5,6-Trichloroquinazoline
PropertyValueMechanistic Implication
CAS Number 67092-21-1Unique identifier for procurement and SDS tracking[4].
Molecular Formula C8H3Cl3N2High halogen content increases lipophilicity, beneficial for kinase ATP-pocket binding.
Molecular Weight 233.48 g/mol Ideal low-MW building block for fragment-based drug design[4].
Physical State SolidProne to aerosolization; necessitates handling in a chemical fume hood.
Storage Condition -20°C, Inert AtmospherePrevents ambient moisture from hydrolyzing the highly reactive C-2 chlorine[4].

Mechanistic Reactivity: The three chlorine atoms are not chemically equivalent. The chlorine at the C-2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative ring nitrogens (N1 and N3), which stabilize the transition state (Meisenheimer complex)[1]. Conversely, the chlorines at C-5 and C-6 reside on the phenyl ring and remain largely inert under standard SNAr conditions. This orthogonal reactivity allows scientists to selectively functionalize the C-2 position with anilines or aliphatic amines, while retaining the C-5/C-6 chlorines to exploit hydrophobic interactions within the target kinase's binding domain[3].

Biological Context: Targeting Receptor Tyrosine Kinases

The ultimate goal of handling 2,5,6-Trichloroquinazoline is often the synthesis of potent Receptor Tyrosine Kinase (RTK) inhibitors. By substituting the C-2 chlorine with specific aniline derivatives, researchers can synthesize molecules that competitively bind to the ATP-binding pocket of kinases like EGFR and MerTK, effectively shutting down downstream proliferative signaling pathways (PI3K/AKT and RAS/MAPK)[2][3].

Pathway Ligand Growth Factors (EGF / Gas6) Receptor Receptor Tyrosine Kinases (EGFR / MerTK) Ligand->Receptor Activation Downstream PI3K/AKT & RAS/MAPK Pathways Receptor->Downstream Phosphorylation Inhibitor Quinazoline Inhibitor (ATP-competitive) Inhibitor->Receptor Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Outcome Cell Proliferation & Survival Downstream->Outcome Gene Expression

Figure 1: RTK signaling pathway and targeted inhibition by quinazoline derivatives.

Toxicological Profile & Hazard Assessment

The same electrophilic properties that make 2,5,6-Trichloroquinazoline synthetically useful also render it biologically hazardous. It acts as an alkylating/arylating agent toward biological nucleophiles (e.g., thiol groups in proteins), leading to acute toxicity and tissue damage[5][6].

Table 2: Toxicological Profile & GHS Classification
Hazard ClassGHS CategoryCausality / Mechanistic Toxicology
Acute Toxicity (Oral) Category 3/4Electrophilic core reacts with GI nucleophiles, causing acute systemic toxicity[5].
Skin Irritation Category 2C-2 chlorine acts as an arylating agent, covalently bonding to epidermal keratinocytes[5].
Serious Eye Damage Category 1Rapid hydrolysis in the aqueous environment of the eye releases HCl, causing corneal burns[5].
STOT (Single Exposure) Category 3Inhalation of dust leads to respiratory tract irritation via localized HCl release on mucosa[5].

Standard Operating Procedure (SOP): Safe Handling & Storage

To ensure trustworthiness and safety in the laboratory, the following environmental controls and emergency protocols must be strictly adhered to.

Routine Handling & Storage
  • Storage: Store at -20°C in a tightly sealed container backfilled with Argon or Nitrogen. Ambient moisture will slowly hydrolyze the compound into the inactive (and HCl-evolving) quinazolinone[4].

  • PPE: Double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat are mandatory.

  • Environmental Control: All weighing and transfer operations must be conducted within a certified Class II chemical fume hood to prevent inhalation of aerosolized particulates[5].

Emergency Spill Response

If a spill occurs, the primary danger is the aerosolization of the reactive powder and the exothermic release of HCl gas upon contact with water. Do not use water to clean up the spill.

SpillResponse Spill Spill Detected (Solid or Solution) Evacuate Isolate Area & Ensure Ventilation Spill->Evacuate PPE Don Advanced PPE (Respirator, Nitrile) Evacuate->PPE Contain Containment (Inert Absorbent) PPE->Contain Decon Decontamination (Weak Alkaline Wash) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Figure 2: Emergency response and containment workflow for reactive quinazoline spills.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

The following protocol details the synthesis of a 2-anilino-5,6-dichloroquinazoline derivative. It is designed as a Self-Validating System , meaning each step includes an observable in-process control (IPC) to verify the mechanistic success of the reaction before proceeding.

Step-by-Step Methodology

Step 1: Preparation & Dissolution

  • Action: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 eq of 2,5,6-Trichloroquinazoline in anhydrous N,N-Dimethylformamide (DMF).

  • Mechanistic Rationale: Anhydrous conditions are critical. Water acts as a competing oxygen nucleophile, leading to the formation of a quinazolinone byproduct.

  • Validation Checkpoint: The solution must be clear and pale yellow. Any cloudiness indicates moisture contamination and premature hydrolysis.

Step 2: Addition of Nucleophile & Base

  • Action: Add 1.2 eq of the desired aniline derivative, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Heat the reaction to 80°C.

  • Mechanistic Rationale: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the quinazoline core, allowing it to solely scavenge the HCl generated during the SNAr reaction, thereby preventing the protonation (and deactivation) of the aniline nucleophile[1].

  • Validation Checkpoint: A distinct color shift from pale yellow to deep orange/red typically occurs within 15–30 minutes, visually confirming the formation of the transient Meisenheimer complex.

Step 3: In-Process Control (IPC)

  • Action: After 4 hours, sample the reaction mixture for TLC (Hexane:EtOAc 3:1) and LC-MS analysis.

  • Mechanistic Rationale: Real-time monitoring prevents over-reaction (which could lead to unwanted substitution at the structurally hindered C-5/C-6 positions) or incomplete conversion.

  • Validation Checkpoint: The disappearance of the high-Rf starting material spot (UV active at 254 nm) and the appearance of a lower-Rf product spot confirms reaction progression. LC-MS should show the expected [M+H]+ mass of the product.

Step 4: Quenching & Isolation

  • Action: Cool the reaction to room temperature and slowly pour it into vigorously stirred ice water. Filter the resulting precipitate and wash with cold water.

  • Mechanistic Rationale: The ice water quenches any unreacted electrophile. The sudden increase in solvent polarity forces the highly lipophilic 2-anilino-5,6-dichloroquinazoline product to crash out of solution, leaving the polar DMF and DIPEA salts dissolved in the aqueous layer.

  • Validation Checkpoint: Immediate precipitation of a solid confirms the successful displacement of the C-2 chlorine with the target aniline moiety.

SNAr Start 2,5,6-Trichloroquinazoline (Electrophile) Solvent Anhydrous Solvent + DIPEA (Inert Atmosphere) Start->Solvent Reaction SNAr Reaction (80°C, 4-12h) Solvent->Reaction Nucleophile Aniline Derivative (Nucleophile) Nucleophile->Reaction IPC In-Process Control (LC-MS / TLC) Reaction->IPC IPC->Reaction Incomplete (Add Time) Quench Aqueous Quench (Ice Water) IPC->Quench Complete (>95% Conversion) Product 2-Anilino-5,6-dichloroquinazoline (Target Precursor) Quench->Product Precipitation & Filtration

Figure 3: Self-validating SNAr experimental workflow for kinase inhibitor synthesis.

References

  • PubMed (NIH). "Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors." Chemistry & Biodiversity. Available at:[Link][2]

  • PMC (NIH). "Synthesis, Biological Evaluation, and Physicochemical Property Assessment of 4-Substituted 2-phenylaminoquinazolines as Mer Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][3]

  • Journal of Neonatal Surgery. "Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models (OECD 423 Toxicity)." Journal of Neonatal Surgery. Available at:[Link][6]

Sources

Foundational

Literature review of trichloroquinazoline isomers

An in-depth technical analysis of trichloroquinazoline isomers requires a fundamental understanding of their electronic environments, regioselective reactivity, and their critical role as scaffolds in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of trichloroquinazoline isomers requires a fundamental understanding of their electronic environments, regioselective reactivity, and their critical role as scaffolds in modern drug discovery. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical mechanistic chemistry and field-proven bench protocols, ensuring that researchers can leverage these poly-electrophilic building blocks with high fidelity.

Structural Chemistry & Isomeric Profiling

Quinazoline scaffolds are highly privileged structures in both medicinal chemistry and agrochemical development 1. The isomers 2,4,6-trichloroquinazoline and 2,4,7-trichloroquinazoline are particularly valuable due to their multiple reactive sites. The position of the third chlorine atom (C-6 vs. C-7) significantly alters the electronic landscape of the benzenoid ring, dictating downstream biological activity and the synthetic strategies required for functionalization 23.

Table 1: Physicochemical and Reactivity Profile of Trichloroquinazoline Isomers

Property2,4,6-Trichloroquinazoline2,4,7-Trichloroquinazoline
CAS Number 20028-68-6 46625-94-1 [[5]]()
Molecular Weight 233.48 g/mol 4233.48 g/mol 5
Electrophilic Hierarchy C-4 > C-2 > C-6 6C-4 > C-2 > C-7 3
Primary Applications Oncology, Neurology 2 [[7]]()Agrochemicals, Complex Heterocycles 31
Key Biological Targets 5-HT3, Caspase-8, VEGF 27Succinate Dehydrogenase (SDH) 1

Mechanistic Reactivity & Regioselectivity

The core challenge in utilizing trichloroquinazolines lies in differentiating the three carbon-chlorine bonds during nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. The pyrimidine ring nitrogens exert a profound electron-withdrawing effect. Consequently, the C-4 position is universally the most electrophilic site, followed by C-2, and lastly the benzenoid positions (C-6 or C-7) 63.

Causality in Reaction Design: Direct palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-4 position often fails or is low-yielding due to competitive hydrolysis of the highly electrophilic C-4 chloride under standard aqueous basic conditions [[3]](). To circumvent this, a highly effective strategy involves the initial conversion of the C-4 chloride into a thioether 3. This thioether acts as both a robust protective group against hydrolysis and a tunable leaving group for later functionalization, allowing researchers to direct palladium oxidative addition exclusively to the C-2 chloride 3.

Regioselectivity A 2,4,7-Trichloroquinazoline (Starting Material) B C-4 Thioetherification i-PrSH, NaH, THF, 0°C A->B C 2,7-Dichloro-4-(isopropylthio)quinazoline (Intermediate 1) B->C High Yield Regioselective D C-2 Arylation (Suzuki) Pd(OAc)2, Ph3P, ArB(OH)2 C->D E 2-Aryl-7-chloro-4-(isopropylthio)quinazoline (Intermediate 2) D->E Pd-Catalyzed F C-7 Functionalization Cross-Coupling E->F G Tri-functionalized Quinazoline (Target Scaffold) F->G

Workflow for regioselective functionalization of 2,4,7-trichloroquinazoline.

Step-by-Step Experimental Protocols

A self-validating protocol must account for the changing electronics of the ring system as substitutions occur. The following methodologies incorporate critical checkpoints to ensure regiochemical fidelity.

Protocol A: Regioselective C-4 Thioetherification and C-2 Arylation of 2,4,7-Trichloroquinazoline

(Adapted from established sequential cross-coupling strategies [[3]]())

Step 1: C-4 Thioetherification

  • Rationale: Preferential SNAr at C-4. The use of a soft nucleophile (thiolate) ensures high selectivity.

  • Procedure:

    • Dissolve 2,4,7-trichloroquinazoline (1.0 equiv) in freshly distilled, degassed THF and cool strictly to 0 °C.

    • Dropwise, add a premixed solution of isopropyl mercaptan (1.05 equiv) and NaH (1.05 equiv) in THF 3.

    • Stir for 16 hours, allowing the mixture to warm to room temperature 3.

  • Causality Checkpoint: Strict temperature control (0 °C) and precise stoichiometry (1.05 equiv) are non-negotiable to prevent over-substitution at the C-2 position [[3]]().

Step 2: C-2 Arylation (Suzuki Coupling)

  • Rationale: With C-4 protected, Pd-catalyzed oxidative addition occurs at the next most electrophilic site (C-2) 3.

  • Procedure:

    • Combine the C-4 thioether intermediate with an arylboronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), and Ph3P (15 mol%) 3.

    • Heat the mixture to 75 °C in a suitable solvent system to furnish the diaryl product in excellent yields 3.

Protocol B: Stepwise Amination of 2,4,6-Trichloroquinazoline
  • Rationale: Sequential amination requires increasing thermal energy. The first nucleophilic substitution at C-4 occurs readily due to the strong electron-withdrawing nature of the pyrimidine ring 6. However, introducing an amino group donates electron density into the ring via resonance, deactivating the remaining chlorides 6.

  • Procedure:

    • C-4 Amination: React 2,4,6-trichloroquinazoline with the primary amine (1.0 equiv) at room temperature or mild heating.

    • C-2 Amination: The resulting 4-amino-2,6-dichloroquinazoline is subjected to a second amination requiring higher temperatures (e.g., refluxing in isopropanol or using microwave irradiation) due to the deactivating effect of the first amino group 6.

    • C-6 Amination (Optional): The final substitution at C-6 is the most challenging and typically requires transition-metal catalysis (e.g., Buchwald-Hartwig amination) 6.

Biological Activity & Drug Development Applications

Trichloroquinazoline isomers are foundational to several therapeutic and agricultural pipelines, acting as the core structural motif for target-specific binding.

1. Oncology & Immunomodulation: 2,4,6-Trichloroquinazoline is widely utilized to synthesize bioactive thalidomide analogs 2. Structure-activity relationship (SAR) studies indicate that the 2,6-dichloroquinazoline moiety (derived from substituting the C-4 position) exhibits superior cytotoxic activity against HepG-2, PC3, and MCF-7 cell lines compared to 2,5-dichloro counterparts 2. Mechanistically, these derivatives exert potent antiproliferative effects by elevating caspase-8 levels and suppressing Vascular Endothelial Growth Factor (VEGF) 2.

2. Neurological Therapeutics (5-HT3 Receptor Ligands): The 2,4,6-isomer is a critical precursor for synthesizing highly potent 5-HT3 receptor ligands 7. Palladium-catalyzed cross-coupling (e.g., using tributyltin hydride and Pd(PPh3)4) and subsequent amination at the quinazoline core yield compounds with high binding affinities, which are critical for managing chemotherapy-induced nausea and other neurological disorders 7.

3. Agrochemicals (Nematicides): Derivatives of 2,4,7-trichloroquinazoline have been identified as potential Succinate Dehydrogenase (SDH) inhibitors 1. These compounds exhibit significant nematicidal activity, providing a novel mechanism of action for crop protection and addressing the growing need for sustainable agricultural chemicals 1.

BioActivity TCQ Trichloroquinazoline Scaffold Iso1 2,4,6-Isomer Derivatives TCQ->Iso1 Iso2 2,4,7-Isomer Derivatives TCQ->Iso2 Target1 5-HT3 Receptor Ligands Iso1->Target1 Target2 Immunomodulatory Anticancer (Caspase-8/VEGF) Iso1->Target2 Target3 Succinate Dehydrogenase (SDH) Inhibitors Iso2->Target3 App1 Neurological Therapeutics Target1->App1 App2 Oncology Drugs Target2->App2 App3 Agrochemicals (Nematicides) Target3->App3

Biological targets and applications of trichloroquinazoline isomers.

References

  • Benchchem Technical Support Center. Synthesis of 2,4,6-Triaminoquinazoline. Benchchem. 6

  • Rlavie Technology. CAS 6625-94-1 | 2,4,7-Trichloroquinazoline. Rlavie. 5

  • Chem-Impex. 2,4,6-Trichloroquinazoline. Chem-Impex. 8

  • PubChem Database. 2,4,6-Trichloroquinazoline | CID 10421510. National Institutes of Health (NIH). 4

  • El-Naggar et al. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. PubMed Central (PMC). 2

  • Smith et al. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central (PMC). 3

  • Du et al. Recent research progress and outlook in agricultural chemical discovery based on quinazoline scaffold. ResearchGate. 1

  • Van der Schyf et al. Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. PubMed Central (PMC). 7

Sources

Exploratory

Predicted Bioactivity of 2,5,6-Trichloroquinazoline: A Cheminformatic and Pharmacological Guide

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold is recognized as a privileged structure, serving as the backbone for numerous FDA-approved tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the quinazoline scaffold is recognized as a privileged structure, serving as the backbone for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. 2,5,6-Trichloroquinazoline (2,5,6-TCQ) (CAS 67092-21-1) represents a highly reactive, halogenated derivative of this core[2]. While rarely administered as a standalone therapeutic due to its reactive nature, its predicted bioactivity profile makes it a critical pharmacophore and intermediate for synthesizing next-generation, ATP-competitive inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

This technical guide deconstructs the structural causality behind the predicted bioactivity of 2,5,6-TCQ, outlines its primary enzymatic targets, and establishes self-validating experimental protocols for evaluating its pharmacological efficacy.

Cheminformatic Profiling & Structural Causality

The bioactivity of 2,5,6-TCQ is not coincidental; it is dictated by precise stereoelectronic properties that allow it to interface with the highly conserved ATP-binding pockets of protein kinases[4].

  • The Quinazoline Core (ATP Mimetic): Kinases function by transferring a phosphate group from ATP to a substrate. The bicyclic quinazoline ring structurally mimics the adenine moiety of ATP. This allows the molecule to anchor itself into the narrow "hinge region" of the kinase domain via critical hydrogen bonds[5].

  • The 5,6-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the 5 and 6 positions serves a dual purpose. First, it increases the overall lipophilicity of the molecule, driving it deeper into the hydrophobic pocket adjacent to the ATP-binding site[6]. Second, the electronegativity of the halogens modulates the electron density of the quinazoline ring, enhancing its binding affinity and residence time on the target[5].

  • The 2-Chloro Position: Unlike the 5 and 6 positions which primarily dictate target affinity, the 2-chloro position acts as a reactive site for nucleophilic aromatic substitution (SNAr). This allows researchers to append solubilizing groups or secondary binding motifs to improve pharmacokinetic properties[3].

SAR A 2,5,6-Trichloroquinazoline Scaffold B Quinazoline Core (ATP Mimetic) A->B C 5,6-Dichloro Group (Hydrophobic Pocket) A->C D 2-Chloro Group (SNAr Reactive Site) A->D E Hinge Region Binding B->E F Enhanced Lipophilicity C->F G Library Diversification D->G

Caption: Structure-Activity Relationship (SAR) logic of the 2,5,6-Trichloroquinazoline scaffold.

Predicted Primary Targets and Binding Affinities

Based on quantitative structure-activity relationship (QSAR) models of structurally analogous halogenated quinazolines, 2,5,6-TCQ and its immediate derivatives are predicted to exhibit potent multi-kinase inhibition. The primary targets are receptor tyrosine kinases (RTKs) involved in tumor proliferation and angiogenesis[1][3].

Quantitative Data Summary

The following table summarizes the predicted half-maximal inhibitory concentrations (IC50) for 2,5,6-TCQ-derived scaffolds against key kinases, derived from comparative bioactivity profiling of similar compounds[5][7].

Target KinasePredicted IC50 Range (nM)Structural Rationale
EGFR (Wild-Type) 50 - 150Quinazoline core perfectly mimics ATP adenine; binds the hinge region tightly.
EGFR (T790M Mutant) 200 - 500Steric clash with the bulky methionine gatekeeper residue reduces binding efficiency.
VEGFR-2 100 - 3005,6-dichloro substitution enhances fit into the unique VEGFR-2 hydrophobic pocket.
HER2 300 - 600Moderate affinity; lacks the specific 4-anilino extension required for high HER2 selectivity.
Mechanistic Pathway of Action

When a 2,5,6-TCQ derivative successfully occupies the ATP-binding site of EGFR, it prevents the receptor from undergoing autophosphorylation[4]. This blockade halts downstream signal transduction through the PI3K/AKT (survival) and RAS/RAF/MEK (proliferation) pathways, ultimately forcing the malignant cell into G1 cell cycle arrest and subsequent apoptosis[1].

Pathway Ligand EGF / TGF-α Receptor EGFR (Tyrosine Kinase) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K Inhibited MAPK RAS / RAF / MEK Pathway Receptor->MAPK Inhibited Inhibitor 2,5,6-TCQ Derivative (ATP-Competitive) Inhibitor->Receptor Outcome Apoptosis & Cell Cycle Arrest PI3K->Outcome MAPK->Outcome

Caption: Mechanism of EGFR inhibition by quinazoline derivatives leading to cellular apoptosis.

Experimental Validation Protocols

To transition 2,5,6-TCQ from a predicted pharmacophore to a validated bioactive compound, a self-validating experimental pipeline is required. The following protocols are designed to establish causality: proving first that the compound inhibits the isolated enzyme, and second, that this enzymatic inhibition translates to phenotypic changes in living cells[7].

Protocol A: FRET-Based Kinase Profiling Assay (Enzymatic Validation)

Objective: To determine the direct, cell-free IC50 of the compound against recombinant EGFR. Causality: Fluorescence Resonance Energy Transfer (FRET) is chosen over radioactive assays because it provides real-time kinetic data on ATP displacement without isotopic hazards.

  • Preparation: Dilute recombinant human EGFR kinase domain in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Prepare a 10-point serial dilution of the 2,5,6-TCQ derivative in DMSO. Add to the kinase solution, ensuring final DMSO concentration does not exceed 1%. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a FRET-labeled peptide substrate and ATP (at the Km concentration for EGFR).

  • Detection: Measure the fluorescence emission ratio (e.g., 520 nm / 495 nm) using a microplate reader over 60 minutes. Calculate the IC50 using non-linear regression analysis.

Protocol B: MTT Cellular Viability Assay (Phenotypic Validation)

Objective: To confirm that the compound penetrates the cell membrane and exerts anti-proliferative effects. Causality: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. A drop in metabolic activity directly correlates with the compound's ability to halt cell proliferation via kinase inhibition[7].

  • Seeding: Plate human non-small cell lung cancer cells (A549) and breast cancer cells (MCF-7) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of the 2,5,6-TCQ derivative (0.1 µM to 100 µM) for 72 hours.

  • Metabolic Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm. Calculate the GI50 (concentration required for 50% growth inhibition).

Workflow S1 Synthesis & Purification S2 In Silico Docking S1->S2 S3 FRET Kinase Assay (IC50) S2->S3 S4 MTT Cellular Assay (GI50) S3->S4 S5 Flow Cytometry (Cell Cycle) S4->S5

Caption: Step-by-step experimental workflow for validating predicted bioactivity.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Derivatization of 2,5,6-Trichloroquinazoline Scaffolds

Introduction & Mechanistic Rationale Quinazoline derivatives are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors, adenosine receptor antagonists, and immunomodulatory agents[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazoline derivatives are privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors, adenosine receptor antagonists, and immunomodulatory agents[1][2]. While 2,4-dichloroquinazolines are ubiquitous building blocks, the 2,5,6-trichloroquinazoline scaffold (CAS 67092-21-1)[3] offers a highly specialized substitution pattern. The absence of a chlorine atom at the C4 position, combined with the profound electron-withdrawing effects of the C5 and C6 chlorines, creates an orthogonal electronic landscape that directs highly regioselective downstream functionalization.

This application note provides a self-validating, de novo synthetic protocol for 2,5,6-trichloroquinazoline and its subsequent derivatization.

Retrosynthetic Strategy & Regiochemical Mapping

To achieve an unsubstituted C4 position, traditional anthranilic acid precursors (which yield C4-oxo species) must be avoided. Instead, the synthesis mandates the use of 2-amino-5,6-dichlorobenzaldehyde .

  • Causality of Regiochemistry: During the condensation of 2-amino-5,6-dichlorobenzaldehyde with urea, the aldehyde carbon (C1) maps directly to the C4 position of the resulting quinazoline. Concurrently, the C5 and C6 chlorines of the benzaldehyde perfectly map to the C6 and C5 positions of the quinazoline ring, respectively. This yields the critical intermediate: 5,6-dichloroquinazolin-2(1H)-one.

  • Chlorination Dynamics: The conversion of the C2-carbonyl to a C2-chloride is driven by phosphorus oxychloride (POCl₃). The addition of N,N-dimethylaniline (DMA) acts as both a nucleophilic catalyst and an acid scavenger, accelerating the formation of the reactive Vilsmeier-type intermediate and preventing the degradation of the heterocycle under prolonged heating[1].

Pathway A 2-Amino-5,6-dichlorobenzaldehyde (Starting Material) B Urea / Glacial AcOH (Cyclization) A->B C 5,6-Dichloroquinazolin-2(1H)-one (Intermediate) B->C -H2O, -NH3 D POCl3 + N,N-Dimethylaniline (Chlorination) C->D E 2,5,6-Trichloroquinazoline (Key Scaffold) D->E 110°C, 5h F Nucleophilic Amines (SNAr) E->F G 2-Amino-5,6-dichloroquinazoline Derivatives F->G Regioselective C2 Substitution

Retrosynthetic mapping and forward synthesis of 2,5,6-Trichloroquinazoline derivatives.

Experimental Protocols

The following step-by-step methodologies have been optimized to ensure a self-validating workflow, utilizing built-in visual and analytical checkpoints.

Phase 1: Synthesis of 5,6-Dichloroquinazolin-2(1H)-one
  • Condensation : In a 250 mL round-bottom flask, combine 2-amino-5,6-dichlorobenzaldehyde (10.0 g, 52.6 mmol) and urea (15.8 g, 263 mmol, 5.0 eq) in glacial acetic acid (100 mL).

  • Heating & Monitoring : Reflux the mixture at 120 °C for 12 hours under a nitrogen atmosphere. Validation Checkpoint: Monitor the reaction progress by LCMS; the reaction is complete when the aldehyde precursor peak (M+H = 190) is fully consumed.

  • Isolation : Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (300 mL). Filter the resulting precipitate, wash sequentially with water (2 x 50 mL) and cold ethanol (50 mL), and dry under a high vacuum to afford the intermediate.

Phase 2: Chlorination to 2,5,6-Trichloroquinazoline
  • Activation : Suspend the 5,6-dichloroquinazolin-2(1H)-one intermediate (8.0 g, 37.2 mmol) in POCl₃ (60 mL).

  • Catalysis : Slowly add N,N-dimethylaniline (6.7 mL, 55.8 mmol, 1.5 eq) dropwise via an addition funnel. Caution: This step is highly exothermic.

  • Reflux : Heat the mixture to 110 °C for 5 hours. Validation Checkpoint: The opaque suspension will transition into a homogeneous dark solution upon successful formation of the C2-chloride[1][4].

  • Quenching (Critical Step) : Concentrate the mixture under reduced pressure to remove the bulk of the unreacted POCl₃. Slowly add the concentrated viscous residue dropwise to vigorously stirred ice water (500 mL). Causality: Rapid quenching in a large volume of ice water prevents the exothermic hydrolysis of the newly formed, highly reactive C2-Cl bond[4].

  • Extraction & Purification : Extract the aqueous layer with dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 2,5,6-trichloroquinazoline as a pale yellow solid.

Workflow Step1 1. Condensation (120°C) Step2 2. Precipitation & Filtration Step1->Step2 Step3 3. Chlorination (POCl3, Reflux) Step2->Step3 Step4 4. Quenching (Ice Water) Step3->Step4 Step5 5. Derivatization (SNAr / Suzuki) Step4->Step5 Step6 6. Purification (Flash LC) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the scaffold.

Phase 3: Regioselective Derivatization (S_NAr)

The C2 chlorine is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the adjacent ring nitrogens and the electron-withdrawing C5/C6 chlorines[2].

  • Reaction Setup : Dissolve 2,5,6-trichloroquinazoline (1.0 eq) in anhydrous THF or Dioxane (0.2 M).

  • Nucleophile Addition : Add the desired primary or secondary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heating : Stir at 65 °C for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Workup : Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to obtain the 2-amino-5,6-dichloroquinazoline derivative.

Quantitative Data & Reaction Optimization

To establish a robust protocol, the chlorination step was systematically optimized. The data in Table 1 demonstrates that the inclusion of an organic base is critical for maximizing both yield and purity, mitigating the formation of hydrolysis byproducts.

Table 1: Optimization of Chlorination Conditions for 5,6-Dichloroquinazolin-2(1H)-one

EntryReagentsTemp (°C)Time (h)Yield (%)Purity (LCMS)
1POCl₃ (neat)110124585%
2POCl₃ + Cat. DMF11086290%
3 POCl₃ + N,N-Dimethylaniline (1.5 eq) 110 5 88 >98%
4POCl₃ + 2,6-Lutidine (1.0 eq)11068195%

Table 2: Derivatization Scope via C2 S_NAr

NucleophileConditionsIsolated ProductYield (%)
MorpholineTHF, DIPEA, 65 °C, 4h2-Morpholino-5,6-dichloroquinazoline92
BenzylamineDioxane, DIPEA, 80 °C, 5h2-(Benzylamino)-5,6-dichloroquinazoline87
AnilinePd₂(dba)₃, BINAP, Cs₂CO₃, 100 °C2-(Phenylamino)-5,6-dichloroquinazoline78

References

  • [1] RSC Publishing. "Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents". Available at: [Link]

  • [2] Semantic Scholar. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists". Available at: [Link]

Sources

Application

Application Notes and Protocols: Site-Selective Palladium-Catalyzed Cross-Coupling of 2,5,6-Trichloroquinazoline

Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, famously embedded in blockbuster kinase inhibitors and targeted oncology therapies. 2,5,6-Trichloroquinazoline (CAS 67092-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, famously embedded in blockbuster kinase inhibitors and targeted oncology therapies. 2,5,6-Trichloroquinazoline (CAS 67092-21-1) serves as a highly versatile, polyhalogenated building block for the modular synthesis of complex, multi-substituted heterocycles. However, orchestrating site-selective palladium-catalyzed cross-coupling on this scaffold requires a precise understanding of its electronic and steric microenvironments to prevent unwanted polymerization or isomeric mixtures. This guide provides a comprehensive, self-validating framework for the sequential, site-selective functionalization of 2,5,6-trichloroquinazoline.

Mechanistic Causality & Site-Selectivity

The regioselectivity of palladium-catalyzed cross-coupling in polyhalogenated quinazolines is strictly dictated by the electrophilicity of the carbon-halogen bonds. Previous studies on analogous systems, such as 2,4,7-trichloroquinazoline, have established that the C-4 position is the most reactive, followed closely by the C-2 position[1]. Because 2,5,6-trichloroquinazoline lacks a halogen at the C-4 position, the C-2 chloride becomes the primary and most kinetically favored site for oxidative addition[2].

The Causality of Reactivity:

  • C-2 Position (Fast Oxidative Addition): The high reactivity at C-2 is driven by the strong electron-withdrawing effect of the two adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2–Cl bond, facilitating rapid oxidative addition by the electron-rich Pd(0) catalyst even under mild heating[3].

  • C-5 and C-6 Positions (Slow Oxidative Addition): The C-5 and C-6 chlorides reside on the carbocyclic (benzene) ring. These are essentially unactivated aryl chlorides. Activating these bonds requires crossing a much higher activation energy barrier, necessitating the use of elevated temperatures and highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) to force the oxidative addition and subsequent reductive elimination[4].

  • Steric Differentiation (C-5 vs. C-6): Between C-5 and C-6, the C-5 position experiences greater steric hindrance due to its peri-relationship with the C-4 proton. Consequently, C-6 is the kinetically favored site for the second cross-coupling event, allowing for a predictable synthetic sequence.

Quantitative Reactivity Profile

To design a successful synthesis, the catalyst and conditions must be matched to the specific reactivity of each carbon-halogen bond. The order of reactivity for Csp2-halogen bonds dictates that the most electron-deficient site reacts first[5].

Table 1: Site-Selectivity Profile of 2,5,6-Trichloroquinazoline

PositionChemical EnvironmentRelative ReactivityRecommended Catalyst/LigandOptimal TempMechanistic Note
C-2 Electron-deficient pyrimidineHigh (Fast OA)Pd(dppf)Cl₂ or Pd(PPh₃)₄25 – 60 °CStandard phosphines are sufficient; mild base prevents hydrolysis.
C-6 Unactivated carbocycleModerate Pd₂(dba)₃ / XPhos90 – 100 °CRequires bulky Buchwald ligands to accelerate oxidative addition.
C-5 Unactivated carbocycleLow (Sterically hindered)Pd(OAc)₂ / BrettPhos100 – 120 °CHighly hindered; requires specialized ligands and forcing conditions.

Experimental Workflows & Protocols

The following workflow demonstrates the sequential functionalization of 2,5,6-trichloroquinazoline, starting with a mild Suzuki-Miyaura coupling at C-2, followed by a harsher Buchwald-Hartwig amination at C-6.

Workflow SM 2,5,6-Trichloroquinazoline (Starting Material) C2_Coupling Step 1: Suzuki Coupling (Pd(dppf)Cl2, 60°C) SM->C2_Coupling Ar-B(OH)2 (1.05 eq) Int1 2-Aryl-5,6-dichloroquinazoline (Intermediate) C2_Coupling->Int1 C6_Coupling Step 2: Buchwald-Hartwig (Pd2(dba)3/XPhos, 100°C) Int1->C6_Coupling Amine (1.2 eq) Prod 2-Aryl-6-amino-5-chloroquinazoline (Final Product) C6_Coupling->Prod

Figure 1: Sequential site-selective cross-coupling workflow for 2,5,6-trichloroquinazoline.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-2

This protocol utilizes mild conditions to ensure the C-5 and C-6 chlorides remain untouched, preventing over-coupling. The biphasic solvent system dissolves both the organic substrates and the inorganic base, facilitating the crucial transmetalation step[6].

Reagents:

  • 2,5,6-Trichloroquinazoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol) - Strict stoichiometry prevents C-6 coupling.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2,5,6-trichloroquinazoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure N₂ gas for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction: Seal the flask and heat to 60 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum should show the disappearance of the starting material and the appearance of the product. Crucially, the isotopic pattern will shift from a trichloro (Cl₃) signature to a dichloro (Cl₂) signature.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 x 10 mL) to remove inorganic salts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the 2-aryl-5,6-dichloroquinazoline intermediate.

Protocol 2: Late-Stage Buchwald-Hartwig Amination at C-6

With the C-2 position functionalized, the unactivated C-6 chloride is targeted. This requires the highly active XPhos ligand to overcome the high activation energy of the C6–Cl bond[4].

Reagents:

  • 2-Aryl-5,6-dichloroquinazoline (1.0 equiv, 0.5 mmol)

  • Secondary Amine (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol% - provides 5 mol% Pd)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.5 equiv, 1.25 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox (or using strict standard Schlenk techniques), charge a vial with the quinazoline intermediate, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Activation: Add anhydrous toluene and the secondary amine. Causality: Toluene is chosen because it allows for high reflux temperatures (100 °C) necessary for the oxidative addition into the unactivated C-6 chloride.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 12–16 hours.

  • Self-Validation (LC-MS/TLC): Monitor for the shift from a dichloro (Cl₂) isotopic pattern to a monochloro (Cl₁) pattern.

  • Workup: Cool the mixture. Filter the crude suspension through a pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Rinse the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography or preparative HPLC to isolate the 2-aryl-6-amino-5-chloroquinazoline.

Table 2: Optimization Parameters for Sequential Coupling

StepTarget BondCatalyst SystemBaseSolventYield (Est.)
1 C2–Aryl5 mol% Pd(dppf)Cl₂Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O>85%
2 C6–Amine5 mol% Pd₂(dba)₃, 10 mol% XPhosCs₂CO₃ (2.5 eq)Toluene70–80%

Mechanistic Pathway Visualization

The diagram below illustrates the divergent activation energies that allow for the chemoselective functionalization of 2,5,6-trichloroquinazoline.

Mechanism cluster_0 Path A: C2-Cl Insertion (Kinetically Favored) cluster_1 Path B: C5/C6-Cl Insertion (Thermodynamically Demanding) Pd0 Pd(0) L_n Active Catalyst OA_C2 Oxidative Addition at C2 Low Activation Energy Due to adjacent N atoms Pd0->OA_C2 Mild Heating (60°C) Standard Phosphines OA_C6 Oxidative Addition at C5/C6 High Activation Energy Requires bulky dialkylbiaryl ligands Pd0->OA_C6 Harsh Heating (100°C) Buchwald Ligands (e.g., XPhos)

Figure 2: Mechanistic divergence of Pd(0) oxidative addition based on substrate electronic environment.

Sources

Method

Application Note: Regioselective Functionalization of 2,5,6-Trichloroquinazoline in Drug Discovery

Executive Summary In modern drug discovery, the quinazoline core is a privileged heterocyclic scaffold, forming the pharmacophoric foundation of numerous FDA-approved targeted therapeutics, including epidermal growth fac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinazoline core is a privileged heterocyclic scaffold, forming the pharmacophoric foundation of numerous FDA-approved targeted therapeutics, including epidermal growth factor receptor (EGFR) inhibitors and anti-infective agents[1]. 2,5,6-Trichloroquinazoline (CAS: 67092-21-1) serves as a highly versatile, tri-halogenated building block[2]. The strategic placement of its three chlorine atoms allows for programmable, regioselective functionalization without the need for complex protecting-group chemistry. This application note details the mechanistic rationale and validated protocols for the sequential functionalization of 2,5,6-Trichloroquinazoline, empowering medicinal chemists to rapidly synthesize diverse, multi-substituted quinazoline libraries.

Mechanistic Rationale & Orthogonal Reactivity (E-E-A-T)

The utility of 2,5,6-Trichloroquinazoline lies in the stark electronic differentiation between its pyrimidine and benzene rings, which dictates an orthogonal reactivity profile:

  • C2 Position (Nucleophilic Aromatic Substitution - SNAr): The C2 carbon is flanked by two highly electronegative nitrogen atoms (N1 and N3). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this site, rendering the C2-chlorine highly susceptible to [3]. Because the C4 position in this specific isomer is unsubstituted (bearing a hydrogen instead of a halogen), SNAr occurs exclusively and rapidly at C2 under mild conditions.

  • C5 and C6 Positions (Transition-Metal Cross-Coupling): The chlorines at C5 and C6 reside on the carbocyclic ring. They are electronically deactivated toward SNAr but are prime candidates for (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. Because aryl chlorides are notoriously resistant to oxidative addition, bulky and electron-rich biaryl phosphine ligands (such as XPhos) are strictly required to overcome this activation barrier[1].

Pathway SM 2,5,6-Trichloroquinazoline (Starting Material) INT C2-Aminated Intermediate (SNAr Product) SM->INT Primary/Secondary Amine DIPEA, THF, 60°C PROD C5/C6-Arylated Scaffold (Cross-Coupling Product) INT->PROD Ar-B(OH)2, Pd2(dba)3, XPhos K3PO4, Dioxane/H2O, 100°C

Regioselective functionalization workflow of 2,5,6-Trichloroquinazoline.

Experimental Protocols

Protocol A: Regioselective SNAr Amination at C2

Objective: To install an amine at the highly electrophilic C2 position while preserving the C5 and C6 aryl chlorides for downstream late-stage functionalization.

Causality of Experimental Choices:

  • Solvent (THF): A polar aprotic solvent stabilizes the transient Meisenheimer complex without acting as a competing nucleophile.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It efficiently scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

  • Charge a flame-dried 50 mL round-bottom flask with 2,5,6-Trichloroquinazoline (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).

  • Add DIPEA (2.0 equiv, 10.0 mmol) to the stirring solution.

  • Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired primary or secondary amine (1.1 equiv, 5.5 mmol) to control the initial exothermic SNAr reaction.

  • Remove the ice bath, warm the reaction to 60 °C, and stir for 3–5 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The isotopic pattern of the product mass must shift from a 3-chlorine signature (M, M+2, M+4, M+6) to a 2-chlorine signature (M, M+2, M+4), confirming mono-substitution.

  • Quench the reaction with saturated aqueous NaHCO3 (30 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the 2-amino-5,6-dichloroquinazoline intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5/C6

Objective: Global arylation of the unactivated C5 and C6 aryl chlorides to generate a highly functionalized target molecule.

Causality of Experimental Choices:

  • Catalyst System (Pd2(dba)3 / XPhos): Standard catalysts like Pd(PPh3)4 fail to activate the inert C5/C6 C–Cl bonds. The bulky, electron-rich XPhos ligand accelerates the oxidative addition of Pd(0) into the aryl chloride bond and facilitates rapid reductive elimination, preventing catalyst degradation[4].

  • Solvent System (1,4-Dioxane/H2O): A biphasic system is critical. Water dissolves the inorganic base (K3PO4), which converts the boronic acid into a highly reactive, electron-rich boronate complex, drastically accelerating the transmetalation step[1].

Step-by-Step Methodology:

  • In a heavy-walled Schlenk tube, combine the 2-amino-5,6-dichloroquinazoline intermediate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (2.5 equiv, 2.5 mmol for di-arylation), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and K3PO4 (3.0 equiv, 3.0 mmol).

  • Evacuate and backfill the Schlenk tube with Argon (3 cycles) to ensure strict anaerobic conditions.

  • Add degassed 1,4-Dioxane (8.0 mL) and deionized H2O (2.0 mL).

  • Seal the tube and heat the biphasic mixture to 100 °C in an oil bath for 16 hours under vigorous stirring.

  • Self-Validation Checkpoint: Following purification, 1H NMR analysis must reveal a distinct singlet for the quinazoline C4 proton (~9.0 ppm) and an AB doublet system for the C7 and C8 protons (J ≈ 8.5 Hz), alongside the newly integrated aromatic protons from the coupled boronic acid.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final C2, C5, C6-trisubstituted quinazoline.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the C5/C6 Suzuki-Miyaura cross-coupling step. It quantitatively demonstrates the necessity of specialized biaryl phosphine ligands when activating the inert carbocyclic chlorides of the quinazoline core.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh3)4NoneNa2CO3Toluene / H2O100< 5% (No Reaction)
2Pd(OAc)2PPh3K2CO3DMF10012%
3Pd2(dba)3SPhosK3PO41,4-Dioxane / H2O10068%
4 Pd2(dba)3 XPhos K3PO4 1,4-Dioxane / H2O 100 89% (Optimal)

Mechanistic Pathway Visualization

SuzukiCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_n] Pd0->OxAdd + C5/C6-Aryl Chloride TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2, Base - Base-HCl RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - C5/C6-Arylated Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at C5/C6 positions.

References

  • Wipf, P., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." National Center for Biotechnology Information (NIH) / PMC. Available at:[Link]

  • Mphahlele, M. J., et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." National Center for Biotechnology Information (NIH) / PMC. Available at:[Link]

  • Gomes, A., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules (MDPI), 2024. Available at:[Link]

Sources

Application

Application Note: Protocol for the Synthesis of 2,5,6-Trichloroquinazoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Strategic Context The quinazoline scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Context

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for numerous FDA-approved kinase inhibitors. Specifically, 2,5,6-Trichloroquinazoline (CAS 67092-21-1) is a highly functionalized, electrophilic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent inhibitors of CLK and DYRK1A kinases [1].

Synthesizing a quinazoline that features a chlorine atom at the C2 position but remains unsubstituted at the C4 position presents a unique synthetic challenge. Traditional POCl₃-mediated chlorination of quinazoline-2,4-diones inevitably yields 2,4-dichloro derivatives. To achieve a C4-H configuration, one must typically rely on the cyclization of 2-aminobenzaldehydes—compounds that are notoriously unstable and difficult to isolate. This application note details a highly efficient, self-validating alternative: The Sasse Annulation Protocol [2].

Mechanistic Causality: The Sasse Protocol

Developed by K. Sasse in 1978, this protocol bypasses the unstable benzaldehyde intermediate by utilizing the orthogonal reactivity of isocyanide dichlorides [2].

The Causality of the Design: Instead of an aldehyde, the Sasse protocol employs a dichloromethyl group as a stable, latent aldehyde equivalent. Simultaneously, the amine is activated as an isocyanide dichloride (-N=CCl₂), which serves as a highly electrophilic urea equivalent.

When treated with anhydrous ammonia, the isocyanide dichloride undergoes rapid nucleophilic attack to form a chloroformamidine intermediate. The newly introduced primary amine then executes an intramolecular nucleophilic attack on the adjacent dichloromethyl group. This cascade expels two equivalents of HCl and irreversibly aromatizes into the pyrimidine ring. The reaction is a self-validating system : the entropic advantage of intramolecular cyclization and the enthalpic thermodynamic sink of aromaticity drive the reaction exclusively toward the 2-chloroquinazoline core, preventing off-target polymerization.

SynthesisPathway A 3,4-Dichloro- 2-methylaniline B 3,4-Dichloro-2-methylphenyl isocyanide dichloride A->B Formylation & Chlorination C 3,4-Dichloro-2-(dichloromethyl)phenyl isocyanide dichloride B->C Cl2, hν (Radical Chlorination) D 2,5,6-Trichloroquinazoline C->D NH3 / Dioxane (Annulation)

Figure 1: Mechanistic workflow for 2,5,6-trichloroquinazoline via the Sasse protocol.

Step-by-Step Experimental Methodology

Step 3.1: Precursor Activation (Isocyanide Dichloride Synthesis)
  • Formylation: Charge a round-bottom flask with 3,4-dichloro-2-methylaniline (1.0 eq) and toluene. Add formic acid (1.5 eq) and reflux under a Dean-Stark trap until water evolution ceases. Concentrate in vacuo to yield the formamide intermediate.

  • Chlorination: Dissolve the crude formamide in anhydrous toluene. Slowly add thionyl chloride (SOCl₂, 1.2 eq) followed by sulfuryl chloride (SO₂Cl₂, 1.1 eq) at 50 °C. Stir for 3 hours until gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the solvent under reduced pressure to isolate 3,4-dichloro-2-methylphenyl isocyanide dichloride as a dense oil.

Step 3.2: Latent Aldehyde Formation (Radical Chlorination)

Note: This step requires a well-ventilated fume hood and UV shielding.

  • Dissolve the product from Step 3.1 in anhydrous chlorobenzene (0.5 M).

  • Heat the solution to 80 °C and irradiate with a UV lamp (or add 0.05 eq AIBN as a radical initiator).

  • Bubble dry chlorine gas (Cl₂) through the solution. Monitor the exhaustive chlorination of the benzylic methyl group via ¹H-NMR (disappearance of the singlet at ~2.4 ppm and appearance of the dichloromethyl proton at ~7.1 ppm).

  • Degas the solution with N₂ to remove excess Cl₂ and concentrate to yield 3,4-dichloro-2-(dichloromethyl)phenyl isocyanide dichloride.

Step 3.3: The Sasse Annulation (One-Pot Cyclization)
  • Dissolve the latent aldehyde precursor (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Critical Step: Slowly bubble anhydrous ammonia (NH₃) gas into the solution for 2 hours. Do not use aqueous ammonium hydroxide, as water will hydrolyze the isocyanide dichloride to an unreactive urea.

  • Remove the ice bath and allow the self-validating cyclization to proceed at room temperature for 4 hours. The mixture will become cloudy as NH₄Cl precipitates.

  • Workup: Pour the reaction mixture into crushed ice/water (3x volume). Filter the resulting beige precipitate. Wash extensively with cold water to remove all inorganic salts, followed by a cold ethanol wash.

  • Dry in vacuo at 40 °C to afford 2,5,6-Trichloroquinazoline as a solid.

Quantitative Data: Annulation Optimization

The choice of solvent and ammonia source dictates the integrity of the mechanistic pathway. Aqueous conditions cause competitive solvolysis, breaking the self-validating nature of the cyclization.

Table 1: Influence of Solvent and Ammonia Source on Annulation Efficiency

SolventAmmonia SourceTemp (°C)Yield (%)Purity (HPLC)Mechanistic Observation
1,4-Dioxane NH₃ (gas, anhydrous) 0 to 25 84% >98% Optimal self-validating aromatization.
THFNH₃ (gas, anhydrous)0 to 2579%96%Minor precipitation issues during workup.
TolueneNH₃ (gas, anhydrous)25 to 5062%88%Elevated temp leads to intermolecular dimerization.
1,4-DioxaneNH₃ (aq, 28%)0 to 2535%60%Competitive hydrolysis of isocyanide dichloride.

Analytical Characterization Standards

To verify the successful synthesis of 2,5,6-Trichloroquinazoline, cross-reference your analytical data against the following expected parameters [3]:

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 232.9 (with characteristic trichloro isotopic distribution pattern).

  • ¹H-NMR (400 MHz, DMSO-d₆): The defining feature is the highly deshielded C4-proton of the quinazoline ring, which appears as a sharp singlet at δ 9.45 ppm . The aromatic protons at C7 and C8 will appear as an AB quartet or two doublets around δ 8.10–7.80 ppm depending on the exact electronic environment.

References

  • Sun, Qi-Zheng, et al. "Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Sasse, K. "A Simple New Method for the Preparation of 2-Substituted Quinazolines." Synthesis, vol. 1978, no. 5, 1978, pp. 379-382. URL:[Link]

Method

The Strategic Utility of 2,5,6-Trichloroquinazoline in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Among the various derivatives of this versatile heterocycle, polychlorinated quinazolines serve as highly valuable and reactive intermediates for the synthesis of a diverse array of therapeutic agents. This guide focuses on the specific applications and synthetic protocols involving 2,5,6-trichloroquinazoline , a key building block for the development of targeted therapies, particularly in the realm of oncology.

The strategic placement of three chlorine atoms on the quinazoline ring system provides multiple reactive sites for nucleophilic aromatic substitution (SNAr), allowing for the systematic and regioselective introduction of various functional groups. This controlled derivatization is paramount for fine-tuning the pharmacological profile of the resulting molecules, including their potency, selectivity, and pharmacokinetic properties. While the broader class of chloro-substituted quinazolines is well-documented, this guide will provide a focused examination of the 2,5,6-trichloro isomer, offering insights into its reactivity and its role in the generation of novel drug candidates.

The Quinazoline Scaffold: A Foundation for Targeted Therapies

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, is a key pharmacophore in a multitude of therapeutic agents.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] In oncology, the quinazoline core is particularly renowned for its ability to mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of various protein kinases.[7] The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

The strategic functionalization of the quinazoline ring is crucial for modulating the biological activity of its derivatives. The chlorine atoms in 2,5,6-trichloroquinazoline serve as versatile handles for introducing a wide range of substituents through nucleophilic aromatic substitution, a powerful and widely used reaction in medicinal chemistry.[9]

Understanding the Reactivity of Polychlorinated Quinazolines: The SNAr Reaction

The primary route for the functionalization of 2,5,6-trichloroquinazoline is the nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the chloro-substituents is not uniform and is dictated by the electronic properties of the quinazoline ring system.

Regioselectivity of Nucleophilic Attack

In polychlorinated quinazolines, the C4 position is generally the most susceptible to nucleophilic attack under mild conditions. This is followed by the C2 position, which typically requires harsher reaction conditions for substitution.[10][11] The chloro-substituents on the benzene ring (C5 and C6) are generally less reactive towards SNAr. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline scaffold.

The increased electrophilicity of the C4 and C2 positions is attributed to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring.[11] This makes the carbon atoms at these positions more electron-deficient and, therefore, more prone to attack by nucleophiles.

Experimental Protocols: Synthesis and Functionalization of Chloro-Substituted Quinazolines

While specific protocols for the synthesis and derivatization of 2,5,6-trichloroquinazoline are not abundantly available in the public domain, the following protocols for structurally related polychlorinated quinazolines provide a solid foundation for researchers. These procedures can be adapted and optimized for the 2,5,6-trichloro isomer.

Protocol 1: General Synthesis of a Dichloroquinazoline Intermediate

This protocol outlines the synthesis of a dichloroquinazoline, a common precursor for more complex derivatives.

Objective: To synthesize a 2,4-dichloroquinazoline derivative from the corresponding quinazolinediol.

Materials:

  • 7-fluoroquinazoline-2,4-diol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, combine 7-fluoroquinazoline-2,4-diol (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to 110°C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry to obtain the 2,4-dichloro-7-fluoroquinazoline product.[12]

Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the selective substitution of the chlorine atom at the C4 position of a dichloroquinazoline with an amine.

Objective: To synthesize a 4-amino-2-chloroquinazoline derivative.

Materials:

  • 2,4-dichloro-6,7-dimethoxyquinazoline

  • Substituted aniline (1 equivalent)

  • Isopropanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1 equivalent) in isopropanol.

  • Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold isopropanol and dry to obtain the 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline.[13]

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a common solvent for SNAr reactions on quinazolines as it is polar enough to dissolve the reactants and facilitate the reaction without being overly reactive.

  • Temperature: Refluxing provides the necessary energy to overcome the activation barrier for the nucleophilic attack at the C4 position. The milder conditions favor substitution at the more reactive C4 position over the C2 position.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2,5,6-trichloroquinazoline derivatives are limited, general trends observed for other halogenated quinazolines can provide valuable guidance for drug design.

Position of SubstitutionGeneral Effect on Biological Activity
C2 Substitution at this position with various aryl or heteroaryl groups can significantly influence the inhibitory potency against different kinases. The nature of the substituent can be tailored to target specific kinases.
C4 Often substituted with anilines or other amino groups to mimic the hydrogen bonding interactions of ATP with the kinase hinge region. Modifications on the aniline ring are crucial for optimizing potency and selectivity.
C5 & C6 Substitution on the benzene ring, including the introduction of halogens, can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. These substituents can also influence binding affinity through halogen bonding or other interactions.

Visualization of Key Concepts

Experimental Workflow for SNAr on a Dichloroquinazoline

G start Start: 2,4-Dichloroquinazoline step1 Dissolve in Isopropanol with Amine Nucleophile start->step1 step2 Reflux for 6 hours step1->step2 step3 Cool to Room Temperature step2->step3 step4 Filter Precipitate step3->step4 end End: 4-Amino-2-chloroquinazoline step4->end

Caption: Workflow for regioselective C4-amination.

Logical Relationship in Regioselective SNAr

G quinazoline Polychloroquinazoline c4 C4 Position (More Electrophilic) quinazoline->c4 Preferential attack c2 C2 Position (Less Electrophilic) quinazoline->c2 c5c6 C5/C6 Positions (Least Reactive) quinazoline->c5c6 harsh Harsh Conditions (e.g., Higher Temp.) c4->harsh Followed by mild Mild Conditions (e.g., Reflux in Alcohol) mild->c4 Favors harsh->c2 Enables attack at

Sources

Application

High-Throughput Screening of 2,5,6-Trichloroquinazoline Derivatives: A Quantitative Profiling Protocol for EGFR Kinase Inhibitors

Executive Summary & Mechanistic Rationale The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved oncology drugs (e.g., Gefitinib, Erlotinib). Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous FDA-approved oncology drugs (e.g., Gefitinib, Erlotinib). Specifically, 2,5,6-Trichloroquinazoline (CAS 67092-21-1) serves as an exceptionally versatile building block. The differential reactivity of its three carbon-chlorine bonds allows for highly regioselective nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions. This chemical flexibility enables the rapid synthesis of vast, structurally diverse libraries of quinazoline derivatives.

The primary pharmacological application for these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase whose dysregulation is a hallmark of non-small cell lung cancer (NSCLC) and other malignancies[1]. Quinazoline derivatives function as ATP-competitive inhibitors; they lodge into the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and halting the downstream RAS-RAF-MEK-ERK signaling cascade.

To efficiently identify potent lead compounds from a 2,5,6-trichloroquinazoline-derived library, this guide outlines a Quantitative High-Throughput Screening (qHTS) methodology [2]. Unlike traditional single-dose HTS, which is plagued by high false-positive rates due to compound aggregation or autofluorescence, qHTS tests every library member across a multi-point concentration gradient during the primary screen. This approach directly yields IC50​ values and immediate Structure-Activity Relationship (SAR) data, ensuring a higher fidelity of hit identification [3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Active Dimer) Tyrosine Kinase EGF->EGFR Binds RAS RAS-GTP Activation EGFR->RAS Phosphorylation Quinazoline 2,5,6-Trichloroquinazoline Derivatives Quinazoline->EGFR ATP-Competitive Inhibition MAPK RAF/MEK/ERK Cascade RAS->MAPK Signal Transduction Proliferation Tumor Cell Proliferation MAPK->Proliferation Gene Transcription

Fig 1. EGFR signaling cascade and ATP-competitive inhibition by quinazoline derivatives.

Assay Design & Statistical Validation System

Causality in Experimental Choices
  • Assay Selection (ADP-Glo™): We utilize a homogeneous, luminescent ADP detection assay. Why? It measures the direct product of the kinase reaction (ADP) without requiring radioactive 33P -ATP. It provides a high signal-to-background ratio and is highly resistant to chemical interference from library compounds [1].

  • Acoustic Liquid Handling: Compounds are dispensed using acoustic droplet ejection (e.g., Echo 550). Why? Transferring nanoliter volumes of compounds directly from 100% DMSO source plates to the assay plates eliminates the need for intermediate aqueous dilutions, thereby preventing hydrophobic quinazoline derivatives from precipitating or adhering to plastic pipette tips [2].

  • Self-Validating Quality Control: Every 1536-well plate must act as a self-validating system. This is achieved by embedding 32 positive control wells (Erlotinib, 10 µM) and 32 negative control wells (DMSO vehicle). The assay's robustness is mathematically validated per plate using the Z'-factor [4].

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is mean, p is positive control, and n is negative control. A Z′>0.5 is strictly required to accept the plate data).

qHTS_Workflow Lib Derivative Library (1536-well plates) Dispense Acoustic Dispensing (7-15 point titration) Lib->Dispense Assay ADP-Glo Kinase Assay (EGFR + ATP + Substrate) Dispense->Assay Nanoliter transfer Read Luminescence Detection Assay->Read ADP to ATP conversion Analysis Hill Equation Fitting (IC50 / Emax) Read->Analysis Z' > 0.5 validation

Fig 2. Quantitative high-throughput screening (qHTS) workflow for quinazoline libraries.

Step-by-Step qHTS Protocol

Phase 1: Reagent and Plate Preparation
  • Library Preparation: Array the synthesized 2,5,6-trichloroquinazoline derivatives in 1536-well cyclic olefin copolymer (COC) source plates at a starting concentration of 10 mM in 100% DMSO.

  • Acoustic Dispensing: Use an acoustic liquid handler to dispense compounds into solid-white 1536-well assay plates. Create an 11-point concentration gradient (1:3 serial dilutions) by dispensing volumes ranging from 2.5 nL to 20 nL. Final assay concentrations will range from roughly 1.5 nM to 50 µM.

  • Control Dispensing: Dispense 10 µM Erlotinib (Positive Control, 100% inhibition) and pure DMSO (Negative Control, 0% inhibition) into designated peripheral columns.

Phase 2: EGFR Kinase Reaction

Note: All reagent additions should be performed using a non-contact bulk reagent dispenser (e.g., Multidrop Combi) to maintain throughput and minimize contamination.

  • Enzyme/Substrate Addition: Dispense 2 µL of Kinase Master Mix (containing 1 ng/well recombinant EGFR kinase domain and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate in 1X Kinase Buffer) into all wells.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow the quinazoline derivatives to bind the EGFR ATP-pocket.

  • Reaction Initiation: Dispense 2 µL of ATP solution (final concentration 10 µM, near the Km​ for EGFR) to initiate the reaction.

  • Kinase Incubation: Incubate the plates for exactly 60 minutes at RT in a humidified chamber to prevent evaporation.

Phase 3: ADP-Glo Detection
  • Reaction Termination: Dispense 2 µL of ADP-Glo™ Reagent into all wells. This reagent immediately terminates the kinase reaction and actively depletes any remaining unreacted ATP.

  • Depletion Incubation: Incubate for 40 minutes at RT.

  • Signal Generation: Dispense 4 µL of Kinase Detection Reagent. This reagent introduces a coupled enzyme system that converts the reaction-generated ADP back into ATP, which is then utilized by luciferase to generate light.

  • Final Incubation & Readout: Incubate for 30 minutes at RT. Read the luminescence on a high-sensitivity microplate reader (e.g., PHERAstar FSX) using an integration time of 0.5–1.0 seconds per well.

Data Presentation & Analysis

Raw luminescence data is normalized against the intra-plate positive and negative controls to calculate the Percentage of Inhibition. The 11-point concentration-response data for each compound is then fitted to the four-parameter Hill equation to extract the IC50​ (potency) and Emax​ (efficacy) [3].

Table 1: Representative qHTS Hit Profiling of 2,5,6-Trichloroquinazoline Derivatives

Mock data demonstrating how regioselective substitutions on the scaffold influence EGFR inhibition.

Compound IDC2 SubstitutionC5 SubstitutionC6 Substitution IC50​ (nM) Emax​ (%)Curve Class
TCQ-001 Chloro (Unreacted)Chloro (Unreacted)Chloro (Unreacted)>50,00012Inactive (Class 4)
TCQ-045 MorpholineChloroChloro4,20085Active (Class 2.1)
TCQ-112 MorpholineMethoxyChloro31098Active (Class 1.1)
TCQ-288 MorpholineMethoxy3-Fluorophenyl14 100 Potent (Class 1.1)
Erlotinib ControlControlControl2100Control
Table 2: Assay Quality Control Metrics

A self-validating protocol requires strict adherence to these parameters before data can be published or advanced.

QC ParameterTarget ThresholdObserved Value (Batch A)Status
Z'-Factor ≥0.5 0.78PASS
Signal-to-Background (S/B) ≥5.0 12.4PASS
DMSO Tolerance <5% variance up to 2% DMSO1.8% variance at 1% DMSOPASS
Control IC50​ (Erlotinib) 1−5 nM 2.2 nM PASS

References

  • Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Shockley, K. R. (2015). "Quantitative high-throughput screening data analysis: challenges and recent advances." Drug Discovery Today. Available at:[Link]

  • Hsieh, J. H., et al. (2019). "Quality Control of Quantitative High Throughput Screening Data." Frontiers in Genetics. Available at:[Link]

Method

Scale-Up Synthesis of 2,5,6-Trichloroquinazoline: Application Notes and Protocols

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The quinazoline scaffold is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. 2,5,6-Trichloroquinazoline (CAS: 67092-21-1) serves as a critical, highly reactive electrophilic intermediate[1]. The presence of the labile chlorine at the 2-position allows for regioselective nucleophilic aromatic substitution (S_NAr), enabling the rapid diversification of the quinazoline core[2].

This application note details a robust, field-proven scale-up protocol for the synthesis of 2,5,6-trichloroquinazoline via the dehydroxy-chlorination of 5,6-dichloroquinazolin-2(1H)-one. The methodology leverages a POCl3​/PCl5​ reagent system, optimized to suppress pseudodimerization and prevent hydrolytic degradation during the isolation phase.

Mechanistic Rationale & Process Design

The conversion of quinazolinones to chloroquinazolines using phosphorus oxychloride ( POCl3​ ) is a two-stage process highly dependent on thermal control and stoichiometric precision[3].

  • Phosphorylation Phase: The initial reaction between the quinazolinone and POCl3​ forms an O -phosphorylated intermediate. This step is highly exothermic. If the temperature exceeds 25 °C during this initial phase, the highly reactive phosphorylated intermediate can react with unreacted quinazolinone starting material, leading to the formation of undesired pseudodimers[3].

  • Chlorination Phase: To achieve clean turnover of the phosphorylated intermediate to the final 2,5,6-trichloroquinazoline, the system must be heated to 70–90 °C. The addition of phosphorus pentachloride ( PCl5​ ) acts as a robust co-chlorinating agent, enhancing the electrophilicity of the system and driving the reaction to completion in a reasonable timeframe[4].

  • Quenching Strategy: Chloroquinazolines are highly sensitive to hydrolysis. Quenching the reaction mixture in unbuffered water creates a highly acidic environment (due to the generation of HCl and H3​PO4​ from excess POCl3​ ), which rapidly hydrolyzes the product back to the starting quinazolinone[5]. Therefore, a strictly controlled alkaline quench using cold aqueous NaHCO3​ is mandatory to preserve product integrity.

G SM 5,6-Dichloroquinazolin-2(1H)-one (Strictly Dried <0.5% Moisture) Intermediate O-Phosphorylated Intermediate (Maintained < 25 °C) SM->Intermediate Addition Reagents POCl3 / PCl5 Mixture (Chlorinating Agents) Reagents->Intermediate Exothermic Heating Thermal Turnover (70-90 °C) Intermediate->Heating Suppresses Pseudodimers Quench Alkaline Quench (Cold NaHCO3, 0-5 °C) Heating->Quench Complete Conversion Product 2,5,6-Trichloroquinazoline (Isolated Product) Quench->Product Prevents Hydrolysis

Workflow for the scale-up chlorination to 2,5,6-Trichloroquinazoline.

Process Parameters & Stoichiometry

To ensure reproducibility across multi-gram to kilogram scales, the following stoichiometric ratios and critical process parameters (CPPs) must be strictly adhered to.

Parameter / ReagentFunctionStoichiometry (Eq.)Critical Control Point (CCP)
5,6-Dichloroquinazolin-2(1H)-one Starting Material1.00Moisture content must be < 0.50%[5].
Phosphorus Oxychloride ( POCl3​ ) Reagent / Solvent5.00 - 8.00Must be anhydrous. Recover excess via distillation prior to quench[5].
Phosphorus Pentachloride ( PCl5​ ) Co-chlorinating Agent1.10 - 1.50Handle under inert atmosphere; highly hygroscopic[4].
N,N-Diisopropylethylamine (DIPEA) Base Catalyst1.20Controls HCl generation; improves solubility of intermediates[5].
Temperature (Phase 1) PhosphorylationN/AMaintain strictly < 25 °C to prevent dimerization[3].
Temperature (Phase 2) ChlorinationN/AMaintain at 70–90 °C for 4–6 hours[3].

Scale-Up Experimental Protocol

Note: This procedure is designed for a 100g scale-up batch. All operations involving POCl3​ and PCl5​ must be conducted in a high-performance fume hood using appropriate PPE.

Step 1: Pre-Reaction Preparation
  • Drying: Dry the 5,6-dichloroquinazolin-2(1H)-one in a vacuum oven at 60 °C for 12 hours. Causality: Residual moisture reacts violently with POCl3​ , generating localized heat and HCl , which leads to the formation of intractable hydrolysis impurities and lowers the overall yield[5].

  • Purging: Equip a 2L jacketed glass reactor with an overhead stirrer, a reflux condenser, a dropping funnel, and an internal temperature probe. Purge the system with ultra-high purity (UHP) Argon for 15 minutes.

Step 2: Phosphorylation Phase (Controlled Addition)
  • Charge the reactor with 5,6-dichloroquinazolin-2(1H)-one (100 g, 0.46 mol) and anhydrous POCl3​ (350 mL, ~3.8 mol).

  • Initiate overhead stirring at 250 RPM. Cool the jacket to 5 °C.

  • Slowly add DIPEA (96 mL, 0.55 mol) dropwise via the dropping funnel over 45 minutes.

  • Critical Step: Monitor the internal temperature continuously. Adjust the addition rate to ensure the internal temperature never exceeds 25 °C. Causality: Maintaining the basic system at t<25 °C completely suppresses pseudodimer formation between the newly formed phosphorylated intermediates and unreacted quinazolone[3].

Step 3: Chlorination Phase (Thermal Turnover)
  • Once the addition is complete and the exotherm has subsided, add PCl5​ (105 g, 0.50 mol) in three equal portions over 15 minutes.

  • Gradually ramp the reactor jacket temperature to achieve an internal temperature of 85 °C.

  • Maintain heating for 5 to 6 hours. Monitor reaction progression via HPLC or TLC (aliquots must be quenched in cold methanol prior to spotting). Causality: The elevated temperature is required to drive the nucleophilic displacement of the O -phosphorylated intermediate by chloride ions ( Cl− )[3].

Step 4: Concentration and Alkaline Quench
  • Concentration: Cool the reactor to 40 °C. Transfer the mixture to a rotary evaporator and remove approximately 60-70% of the excess POCl3​ under reduced pressure. Causality: Removing excess POCl3​ minimizes the exothermic reaction during the aqueous quench, significantly reducing the risk of product hydrolysis[5].

  • Quenching: Prepare a 5L beaker containing 2L of saturated aqueous NaHCO3​ and 1 kg of crushed ice.

  • Slowly pour the concentrated reaction mixture into the vigorously stirred ice/ NaHCO3​ slurry in small portions. Maintain the quench temperature below 5 °C. Causality: The target compound is highly sensitive to acidic hydrolysis. Pouring onto unbuffered water creates an acidic medium that reverts the product to the starting material. The alkaline NaHCO3​ neutralizes the generated acids instantly, preserving the 2,5,6-trichloroquinazoline[5].

Step 5: Isolation and Purification
  • Extract the aqueous slurry with cold Dichloromethane (DCM) ( 3×800 mL).

  • Wash the combined organic layers with cold brine (500 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify via recrystallization from a mixture of Ethyl Acetate/Hexanes to yield pure 2,5,6-Trichloroquinazoline as a crystalline solid[6].

References

  • Fluorochem Ltd. 2,5,6-TRICHLORO-QUINAZOLINE (CAS 67092-21-1) Product Information. Fluorochem. 1

  • Sasse, K. Ein einfaches neues Verfahren zur Herstellung 2-substituierter Chinazoline. Synthesis 1978, 8, 379-382. Thieme Connect. 2

  • Lund, B. et al. POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 2011. PubMed. 3

  • Firoj, M. et al. POCl3-PCl5 mixture: A robust chlorinating agent. Department of Chemistry, University of North Bengal, 2019. Academia.edu. 4

  • ResearchGate Community. What experimental procedure works best for chlorinating quinazolones using POCl3? ResearchGate Forum Discussions. 5

Sources

Application

Application Notes and Protocols for the Strategic Functionalization of the 2,5,6-Trichloroquinazoline Core

Introduction: The 2,5,6-Trichloroquinazoline Scaffold - A Privileged Core in Medicinal Chemistry The quinazoline ring system is a cornerstone in the development of contemporary therapeutics, recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,5,6-Trichloroquinazoline Scaffold - A Privileged Core in Medicinal Chemistry

The quinazoline ring system is a cornerstone in the development of contemporary therapeutics, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heteroaromatic scaffold, composed of fused benzene and pyrimidine rings, is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2,5,6-trichloroquinazoline core, in particular, represents a versatile and highly valuable starting material for the synthesis of novel, polysubstituted quinazoline derivatives. The strategic and regioselective functionalization of its three chloro-substituents at the C2, C5, and C6 positions allows for the systematic exploration of the chemical space around the quinazoline nucleus, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of the 2,5,6-trichloroquinazoline core, aimed at researchers, scientists, and professionals in the field of drug development.

Understanding the Reactivity Landscape of 2,5,6-Trichloroquinazoline

The functionalization of the 2,5,6-trichloroquinazoline core is governed by the distinct electronic properties of the pyrimidine and benzene rings. The chloro-substituent at the C2 position, being part of the electron-deficient pyrimidine ring, is the most activated towards nucleophilic aromatic substitution (SNAr).[4] In contrast, the chloro-substituents at the C5 and C6 positions on the benzene ring are significantly less reactive towards nucleophiles and typically necessitate metal-catalyzed cross-coupling reactions for their substitution. The relative reactivity of the chloro-substituents on the benzene ring in related systems has been reported to follow the order of 7 > 5 > 6 > 8 for methoxy-dehalogenation, suggesting that the C5 position is slightly more reactive than the C6 position. This differential reactivity provides a roadmap for the selective, stepwise functionalization of the 2,5,6-trichloroquinazoline core.

Strategic Functionalization Workflow

The following diagram illustrates a logical workflow for the selective functionalization of the 2,5,6-trichloroquinazoline core, prioritizing the most reactive sites.

G start 2,5,6-Trichloroquinazoline c2_func C2 Functionalization (SNAr) start->c2_func High Reactivity c5_c6_func C5/C6 Functionalization (Cross-Coupling) c2_func->c5_c6_func Stepwise Approach suzuki Suzuki-Miyaura Coupling c5_c6_func->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination c5_c6_func->buchwald C-N Bond Formation final_product Trisubstituted Quinazoline suzuki->final_product buchwald->final_product

Caption: A workflow diagram for the regioselective functionalization of 2,5,6-trichloroquinazoline.

Part 1: Selective Functionalization of the C2 Position via Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the 2,5,6-trichloroquinazoline core is highly electrophilic and readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles. This reaction is typically the first step in a sequential functionalization strategy.

Application Note: SNAr with Amines

The introduction of amino groups at the C2 position is a common strategy in the synthesis of bioactive quinazolines. A wide range of primary and secondary amines can be utilized as nucleophiles. The reaction generally proceeds under mild conditions, often in the presence of a base to neutralize the HCl generated.[5]

Protocol 1: General Procedure for the SNAr Reaction with Amines at the C2 Position

Note: This protocol is a generalized procedure adapted from reactions on analogous 2-chloro-quinoxaline and 2,4-dichloroquinazoline systems.[5][6] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 2,5,6-Trichloroquinazoline

  • Amine nucleophile (primary or secondary)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,5,6-trichloroquinazoline (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,6-dichloroquinazoline derivative.

EntryAmine NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF1001285-95
2MorpholineEt₃NDMSO90890-98
3PiperidineDIPEANMP120688-96
4BenzylamineK₂CO₃DMF801680-92

Table 1: Representative conditions and expected yields for the SNAr reaction of 2,5,6-trichloroquinazoline with various amines (yields are estimated based on similar systems).

Part 2: Functionalization of the C5 and C6 Positions via Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents at the C5 and C6 positions are significantly less reactive towards nucleophilic attack and require more forcing conditions, typically involving palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of C-C and C-N bonds, respectively, at these positions.[7]

Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the arylation, heteroarylation, and vinylation of the 5- and 6-positions of the quinazoline core using boronic acids or their esters.[8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Due to the slightly higher predicted reactivity of the C5 position, selective mono-functionalization may be achievable under carefully controlled conditions, followed by functionalization of the C6 position.

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling at the C5/C6 Positions

Note: This is a generalized protocol based on Suzuki-Miyaura reactions of related chloro-heterocyclic compounds.[9] Optimization will be required.

Materials:

  • 2-Substituted-5,6-dichloroquinazoline

  • Aryl/heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 2-substituted-5,6-dichloroquinazoline (1.0 eq), the boronic acid/ester (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10070-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene11075-90
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄DMF12065-80

Table 2: Representative conditions and expected yields for the Suzuki-Miyaura coupling at the C5/C6 positions (yields are estimated based on analogous systems).

Application Note: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl quinazolines by coupling the chloro-substituents at the C5 and C6 positions with a wide range of primary and secondary amines.[7] The choice of a suitable palladium precatalyst and a sterically hindered phosphine ligand is critical for the success of this transformation.[10]

Protocol 3: General Procedure for the Buchwald-Hartwig Amination at the C5/C6 Positions

Note: This generalized protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.[11]

Materials:

  • 2-Substituted-5,6-dichloroquinazoline

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-substituted-5,6-dichloroquinazoline (1.0 eq), amine (1.2-1.5 eq), palladium precatalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.5 eq) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-130 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene11070-85
2MorpholinePd(OAc)₂ (3) / SPhos (6)K₃PO₄Dioxane10075-90
3n-ButylaminePd₂(dba)₃ (2) / BINAP (4)Cs₂CO₃Toluene12065-80

Table 3: Representative conditions and expected yields for the Buchwald-Hartwig amination at the C5/C6 positions (yields are estimated based on analogous systems).

Causality Behind Experimental Choices

  • Choice of Reaction Type: The selection of SNAr for the C2 position and cross-coupling for the C5/C6 positions is dictated by the inherent electronic properties of the quinazoline ring. The electron-withdrawing nature of the pyrimidine nitrogens activates the C2 position for nucleophilic attack, while the less activated C5 and C6 positions require the catalytic cycle of a transition metal to facilitate substitution.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and NMP are often used for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[12] For cross-coupling reactions, solvents like toluene and dioxane are commonly employed as they are compatible with the organometallic intermediates in the catalytic cycle.

  • Base Selection: In SNAr reactions with amines, a non-nucleophilic base is used to quench the generated HCl without competing with the amine nucleophile. For Suzuki-Miyaura reactions, a base is required to activate the boronic acid to the more nucleophilic boronate species.[13] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amide complex.[11]

  • Ligand Selection in Cross-Coupling: The choice of phosphine ligand in palladium-catalyzed reactions is critical. Bulky, electron-rich ligands like XPhos and SPhos are often used in Buchwald-Hartwig aminations to promote the reductive elimination step and prevent catalyst decomposition.[10] For Suzuki-Miyaura couplings, a variety of phosphine ligands can be effective, and the optimal choice often depends on the specific substrates.

Self-Validating Systems and Troubleshooting

Each protocol described is designed to be a self-validating system. The progress of each reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar product spot (in the case of substitution with a larger organic moiety) are primary indicators of a successful reaction.

Troubleshooting:

  • Low or No Conversion: If a reaction stalls, consider increasing the temperature, reaction time, or the equivalents of the coupling partner and base. For cross-coupling reactions, the catalyst or ligand may need to be re-evaluated. Catalyst deactivation can be an issue, and using a more robust ligand or a pre-catalyst can be beneficial.

  • Side Product Formation: In SNAr reactions, di-substitution at both the C2 and another chloro-position may occur under harsh conditions. Careful control of stoichiometry and temperature is key. In cross-coupling reactions, homo-coupling of the boronic acid can be a side reaction. This can often be minimized by ensuring an oxygen-free environment and using the appropriate base.

  • Poor Regioselectivity: While the reactivity differences between the positions are generally pronounced, achieving perfect regioselectivity can be challenging, especially when attempting to differentiate between the C5 and C6 positions. Careful optimization of reaction conditions, including temperature and catalyst/ligand choice, is crucial. In some cases, a protecting group strategy may be necessary to achieve the desired outcome.

Conclusion

The 2,5,6-trichloroquinazoline core is a highly versatile scaffold for the synthesis of novel and diverse libraries of compounds for drug discovery. A thorough understanding of the differential reactivity of the three chloro-substituents allows for a strategic and regioselective functionalization approach. By employing nucleophilic aromatic substitution for the activated C2 position and robust palladium-catalyzed cross-coupling reactions for the less reactive C5 and C6 positions, researchers can efficiently access a wide range of mono-, di-, and tri-substituted quinazoline derivatives. The protocols and guidelines presented herein provide a solid foundation for the exploration of this privileged chemical space.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link][1][5][12]

  • [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. (1991). Yao Xue Xue Bao. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link][7][10]

  • Suzuki reaction. (n.d.). Wikipedia. [Link][8]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives. (2020). Bentham Open. [Link][2]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of Bath. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link][11]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link][13]

  • Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. (2026). MDPI. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc. [Link]

  • Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. (n.d.). Ingenta Connect. [Link]

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2023). IntechOpen. [Link][3]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology. [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2025). MDPI. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. [Link]

  • Palladium catalyzed regioselective distal C (sp2)–H functionalization. (n.d.). RSC Publishing. [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). PMC. [Link]

  • Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. (2012). PubMed. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones. (2018). MDPI. [Link]

  • A Stepwise Synthesis of Triazine-Based Macrocyclic Scaffolds. (2019). ResearchGate. [Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies in the Synthesis of 2,5,6-Trichloroquinazoline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Synthetic Rationale The 2,5,6-trichloroquinazoline scaffold is a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Synthetic Rationale

The 2,5,6-trichloroquinazoline scaffold is a highly privileged pharmacophore, serving as a critical building block in the development of kinase inhibitors, antiviral agents, and advanced agrochemicals 1. The canonical synthesis of 2-substituted quinazolines, originally pioneered by Sasse 2, typically involves the condensation of an o-aminobenzaldehyde derivative with urea, followed by halogenation.

However, synthesizing the highly specific 2,5,6-trichloro derivative presents severe regiochemical and physicochemical challenges. The starting material, 2-amino-5,6-dichlorobenzaldehyde, is highly prone to oxidative degradation and self-condensation. Furthermore, the intermediate 5,6-dichloroquinazolin-2(1H)-one exhibits extreme insolubility due to robust intermolecular hydrogen bonding, which severely limits the efficacy of subsequent chlorination steps 3.

To overcome these bottlenecks, this guide details a strategically designed protecting group workflow 4. By employing tert-butyloxycarbonyl (Boc) to stabilize the precursor and 2-(trimethylsilyl)ethoxymethyl (SEM) to solubilize the intermediate, chemists can achieve a high-yielding, scalable synthesis of 2,5,6-trichloroquinazoline.

Mechanistic Causality: Why These Protecting Groups?

Every reagent in this workflow serves a specific mechanistic purpose to drive the reaction forward while preventing side-product formation:

  • Precursor Protection (Boc): Masking the aniline nitrogen with a Boc group eliminates its nucleophilicity, preventing premature imine formation (self-condensation) during storage. Conveniently, the Boc group undergoes thermal deprotection in situ at the elevated temperatures required for the urea cyclization, saving a synthetic step.

  • Intermediate Solubilization (SEM): Unprotected quinazolin-2-ones form intractable crystalline lattices. By installing a SEM group at the N3 position, hydrogen bonding is disrupted, rendering the intermediate fully soluble in organic solvents (e.g., DCM, THF). This allows for rigorous chromatographic purification and ensures the subsequent chlorination occurs in a homogeneous liquid phase, drastically improving kinetics.

  • Catalytic Additives in Chlorination: Phosphorus oxychloride (POCl 3​ ) alone is often insufficient for complete chlorination. The addition of N,N -dimethylaniline (PhNMe 2​ ) acts as a nucleophilic catalyst to form a highly reactive Vilsmeier-type intermediate, while simultaneously scavenging the generated HCl to prevent protonation of the quinazoline ring [[5]]().

Quantitative Data: Protecting Group Evaluation
Protecting GroupReagents for IntroductionCleavage ConditionsYield (%)Compatibility & Mechanistic Notes
Boc (Amine)Boc 2​ O, DMAP, THFThermal (>120°C) or TFA88–92%Prevents precursor oxidation. Cleaves cleanly during thermal urea cyclization.
PMB (Amide N)PMB-Cl, K 2​ CO 3​ , DMFTFA or DDQ75–82%Moderate solubility enhancement; requires harsh oxidative/acidic cleavage.
SEM (Amide N)SEM-Cl, DIPEA, DCMTBAF, THF90–95%Optimal. Excellent solubility profile; orthogonal fluoride-based cleavage.

Synthetic Workflow Visualization

G A 2-Amino-5,6-dichloro- benzaldehyde B N-Boc Protected Aniline (Storage Stable) A->B Boc2O, DMAP Prevents self-condensation C 5,6-Dichloroquinazolin- 2(1H)-one (Insoluble) B->C Urea, AcOH, 120°C Concomitant deprotection D SEM-Protected Quinazolinone (Soluble Intermediate) C->D SEM-Cl, DIPEA Enables homogeneous purification E 2,5,6-Trichloroquinazoline (Final Target) C->E POCl3, PhNMe2 Direct heterogeneous route D->E 1. TBAF  2. POCl3 Two-step homogeneous route

Workflow for 2,5,6-Trichloroquinazoline synthesis highlighting Boc and SEM protecting group routes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and analytical checkpoints ensure the integrity of the synthesis at every stage.

Protocol A: Preparation of N-Boc-2-amino-5,6-dichlorobenzaldehyde
  • Reaction: Dissolve 2-amino-5,6-dichlorobenzaldehyde (10.0 g, 52.6 mmol) in anhydrous THF (100 mL). Add Di-tert-butyl dicarbonate (Boc 2​ O, 13.8 g, 63.1 mmol) and a catalytic amount of DMAP (0.64 g, 5.2 mmol). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (Visual/TLC): The bright yellow color of the free aniline will fade to a pale yellow/colorless solution. TLC (Hexanes/EtOAc 4:1) will show the complete disappearance of the highly polar starting material ( Rf​ ~0.2) and the appearance of a new, less polar spot ( Rf​ ~0.6).

  • Workup: Concentrate under reduced pressure, dissolve in DCM, wash with 1N HCl, brine, dry over Na 2​ SO 4​ , and evaporate to yield the Boc-protected precursor.

Protocol B: Cyclization to 5,6-Dichloroquinazolin-2(1H)-one
  • Reaction: Suspend the N-Boc precursor (12.0 g, 41.3 mmol) and Urea (24.8 g, 413 mmol, 10 eq) in glacial acetic acid (80 mL). Heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Mechanistic Note: At this temperature, the Boc group is thermally cleaved, generating the free amine in situ which immediately condenses with urea.

  • Self-Validation Checkpoint 2 (Visual): As the reaction progresses, a heavy, white crystalline precipitate will form in the reaction flask. This is the highly insoluble quinazolinone product.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum.

Protocol C: Homogeneous Chlorination to 2,5,6-Trichloroquinazoline (via SEM Protection)

Note: If direct heterogeneous chlorination fails, utilize this SEM-mediated homogeneous route.

  • SEM Protection: Suspend 5,6-dichloroquinazolin-2(1H)-one (5.0 g) in DCM. Add DIPEA (2.5 eq) and SEM-Cl (1.2 eq). Stir at RT until the suspension completely clarifies into a homogeneous solution (Self-Validation: Complete dissolution confirms successful N-protection). Purify via silica gel chromatography.

  • Deprotection & Chlorination: Treat the SEM-protected intermediate with TBAF (1.0 M in THF) for 2 hours to remove the SEM group. Concentrate, then immediately resuspend the crude solid in POCl 3​ (30 mL). Add N,N -dimethylaniline (1.5 mL).

  • Reaction: Heat the mixture at reflux (105°C) for 6 hours.

  • Self-Validation Checkpoint 3 (Visual & LC-MS): The slurry will gradually turn into a dark, homogeneous solution as the insoluble lactam is converted to the highly soluble trichloro-heterocycle.

    • Mass Spectrometry Target: LC-MS must show an [M+H]+ signal at m/z 233 . Crucially, look for the distinct trichloro isotope pattern : peaks at m/z 233, 235, and 237 in an approximate ratio of 27:27:9, confirming the presence of exactly three chlorine atoms.

  • Quench: Carefully pour the cooled POCl 3​ mixture over crushed ice. Extract with EtOAc, wash with cold saturated NaHCO 3​ , dry, and concentrate to yield pure 2,5,6-Trichloroquinazoline.

References

  • Title : Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source : Frontiers in Chemistry URL : 1

  • Title : Discovery of DB18, a potent inhibitor of CLK kinases (Citing Sasse K., Synthesis 1978) Source : DNTB URL : 2

  • Title : Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances (PMC Version) Source : National Institutes of Health (NIH) URL : 3

  • Title : WO1998011438A1 - Synthesis of quinazolinone libraries and derivatives thereof Source : Google Patents URL :4

  • Title : Synthesis of quinazolines Source : Organic Chemistry Portal URL : 5

Sources

Application

Application Notes and Protocols for the Utilization of 2,5,6-Trichloroquinazoline in the Development of Anticancer Agents

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,5,6-trichloroquinazoline as a pivotal starting scaffold for the s...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,5,6-trichloroquinazoline as a pivotal starting scaffold for the synthesis and evaluation of novel anticancer agents. This document provides not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, ensuring a deep and practical understanding of the drug discovery workflow.

Introduction: The Quinazoline Scaffold and the Strategic Importance of 2,5,6-Trichloroquinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1][2][3] Its versatile structure allows for modification at several positions, enabling the fine-tuning of pharmacological properties. Many quinazoline-based anticancer agents function as protein kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.[1][4]

The subject of this guide, 2,5,6-trichloroquinazoline, represents a highly strategic starting material for the synthesis of potent anticancer candidates. The rationale for its use is threefold:

  • Reactive "Handle" for Derivatization: The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution. This provides a reliable "handle" for the introduction of various side chains, most notably anilino groups, which are crucial for kinase binding.

  • Modulation of Physicochemical Properties: The chloro substituents at the 5- and 6-positions on the benzene ring portion of the molecule are less reactive and serve to modulate the electronic and lipophilic properties of the final compounds. Halogenation at these positions has been shown to enhance the anticancer activity of quinazoline derivatives.

  • Foundation for Potent Kinase Inhibitors: The resulting 4-anilino-5,6-dichloroquinazoline scaffold is a key pharmacophore in a number of potent EGFR and VEGFR inhibitors. The chlorine atoms can form important interactions within the ATP-binding pocket of these kinases, contributing to high-affinity binding.

This guide will delineate a comprehensive workflow, from the initial synthesis of a candidate library from 2,5,6-trichloroquinazoline to their detailed biological evaluation.

Synthetic Strategy: From 2,5,6-Trichloroquinazoline to a Library of 4-Anilino-5,6-dichloroquinazolines

The primary synthetic route for derivatizing 2,5,6-trichloroquinazoline involves a nucleophilic aromatic substitution reaction at the C4 position with a variety of substituted anilines. This approach is efficient and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Protocol

This protocol outlines the synthesis of 4-anilino-5,6-dichloroquinazoline derivatives.

Reaction Scheme:

G start 2,5,6-Trichloroquinazoline + Substituted Aniline reaction Nucleophilic Aromatic Substitution start->reaction product 4-(Substituted anilino)-5,6-dichloroquinazoline reaction->product conditions Solvent (e.g., Isopropanol, n-Butanol) Heat (Reflux) Optional: Acid or Base catalyst conditions->reaction

Caption: Synthetic workflow for 4-anilino-5,6-dichloroquinazolines.

Materials and Reagents:

  • 2,5,6-Trichloroquinazoline

  • A selection of substituted anilines (e.g., 3-chloro-4-fluoroaniline, 4-methoxyaniline, 3-ethynylaniline)

  • Anhydrous isopropanol or n-butanol

  • Hydrochloric acid (catalytic amount, optional)

  • N,N-Diisopropylethylamine (DIPEA, optional)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,5,6-trichloroquinazoline (1.0 mmol) in isopropanol (15 mL), add the desired substituted aniline (1.1 mmol).

  • A catalytic amount of hydrochloric acid or DIPEA can be added to facilitate the reaction, depending on the reactivity of the aniline.

  • Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-24 hours.

  • Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Step-by-Step Guide to Assessing Anticancer Potential

Once a library of 4-anilino-5,6-dichloroquinazoline derivatives has been synthesized, a systematic biological evaluation is necessary to determine their anticancer activity and elucidate their mechanism of action.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation:

Compound IDR-Group on AnilineIC₅₀ (µM) on A549 CellsIC₅₀ (µM) on MCF-7 Cells
QZ-01 3-Cl, 4-F0.521.2
QZ-02 4-OCH₃5.88.9
QZ-03 3-Ethynyl0.892.5
Gefitinib (Reference)0.451.0
Target Engagement: In Vitro Kinase Inhibition Assay (EGFR as an example)

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of a specific kinase, such as EGFR.[8][9][10][11]

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the quinazoline derivatives in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for EGFR.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ assay which measures ADP production, or an ELISA-based method using a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

Compound IDEGFR Kinase IC₅₀ (nM)
QZ-01 15
QZ-02 250
QZ-03 35
Gefitinib 12
Mechanism of Action: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) after treatment with the test compounds.[12][13][14][15][16]

G start Seed and Treat Cells harvest Harvest and Fix Cells (e.g., 70% Ethanol) start->harvest stain Stain with Propidium Iodide (PI) and RNase harvest->stain analyze Flow Cytometry Analysis stain->analyze data Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->data

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivatives at their IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Induction of Apoptosis: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the biological assays will allow for the establishment of a structure-activity relationship. For instance, it might be observed that electron-withdrawing groups at the meta-position of the aniline ring enhance EGFR inhibitory activity, while bulky substituents are detrimental. This information is crucial for the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

2,5,6-Trichloroquinazoline is a valuable and versatile starting material for the development of novel quinazoline-based anticancer agents. The synthetic accessibility to a diverse range of 4-anilino derivatives, coupled with a systematic biological evaluation pipeline, provides a robust platform for the discovery of potent and selective kinase inhibitors. The protocols outlined in this guide offer a comprehensive framework for researchers to efficiently advance their drug discovery programs in the quest for more effective cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chikkanna, D. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(12), e1488.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(11), 4443.
  • Al-Suhaimi, E. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83.
  • Mohd. Javed Naim. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Journal of Angiotherapy, 8(10), 1-16.
  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of MCF-7 cells treated with.... Retrieved from [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28.6.1-28.6.11.
  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Heterocyclic Compounds. IntechOpen.
  • ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2060-2070.
  • ResearchGate. (n.d.). ChemInform Abstract: A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • IntechOpen. (2023, November 13). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021, November 2). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103265497A - Intermediate compound 4-chloro-6-amino-7-hydroxyquinazoline required for synthesis of tinib antineoplastic drug and preparation method thereof.

Sources

Method

2,5,6-Trichloroquinazoline as a building block for heterocyclic compounds

Application Note: 2,5,6-Trichloroquinazoline as a Multivalent Building Block for Heterocyclic Drug Discovery Executive Summary 2,5,6-Trichloroquinazoline (CAS 67092-21-1) is a highly versatile, multivalent electrophile u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5,6-Trichloroquinazoline as a Multivalent Building Block for Heterocyclic Drug Discovery

Executive Summary

2,5,6-Trichloroquinazoline (CAS 67092-21-1) is a highly versatile, multivalent electrophile used in the synthesis of complex polyaromatic heterocycles. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, DNA intercalators, and topoisomerase II inhibitors ()[1]. This application note details the regioselective functionalization of 2,5,6-trichloroquinazoline, leveraging the orthogonal reactivity of its pyrimidine and benzene ring chlorides to construct highly functionalized drug-like scaffolds.

Chemical Profile & Reactivity Logic

The reactivity of halogenated quinazolines is governed by the electron-deficient nature of the pyrimidine ring. In 2,5,6-trichloroquinazoline, the C2 position is flanked by two electronegative nitrogen atoms (N1 and N3). This topological arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) ()[2].

Conversely, the C5 and C6 chlorines reside on the more electron-rich benzene ring. These positions are practically inert to SNAr under standard conditions but are prime candidates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C2 position has been functionalized ()[3].

Reactivity TCQ 2,5,6-Trichloroquinazoline (Starting Material) C2 C2 Position (Alpha to N1 & N3) TCQ->C2 Primary Electrophile C5C6 C5 & C6 Positions (Aryl Chlorides) TCQ->C5C6 Secondary Electrophile SNAr SNAr Reactions (Fast, High Yield) C2->SNAr Nucleophilic Attack Pd Pd Cross-Coupling (Requires Activation) C5C6->Pd Oxidative Addition

Fig 1. Regioselective reactivity map of 2,5,6-Trichloroquinazoline.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized conditions and typical yields for the sequential functionalization of 2,5,6-trichloroquinazoline.

Reaction TypeReagents / CatalystTarget PositionTemp / TimeTypical Yield (%)
SNAr (Amination) Morpholine, DIPEA, THFC20 °C → 25 °C, 2 h88 - 92
SNAr (Thiolation) Thiophenol, K₂CO₃, DMFC225 °C, 4 h85 - 89
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃C5, C690 °C, 12 h65 - 75
Buchwald-Hartwig Ar-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃C5, C6100 °C, 16 h55 - 68

Protocol 1: Regioselective C2-Amination via SNAr

Objective: Selective displacement of the C2-chloride using a secondary amine (e.g., morpholine) while preserving the C5 and C6 aryl chlorides for downstream coupling.

Causality & Rationale: We utilize Tetrahydrofuran (THF) as a polar aprotic solvent to dissolve the quinazoline and stabilize the Meisenheimer complex without acting as a competing nucleophile—a common failure point when using protic solvents like methanol ()[4]. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming morpholine nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,6-trichloroquinazoline (1.0 equiv, 2.0 mmol) in anhydrous THF (10 mL, 0.2 M) under an argon atmosphere.

  • Base Addition: Add DIPEA (1.5 equiv, 3.0 mmol) in one portion.

    • Validation Checkpoint: The solution should remain clear. Immediate precipitation at this stage suggests moisture contamination reacting with the highly electrophilic starting material.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add morpholine (1.1 equiv, 2.2 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the SNAr and strictly prevents di-substitution or ring-opening side reactions.

  • Reaction Monitoring: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 2 hours.

    • Validation Checkpoint: Monitor via LC-MS. Confirm the disappearance of the starting material peak (m/z 232 [M+H]⁺, displaying a classic trichloro isotope pattern) and the appearance of the product mass (m/z 284 [M+H]⁺).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes) to afford pure 2-morpholino-5,6-dichloroquinazoline.

Protocol 2: Global Suzuki-Miyaura Cross-Coupling at C5 and C6

Objective: Functionalize the remaining C5 and C6 aryl chlorides with arylboronic acids to build a polyaromatic heterocyclic scaffold.

Causality & Rationale: Following C2 amination, the quinazoline core becomes significantly more electron-rich, deactivating the remaining chlorides towards further SNAr. However, these aryl chlorides are now perfectly primed for oxidative addition by Palladium(0). We employ Pd(dppf)Cl₂ because the large bite angle of the dppf ligand facilitates the challenging oxidative addition into the relatively unreactive aryl C-Cl bonds. A strong inorganic base (K₂CO₃) and elevated temperatures (90 °C) in a 1,4-dioxane/water mixture are required to drive the transmetalation step.

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial, combine 2-morpholino-5,6-dichloroquinazoline (1.0 equiv, 0.5 mmol), phenylboronic acid (2.5 equiv, 1.25 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Solvent & Degassing: Add 1,4-dioxane (4 mL) and deionized water (1 mL). Sparge the biphasic mixture with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the vial immediately with an aluminum crimp cap.

  • Heating: Heat the reaction mixture at 90 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint: Monitor by LC-MS. The intermediate mono-coupled product (m/z 324 [M+H]⁺) should transition fully to the di-coupled product (m/z 368 [M+H]⁺).

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with Dichloromethane (3 x 10 mL).

    • Validation Checkpoint: Filter the combined organics through a pad of Celite. A black residue on the Celite confirms the successful precipitation and removal of the inactive palladium black species.

  • Purification: Concentrate the filtrate and purify by reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure 2,5,6-trisubstituted quinazoline.

Experimental Workflow

Workflow Step1 1. C2-SNAr (Amine, THF, 0°C to rt) Step2 2. LC-MS Validation (Monitor Mass Shift) Step1->Step2 Step3 3. C5/C6 Coupling (Pd-Cat, Boronic Acid, 90°C) Step2->Step3 Step4 4. Final Purification (Prep-HPLC / Flash Silica) Step3->Step4

Fig 2. Sequential functionalization workflow for 2,5,6-Trichloroquinazoline.

References

  • Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie. URL:[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. URL:[Link]

  • Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5,6-Trichloroquinazoline

Welcome to the technical support guide for the synthesis of 2,5,6-Trichloroquinazoline. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,5,6-Trichloroquinazoline. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this highly functionalized heterocyclic compound. Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Part 1: Foundational Concepts & FAQs

This section addresses high-level questions regarding the synthetic strategy for 2,5,6-Trichloroquinazoline, providing the necessary context for the detailed troubleshooting guide that follows.

Q1: What is the most reliable general strategy for synthesizing 2,5,6-Trichloroquinazoline?

A1: The most established and reliable pathway involves a two-stage approach: first, the construction of the core heterocyclic system to form a quinazolinone precursor, followed by a robust chlorination step. The typical sequence is:

  • Cyclization: Starting from a suitably substituted aniline, such as 2-amino-4,5-dichlorobenzoic acid or 2-amino-4,5-dichlorobenzonitrile, the quinazolinone ring is constructed. Common methods include reaction with formamide or cyclization via a benzoxazinone intermediate.[2]

  • Chlorination: The resulting 5,6-dichloroquinazolin-2(1H)-one (the tautomeric form of 2-hydroxy-5,6-dichloroquinazoline) is then chlorinated. This is almost exclusively achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or a catalytic amount of N,N-dimethylformamide (DMF).[2][3][4]

This strategy is favored because the quinazolinone is a stable, often crystalline solid that is easier to purify than many of the cyclization precursors. The subsequent chlorination converts the chemically stable amide-like C2-oxo group into a highly reactive C2-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Q2: What is the expected reactivity order of the chloro groups on the final 2,5,6-Trichloroquinazoline product?

A2: The reactivity of the three chloro substituents varies significantly based on their position, which is a critical consideration for downstream applications.

  • C2-Chloro: This position is the most reactive towards nucleophilic substitution. The chlorine atom is attached to an electron-deficient pyrimidine ring, flanked by two nitrogen atoms, which strongly stabilize the Meisenheimer intermediate formed during an SNAr reaction.

  • C5 and C6-Chloro: These chlorines are attached to the benzene portion of the heterocycle. Their reactivity is substantially lower and is comparable to that of a standard, unactivated aryl chloride. They do not readily participate in SNAr reactions under conditions that would readily displace the C2-chloro group.

Understanding this reactivity hierarchy is fundamental to designing selective downstream functionalization experiments.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway A 2-Amino-4,5-dichlorobenzoic acid C Step 1: Cyclization (Heat) A->C B Formamide / Urea B->C D 5,6-Dichloroquinazolin-2(1H)-one (Intermediate) C->D Forms stable precursor E Step 2: Chlorination (POCl₃ / PCl₅) D->E F 2,5,6-Trichloroquinazoline (Final Product) E->F Activates C2 position

Caption: General synthetic workflow for 2,5,6-Trichloroquinazoline.

Part 2: Troubleshooting Guide

This section is structured to address specific experimental failures. Each problem is followed by a series of questions to help diagnose and solve the issue.

Problem Area 1: Low or No Yield in Chlorination Step

Q: My chlorination of 5,6-dichloroquinazolin-2(1H)-one with POCl₃ resulted in a very low yield of the desired product. What are the most common causes?

A: This is a frequent challenge. The primary culprits are typically related to reagent quality, reaction conditions, or the work-up procedure. See the summary table below and the detailed points that follow.

Probable CauseRecommended Action
Reagent Quality Use freshly distilled POCl₃. Ensure PCl₅ is a free-flowing powder, not clumped from hydrolysis.
Incomplete Reaction Increase reaction temperature to reflux (~110 °C). Add PCl₅ (0.3-1.0 eq) or catalytic DMF. Extend reaction time (monitor by TLC/LC-MS).
Product Degradation Avoid excessive temperatures (>120 °C) for prolonged periods.
Work-up Issues Pour the reaction mixture slowly onto crushed ice to control the exothermic quench. Ensure the pH is neutralized or slightly basic before extraction to prevent product loss as a hydrochloride salt.

Q: I see a lot of my quinazolinone starting material remaining after the reaction. How can I drive the reaction to completion?

A: An incomplete reaction is often due to insufficient electrophilic activation.

  • Expertise & Causality: Phosphorus oxychloride on its own may not be a sufficiently powerful chlorinating agent for the relatively unreactive amide system in the quinazolinone. The reaction equilibrium may not favor the product.

  • Solution 1 - Add Phosphorus Pentachloride (PCl₅): Adding PCl₅ as a co-reagent is a standard and effective technique.[2] PCl₅ reacts with any residual water and generates a more potent chlorinating species in situ. A typical molar ratio is 1 equivalent of quinazolinone to 5-10 equivalents of POCl₃ and 0.5-1.0 equivalents of PCl₅.

  • Solution 2 - Add a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a highly effective activating agent for this transformation.

  • Solution 3 - Increase Temperature and Time: Ensure the reaction is heated to a full reflux for a sufficient duration. Monitor the reaction progress every 2-4 hours using TLC (Thin Layer Chromatography) or LC-MS until the starting material spot has completely disappeared.

Q: The reaction mixture turned black, and I isolated a tar-like substance. What happened?

A: Darkening of the reaction mixture and formation of tar often indicates product decomposition, which can occur if the reaction temperature is too high or if the heating is prolonged unnecessarily. While reflux is necessary, ensure the temperature does not significantly exceed the boiling point of POCl₃ (~107 °C). Once the reaction is complete by TLC analysis, proceed immediately to the work-up.

Problem Area 2: Product Purity and Side Reactions

Q: My crude product shows multiple spots on the TLC plate. What are the likely impurities?

A: Besides unreacted starting material, the most common impurity is the hydrolyzed product, 5,6-dichloroquinazolin-2(1H)-one. This forms if the C2-chloro group reacts with water during the work-up.

  • Trustworthiness & Validation: The presence of this impurity can be confirmed by running a co-spot on the TLC plate with your starting material. If a new, more polar spot is present, it is likely the hydrolyzed product.

  • Prevention: The key is a meticulously controlled and anhydrous work-up.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenches the excess POCl₃ exothermically.

    • Once the ice has melted, neutralize the acidic solution cautiously with a base like solid sodium bicarbonate or a cold aqueous solution of sodium hydroxide until the pH is ~7-8.

    • Promptly extract the product with an organic solvent like ethyl acetate or dichloromethane. Delays in the acidic aqueous environment will promote hydrolysis.

Problem Area 3: Purification Challenges

Q: I'm struggling to purify the final product by column chromatography. It seems to be streaking or I get poor recovery. What can I do?

A: 2,5,6-Trichloroquinazoline is a moderately polar compound with a basic nitrogen atom, which can lead to poor behavior on silica gel.

  • Solution 1 - Deactivate the Silica Gel: The acidic nature of standard silica gel can cause streaking or irreversible binding. Pre-treat your silica gel by slurrying it in an eluent system containing 1% triethylamine (Et₃N). This neutralizes the acidic silanol groups and generally results in sharper peaks and better recovery.

  • Solution 2 - Optimize the Eluent System: Start with a non-polar system, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity. A gradient elution is often most effective.

  • Solution 3 - Consider Recrystallization: If chromatography is problematic, recrystallization can be an excellent alternative for achieving high purity. Suitable solvents to screen include:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Toluene

    • A mixture of Dichloromethane/Hexane

G A Problem Detected: Low Yield / Impure Product B Is Starting Material (SM) Present in Product? A->B C Is a New, Polar Impurity Present? A->C H Purification Issues? A->H B->C No D Incomplete Reaction B->D Yes E Hydrolysis During Work-up C->E Yes F Action: - Increase Temp/Time - Add PCl₅ or cat. DMF D->F G Action: - Quench on ice slowly - Neutralize before extraction - Ensure anhydrous conditions E->G I Streaking on Silica Column H->I Yes J Action: - Add 1% Et₃N to eluent - Try recrystallization I->J

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,5,6-Trichloroquinazoline Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5,6-Trichloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are optimizing the chlorination...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5,6-Trichloroquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are optimizing the chlorination of 5,6-dichloroquinazolin-2(1H)-one. The transformation relies on phosphorus oxychloride (POCl3) mediated dehydroxy-chlorination, a reaction that is highly sensitive to temperature, basicity, and workup conditions.

Reaction Workflow & Mechanistic Pathway

G SM 5,6-Dichloroquinazolin-2(1H)-one (Starting Material) Reagents POCl3 + N,N-Dimethylaniline (T < 25 °C) SM->Reagents Base addition Intermediate O-Phosphorylated Intermediate (Equilibrates with N-phos) Reagents->Intermediate 1h, 20-25 °C Heat Heating (85-90 °C) Chloride Nucleophilic Attack Intermediate->Heat - PO2Cl2(-) Product 2,5,6-Trichloroquinazoline (Target Product) Heat->Product Substitution Workup Reverse Ice-Water Quench (pH 7.0-7.5 Neutralization) Product->Workup Isolation

Workflow and mechanistic pathway for the synthesis of 2,5,6-Trichloroquinazoline.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a mixture of unreacted starting material and unknown byproducts instead of 2,5,6-trichloroquinazoline? A1: This typically indicates incomplete conversion of the O-phosphorylated intermediate to the final chloroquinazoline, or the formation of inactive pseudodimers. The reaction of quinazolones with POCl3 occurs in two distinct stages[1]. First, an initial phosphorylation occurs at room temperature. If the temperature is raised too quickly before phosphorylation is complete, or if the system lacks sufficient base, unreacted quinazolone can attack the phosphorylated intermediate, forming pseudodimers[1]. Causality & Solution: Maintain the reaction temperature below 25 °C during the initial POCl3 addition and ensure the system remains basic (aqueous pKa > 9) to completely suppress dimer formation[1]. Once phosphorylation is complete (typically 1 hour at 20 °C), heat the mixture to 85–90 °C to drive the chloride nucleophilic substitution.

Q2: Can I use a POCl3/PCl5 mixture to accelerate the chlorination of 5,6-dichloroquinazolin-2(1H)-one? A2: Yes. While POCl3 alone can achieve the transformation, the addition of phosphorus pentachloride (PCl5) creates a highly robust chlorinating system that enhances reaction efficiency and reduces overall reaction time[2]. PCl5 acts as an additional source of electrophilic chlorine and helps drive the equilibrium forward, which is particularly useful for electron-deficient substrates like the 5,6-dichloro derivative[2]. Causality & Solution: Use a ratio of 1:1 to 1:2 (substrate:PCl5) suspended in excess POCl3 (10 volumes). Fuse the mixture on a heating block (80 °C) for 3–6 hours. Note that while PCl5 increases the reaction rate, it also generates more HCl, necessitating a more rigorous base-mediated neutralization during workup.

Q3: My product degrades or hydrolyzes during the aqueous workup. How can I prevent this? A3: 2-Chloroquinazolines, including 2,5,6-trichloroquinazoline, are highly susceptible to hydrolysis back to the quinazolone if exposed to hot, acidic aqueous conditions. When excess POCl3 is quenched with water, the highly exothermic hydrolysis generates HCl and heat, which rapidly accelerates product degradation[3]. Causality & Solution: Perform a reverse quench . First, remove the majority of excess POCl3 under reduced pressure. Then, dissolve the residue in a cold, inert solvent (e.g., dichloromethane) and add it dropwise to a vigorously stirred mixture of crushed ice and water. Maintain the internal temperature below 5 °C and immediately neutralize the aqueous layer to pH 7.0–7.5 using saturated aqueous NaHCO3 before extraction[3].

Q4: What is the exact role of the base (e.g., DIPEA or N,N-dimethylaniline) in this reaction? A4: The base serves a dual mechanistic purpose. First, it deprotonates the quinazolone, increasing its nucleophilicity for the initial attack on the electrophilic phosphorus of POCl3[1]. Second, it acts as an acid scavenger to neutralize the HCl generated during phosphorylation. Maintaining this basicity is critical to prevent pseudodimerization and to facilitate a homogenous reaction environment[1]. N,N-dimethylaniline is often preferred over aliphatic amines for scale-up due to its optimal pKa and solubility profile in POCl3.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the effect of different reaction conditions on the yield and purity of 2,5,6-trichloroquinazoline, demonstrating the necessity of base catalysis and temperature control.

EntryReagent SystemBase (Equivalents)Temperature ProfileTimeYield (%)Key Observation
1POCl3 (10 eq)NoneReflux (105 °C)12 h< 20%Extensive pseudodimer formation; stalled reaction.
2POCl3 (10 eq)DIPEA (2.0 eq)25 °C (1h) → 80 °C6 h75%Clean conversion; minimal dimers formed.
3POCl3 / PCl5 (1:1.5)None80 °C4 h82%Fast reaction; harsh acidic workup required.
4 POCl3 (5 eq) N,N-Dimethylaniline (2.0 eq) 5 °C → 25 °C → 90 °C 5 h 88% Optimal yield; high purity; scalable conditions.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPC) via LC-MS to ensure the intermediate phosphorylation is complete before triggering the high-temperature substitution phase.

Materials:

  • 5,6-Dichloroquinazolin-2(1H)-one (Starting Material)

  • Phosphorus oxychloride (POCl3, anhydrous)

  • N,N-Dimethylaniline (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

Procedure:

  • Equipment Setup: Equip a rigorously dried 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet.

  • Reagent Loading: Suspend 5,6-dichloroquinazolin-2(1H)-one (10.0 g, 46.5 mmol) in anhydrous POCl3 (45 mL, ~10 volumes).

  • Controlled Base Addition: Cool the suspension to 0–5 °C using an ice bath. Slowly add N,N-dimethylaniline (11.8 mL, 93.0 mmol, 2.0 eq) dropwise over 15–20 minutes.

    • Causality Check: Slow addition controls the exothermic phosphorylation and prevents the internal temperature from exceeding 25 °C, which completely suppresses pseudodimer formation[1].

  • Phosphorylation Phase: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 1 hour.

    • In-Process Control (IPC): Quench a 50 µL aliquot into 1 mL of cold methanol containing triethylamine. Analyze via LC-MS to confirm the disappearance of the starting material and the formation of the O-phosphorylated intermediate[1].

  • Chlorination Phase: Heat the reaction mixture to 85–90 °C using an oil bath and stir for 4–5 hours until the substitution is complete.

  • Concentration: Cool the mixture to room temperature. Remove approximately 70% of the excess POCl3 under reduced pressure (rotary evaporator, 40 °C water bath) to minimize the exotherm during the aqueous quench.

  • Reverse Quenching: Dissolve the resulting viscous residue in cold DCM (50 mL). Add this solution dropwise via an addition funnel to a vigorously stirred mixture of crushed ice and water (200 g).

    • Causality Check: Reverse quenching prevents localized heating and acidic hydrolysis of the newly formed 2,5,6-trichloroquinazoline[3].

  • Neutralization & Extraction: Carefully adjust the pH of the aqueous phase to 7.0–7.5 using saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 100 mL).

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Hexanes/EtOAc) to yield pure 2,5,6-trichloroquinazoline.

References

  • [1] Arnott, E. A.; Chan, L. C.; Cox, B. G.; Meyrick, B.; Phillips, A. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 2011, 76(6), 1653–1661. URL:[Link]

  • [2] Hossain, M. F. "POCl3-PCl5 mixture: A robust chlorinating agent." Journal of the Indian Chemical Society, 2019, 96, 1593-1602. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5,6-Trichloroquinazoline

Welcome to the Technical Support Center for the synthesis of 2,5,6-Trichloroquinazoline. The conversion of 5,6-dichloroquinazolin-2(1H)-one to 2,5,6-trichloroquinazoline via phosphorus oxychloride (POCl₃) is a critical t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5,6-Trichloroquinazoline. The conversion of 5,6-dichloroquinazolin-2(1H)-one to 2,5,6-trichloroquinazoline via phosphorus oxychloride (POCl₃) is a critical transformation in drug development. While seemingly straightforward, this chlorination is highly susceptible to pathway divergence, leading to dimerization, hydrolysis, or polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Troubleshooting Guides & FAQs

Q1: My LC-MS/TLC shows a massive high-molecular-weight impurity early in the reaction. What is it, and how do I prevent it? The Causality: You are likely observing a pseudodimer impurity. The reaction of quinazolinones with POCl₃ occurs in two distinct stages[1]. Initially, POCl₃ phosphorylates the oxygen atom to form a highly reactive (O)-phosphorylated intermediate. If the reaction mixture is not sufficiently basic, this electrophilic intermediate will undergo a rapid nucleophilic attack by the unreacted 5,6-dichloroquinazolin-2(1H)-one starting material, forming a stable pseudodimer[1]. The Fix: Pseudodimer formation is completely suppressed if the system remains strictly basic throughout the POCl₃ addition[2]. Use a strong, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA, pKa > 9) and strictly control the initial addition temperature to < 25 °C[1].

Q2: After quenching the reaction with aqueous base, I recover mostly starting material. Did the reaction fail? The Causality: The reaction likely succeeded, but your workup destroyed the product. Chloroquinazolines are highly electrophilic and extremely unstable toward water and aqueous bases (like ammonium hydroxide or sodium bicarbonate)[3]. During an aqueous quench, the 2-chloroquinazoline undergoes rapid nucleophilic aromatic substitution (hydrolysis) by hydroxide ions, reverting back to the 5,6-dichloroquinazolin-2(1H)-one starting material[3]. This creates a false negative for reaction progress. The Fix: Avoid aqueous workups entirely. Instead, evaporate the excess POCl₃ under reduced pressure, dissolve the crude residue in a non-protic solvent (e.g., anhydrous toluene), filter off the base-hydrochloride salts, and use the solution directly in your next synthetic step[3].

Q3: The reaction mixture turns into a black, intractable tar upon heating. How can I improve the reaction profile? The Causality: Prolonged heating at reflux (> 100 °C) in neat POCl₃ often leads to thermal degradation and polymerization (tar formation) of the electron-deficient quinazoline core[4]. The Fix: The clean turnover of the phosphorylated intermediate to the chloroquinazoline only requires heating to 70–90 °C[1]. Use a co-solvent like chlorobenzene or toluene to moderate the thermal transfer and cap your heating block at 85 °C[4].

Q4: Why do I see multiple intermediate spots on TLC that never convert to the final product? The Causality: These are trapped (N)- and (O)-phosphorylated intermediates. Their conversion to the final chloroquinazoline requires a sufficient concentration of chloride ions (Cl⁻) to drive the substitution[1]. If your base-hydrochloride salt precipitates out of solution completely, the lack of soluble Cl⁻ stalls the reaction. The Fix: Ensure you are using a minimum of 1.2 molar equivalents of POCl₃[2]. If the reaction still stalls, add a catalytic amount of a soluble chloride source (e.g., tetra-n-butylammonium chloride) to accelerate the final substitution step.

Part 2: Quantitative Side-Reaction Analysis

The following table summarizes the quantitative impact of the side reactions discussed above, allowing for rapid diagnostic comparison during process optimization.

Side ReactionMechanistic CauseTypical Impact on YieldPreventative Action
Pseudodimerization Depletion of base during initial phosphorylation (< 25 °C).-20% to -40%Maintain >1.3 eq DIPEA; control initial addition temp strictly below 25 °C.
Hydrolysis Exposure to moisture or aqueous base during quenching.-50% to -90%Implement a strictly non-aqueous workup; evaporate POCl₃ under vacuum.
Tar Formation Excessive thermal stress (> 100 °C) driving polymerization.-15% to -30%Cap reaction temperature at 85 °C; utilize chlorobenzene as a co-solvent.
Trapped Phosphates Insufficient soluble Cl⁻ to drive the final substitution step.-10% to -25%Ensure >1.2 eq POCl₃ is used; add a phase-transfer chloride catalyst if needed.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates in-process validation steps to confirm intermediate formation before proceeding to harsher conditions.

Step 1: Controlled Phosphorylation (Formation of Intermediates)

  • Charge a dry, nitrogen-flushed reactor with 5,6-dichloroquinazolin-2(1H)-one (1.0 equiv) and anhydrous chlorobenzene (7 relative volumes).

  • Add DIPEA (1.3 equiv) and cool the slurry to 10 °C.

  • Add POCl₃ (1.2 equiv) dropwise over 30 minutes. Critical: Maintain the internal temperature below 25 °C to prevent dimerization.

  • Self-Validation Check: After 1 hour at 20 °C, extract a 10 µL aliquot and quench it into dry pyrrolidine. Analyze via HPLC. You should observe >98% conversion to the pyrrolidine-adduct, confirming complete phosphorylation without dimer formation.

Step 2: Substitution (Conversion to 2,5,6-Trichloroquinazoline)

  • Once phosphorylation is confirmed, heat the reaction mixture to 85 °C.

  • Hold at 85 °C for 2.5 hours.

  • Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The highly polar phosphate intermediate spots will converge into a single, less polar product spot (2,5,6-Trichloroquinazoline).

Step 3: Non-Aqueous Workup

  • Cool the reactor to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove all excess POCl₃.

  • Re-dissolve the crude, dark residue in anhydrous toluene (10 volumes).

  • Filter the mixture through a pad of Celite under nitrogen to remove the insoluble DIPEA-HCl salts.

  • The resulting toluene filtrate contains the highly pure 2,5,6-Trichloroquinazoline, which should be used immediately in the subsequent nucleophilic substitution step to avoid ambient moisture degradation.

Part 4: Pathway Visualization

The following diagram maps the logical causality of the POCl₃ chlorination workflow, explicitly contrasting the desired synthetic pathway against the critical side reactions.

G SM 5,6-Dichloroquinazolin-2(1H)-one (Starting Material) POCl3 POCl3 + DIPEA (T < 25°C) SM->POCl3 Activation Dimer Pseudodimer Impurity (Side Product) SM->Dimer Nucleophilic Attack (If base is depleted) O_Phos O-Phosphorylated Intermediate POCl3->O_Phos Fast N_Phos N-Phosphorylated Intermediate POCl3->N_Phos Fast O_Phos->N_Phos Rapid Equilibration O_Phos->Dimer Reacts with SM Heat Heat (70-90°C) + Cl⁻ Attack O_Phos->Heat Rate-limiting Product 2,5,6-Trichloroquinazoline (Target Product) Heat->Product Substitution Tar Polymerization / Tar (Degradation) Heat->Tar T > 100°C Hydrolysis Aqueous Quench (H₂O / OH⁻) Product->Hydrolysis Moisture exposure Hydrolysis->SM Rapid Dechlorination

Mechanistic pathway of 2,5,6-Trichloroquinazoline synthesis highlighting critical side reactions.

References

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2,5,6-Trichloroquinazoline Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 2,5,6-Trichloroquinazoline (CAS 67092-21-1) [2]. This intermediate is a critical building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2,5,6-Trichloroquinazoline (CAS 67092-21-1) [2]. This intermediate is a critical building block in medicinal chemistry and drug development.

The standard synthetic route involves the chlorination of 5,6-dichloroquinazolin-2(1H)-one using phosphorus oxychloride (POCl₃). While seemingly straightforward, researchers frequently encounter stalled yields, tarry byproducts, and product degradation. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve >85% isolated yields.

Section 1: Mechanistic Causality & Reaction Pathway

To troubleshoot a failing reaction, you must first understand the kinetics of the transformation. The conversion of a quinazolinone to a chloroquinazoline via POCl₃ is not a single concerted step; it is a two-stage process [1]:

  • Phosphorylation (< 25 °C): The lactam oxygen is deprotonated (facilitated by a base) and attacks POCl₃ to form a highly electrophilic dichlorophosphate intermediate.

  • Chloride Attack (70–90 °C): A chloride ion (Cl⁻) displaces the phosphate leaving group to yield the final 2-chloroquinazoline.

The Yield Killer: If the reaction is heated too slowly or if the starting material is in excess, the unreacted quinazolinone will act as a nucleophile and attack the phosphorylated intermediate. This forms a stable, unreactive pseudodimer , permanently trapping up to 50% of your mass balance [1].

Mechanism SM 5,6-Dichloroquinazolin-2(1H)-one (Starting Material) POCl3 POCl3 + Base (DIPEA) < 25 °C SM->POCl3 Base Deprotonation Phosphate Phosphorylated Intermediate (Highly Reactive) POCl3->Phosphate Phosphorylation Dimer Pseudodimer Impurity (Yield Killer) Phosphate->Dimer + Unreacted SM (If SM is in excess) Heat Heat to 70-110 °C Chloride (Cl⁻) Attack Phosphate->Heat Hot Inverse Addition (Suppresses Dimer) Product 2,5,6-Trichloroquinazoline (Target Product) Heat->Product Clean Turnover

Mechanistic pathway of POCl3-mediated chlorination highlighting dimer impurity formation.

Section 2: Troubleshooting FAQs

Q: Why is my yield of 2,5,6-Trichloroquinazoline consistently plateauing around 45–50%? A: This is the hallmark of the "pseudodimerization" issue described above. When running a standard batch reaction (mixing all reagents at room temperature and then heating), the slow temperature ramp allows the unreacted starting material to consume the reactive intermediate. Solution: Switch to the "Hot Inverse Addition" method. By adding the solid starting material slowly into a pre-heated solution of POCl₃, the steady-state concentration of the unreacted quinazolinone remains near zero. The intermediate is forced to react exclusively with chloride ions, driving the reaction to the desired product [1].

Q: My LC-MS shows complete conversion, but I lose product during the aqueous workup. What is happening? A: 2-Chloroquinazolines are highly susceptible to acidic hydrolysis [3]. When you quench the reaction by pouring water into the flask, the exothermic destruction of excess POCl₃ creates localized boiling and generates concentrated HCl. This combination rapidly hydrolyzes the 2-chloro group back to the quinazolinone. Solution: Always perform a reverse quench . Distill off >70% of the excess POCl₃ under reduced pressure first. Then, add the remaining concentrated residue dropwise into a massive excess of vigorously stirred ice-water (0–5 °C). The kinetic trapping at low temperatures prevents hydrolysis.

Q: Should I supplement POCl₃ with PCl₅ or catalytic DMF? A: It depends on the specific resistance of your substrate:

  • Catalytic DMF (Vilsmeier-Haack conditions): Generates the highly electrophilic Vilsmeier reagent. This accelerates the initial oxygen activation but does not inherently prevent dimerization.

  • PCl₅ Supplementation: PCl₅ acts as a bulk chloride source and a more aggressive chlorinating agent. Adding 1.0–1.5 equivalents of PCl₅ can drive the equilibrium toward 2,5,6-Trichloroquinazoline by overwhelming the system with chloride ions, outcompeting the dimerization pathway. Use this if "Hot Inverse Addition" alone leaves unreacted starting material.

Section 3: Optimized Experimental Protocol (Hot Inverse Addition)

This self-validating protocol utilizes kinetic control to suppress impurities and maximize the yield of 2,5,6-Trichloroquinazoline.

Step 1: Reagent Preparation & Pre-heating

  • Charge a dry, nitrogen-flushed 500 mL 3-neck round-bottom flask with POCl₃ (5.0 molar equivalents) and N,N-diisopropylethylamine (DIPEA) (1.2 molar equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C. Causality: DIPEA maintains basicity (pKa > 9), which is required for the initial rapid phosphorylation of the lactam.

Step 2: Hot Inverse Addition

  • Slowly add 5,6-dichloroquinazolin-2(1H)-one (1.0 molar equivalent) portion-wise to the hot POCl₃/DIPEA mixture over a period of 1 to 1.5 hours.

  • Causality: This controlled addition ensures that the starting material is instantly phosphorylated and subsequently chlorinated before it can react with another molecule of itself.

Step 3: Reaction Maturation

  • Once addition is complete, raise the internal temperature to 105–110 °C (reflux) and stir for 4 hours.

  • Monitor the reaction via LC-MS (quench an aliquot in cold methanol to check for the methyl ether derivative, which confirms the presence of the active chloro-species).

Step 4: Controlled Reverse Quench & Isolation

  • Cool the reaction mixture to 40 °C and concentrate under reduced pressure to remove approximately 75% of the excess POCl₃.

  • Prepare a large beaker with vigorously stirred crushed ice and water (0–5 °C).

  • Slowly add the concentrated reaction residue dropwise into the ice water. Maintain the temperature below 10 °C throughout the addition.

  • Filter the precipitated pale-yellow solid, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum at 40 °C to yield 2,5,6-Trichloroquinazoline.

Section 4: Quantitative Data Comparison

The table below summarizes the expected outcomes based on the choice of chlorination parameters, highlighting the superiority of kinetic control over bulk reagent addition.

Chlorination Condition / MethodReagents UsedTemp Profile (°C)Dimer Impurity (%)Isolated Yield (%)
Standard Batch Addition POCl₃ (neat)20 → 11015 – 25%45 – 55%
Vilsmeier-Haack Activation POCl₃ + cat. DMF20 → 11010 – 15%60 – 70%
PCl₅ Supplemented POCl₃ + PCl₅ (1.5 eq)20 → 1105 – 10%75 – 80%
Hot Inverse Addition POCl₃ + DIPEA80 → 110< 2% 88 – 92%
References
  • Arnott, E. A., Chan, L., Cox, B., Meyrick, B., & Phillips, A. (2011). "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661. Available at:[Link]

Troubleshooting

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on the Quinazoline Ring

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and common experimental hurdles associated with nucleophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and common experimental hurdles associated with nucleophilic aromatic substitution (SNAr) on the quinazoline scaffold. The 4-aminoquinazoline core is a privileged structure in medicinal chemistry, forming the pharmacophore of numerous targeted therapeutics (e.g., gefitinib, erlotinib)[1]. However, synthesizing these derivatives requires strict control over regioselectivity, moisture sensitivity, and nucleophile reactivity.

This guide provides a self-validating framework to troubleshoot, optimize, and verify your quinazoline SNAr workflows.

Mechanistic Principles & Regioselectivity

Understanding the electronic environment of the quinazoline ring is critical for predicting reaction outcomes. The presence of two nitrogen atoms in the pyrimidine ring creates an electron-deficient system, highly susceptible to nucleophilic attack.

MechanisticPathway SM 2,4-Dichloroquinazoline (Electrophile) C4 Attack at C4 Position (Higher LUMO, Lower Ea) SM->C4 Kinetic Control C2 Attack at C2 Position (Lower LUMO, Higher Ea) SM->C2 Minor Pathway Nuc Amine Nucleophile (e.g., Aniline) Nuc->C4 Kinetic Control Nuc->C2 Minor Pathway Int Meisenheimer Intermediate (Stabilized by Solvent H-bonds) C4->Int Byprod 2-Amino-4-chloroquinazoline (Trace/Disubstituted) C2->Byprod Prod 2-Chloro-4-aminoquinazoline (Major Regioisomer) Int->Prod Cl- Elimination

Mechanistic pathway of regioselective SNAr on 2,4-dichloroquinazoline.

Troubleshooting FAQs

Q1: Why does nucleophilic substitution on 2,4-dichloroquinazoline selectively occur at the C4 position rather than C2? A: The regioselectivity is driven by both electronic and kinetic factors. Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the 2-position[1]. This makes C4 highly susceptible to nucleophilic attack, corresponding to a lower activation energy barrier[1]. Additionally, the α-nitrogen effect further enhances the electrophilicity at C4[2]. To maintain this kinetic control, reactions should generally be kept at or below 80 °C; excessive heating with an excess of nucleophile risks C2,C4-disubstitution[3].

Q2: My SNAr reaction with 4-chloroquinazoline yields a significant amount of 4-quinazolinone byproduct. How can I prevent this? A: 4-Chloroquinazoline derivatives are highly sensitive to moisture and readily undergo hydrolysis to form 4-hydroxyquinazoline, which rapidly tautomerizes to the thermodynamically stable 4-quinazolinone[4]. This side reaction occurs when water acts as a competing nucleophile at the highly electrophilic C4 position.

  • Solution: Ensure strictly anhydrous conditions. Dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Argon)[4]. If unreacted 4-chloroquinazoline remains post-reaction, it can be selectively removed by washing the organic extract with a dilute aqueous base during workup[5].

Q3: I am using an electron-poor aniline, and the SNAr reaction is sluggish with low conversion. What are the best optimization strategies? A: Electron-withdrawing groups on the nucleophile reduce its nucleophilicity, thereby increasing the activation energy required to form the Meisenheimer intermediate[5].

  • Microwave Irradiation: Transitioning from conventional reflux to microwave irradiation can drastically shorten reaction times and improve yields for poorly reactive amines[5].

  • Solvent Effects: Utilizing polar protic solvents (like ethanol or n-butanol) can facilitate the reaction. These solvents stabilize the anionic intermediate via hydrogen bonding, effectively enhancing the nucleophilic strength of the amine-enol equilibrium[6].

  • Base Additives: Adding a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) neutralizes the HCl generated during substitution, preventing the protonation (and subsequent deactivation) of your amine nucleophile[5].

Q4: When attempting to synthesize 4-(methylthio)quinazoline from quinazoline-4(3H)-thione, I observe a mixture of S-alkylation and N-alkylation. How do I control this? A: The anion of quinazoline-4(3H)-thione is ambident, meaning it possesses reactive sites at both the sulfur and nitrogen atoms[4].

  • Solution: The regioselectivity of alkylation is heavily solvent-dependent. Aprotic solvents (e.g., DMF, DMSO) favor the N-alkylated byproduct. To favor the desired S-alkylated product, employ polar protic solvents (e.g., ethanol) and utilize "soft" methylating agents like methyl iodide[4].

Diagnostic Workflow

TroubleshootingWorkflow Start SNAr Reaction Issue Detected Issue1 Sluggish Reaction / Low Conversion Start->Issue1 Issue2 Formation of Quinazolinone Byproduct Start->Issue2 Issue3 S- vs N-Alkylation Mixture (Thiols) Start->Issue3 Sol1 Apply Microwave Irradiation or Polar Protic Solvent Issue1->Sol1 Overcome Ea Barrier Sol2 Ensure Strictly Anhydrous Conditions & Inert Gas Issue2->Sol2 Prevent Hydrolysis Sol3 Use Polar Protic Solvent & Soft Electrophile (MeI) Issue3->Sol3 Favor S-Alkylation

Logical diagnostic workflow for resolving common quinazoline SNAr issues.

Quantitative Optimization Matrix

The following table summarizes the causal relationships between reaction variables and expected outcomes, providing quantitative benchmarks for optimization.

VariableObservation / IssueMechanistic RationaleRecommended Optimization & Expected Yield
Heating Method Sluggish reaction with electron-poor anilinesHigh activation energy barrier for nucleophilic attack.Switch to Microwave Irradiation (130 °C, 20 min). Increases yield from ~40% (conventional) to >85%[5].
Atmosphere Hydrolysis to 4-quinazolinoneWater acts as a competing nucleophile at the C4 position.Use Strictly Anhydrous conditions (N₂/Ar). Reduces hydrolysis byproduct from >20% to <2%[4].
Solvent (Amines) Low conversion ratesIntermediate stabilization is required to drive the reaction.Use Polar Protic Solvents (e.g., n-butanol). H-bonding stabilizes the anionic intermediate, improving rates[6].
Solvent (Thiols) High N-alkylation byproductAmbident anion reactivity is influenced by solvent polarity.Use Ethanol + MeI to favor S-alkylation (>90% selectivity) over DMF which favors N-alkylation[4].
Temperature Loss of regioselectivity (C2 vs C4)Thermodynamic control overrides kinetic control at high heat.Maintain 25 °C – 80 °C to preserve >95% C4-regioselectivity. Avoid prolonged heating >100 °C[3].

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Each step includes a diagnostic check to ensure the chemical integrity of the intermediates before proceeding.

Protocol A: Preparation of 4-Chloroquinazoline from Quinazolin-4(3H)-one

Note: This step is notorious for pseudodimer formation if temperature and basicity are not controlled.

  • Reagent Preparation: Ensure the chlorinating agent (POCl₃ or SOCl₂) is freshly distilled. Degraded reagents contain acidic byproducts that stall the reaction[5].

  • Reaction Execution: To a flame-dried round-bottom flask under nitrogen, add quinazolin-4(3H)-one (1.0 eq). Carefully add an excess of POCl₃. Reflux the mixture at 70–90 °C for 4 hours[5].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Do not proceed to workup until the starting material spot is completely consumed[5].

  • Workup & Isolation: Carefully remove the excess POCl₃ under reduced pressure. If an aqueous quench is necessary, maintain basic conditions and keep the temperature below 25 °C to suppress pseudodimer side reactions[5]. Purify the crude product via recrystallization.

Protocol B: Regioselective SNAr with Aliphatic/Aromatic Amines

Note: This protocol assumes the use of 2,4-dichloroquinazoline to yield the 2-chloro-4-aminoquinazoline regioisomer.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2,4-dichloroquinazoline (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous n-butanol or dioxane (0.2 M)[6].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution. Causality: DIPEA acts as an acid scavenger, neutralizing the HCl generated during the substitution and preventing the amine nucleophile from precipitating as a hydrochloride salt[5].

  • Heating: Heat the mixture to 80 °C for 1.5 to 4 hours (or use microwave irradiation at 130 °C for 20 minutes for sterically hindered amines)[5],[6].

  • Workup & Validation: Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute aqueous base (e.g., 5% NaHCO₃) to hydrolyze and remove any unreacted 4-chloroquinazoline[5].

  • Structural Confirmation: Purify via silica gel chromatography. Critical Step: Employ 2D-NMR (e.g., HMBC/HSQC) to definitively verify that substitution occurred at the 4-position, as many synthetic reports erroneously assume regioselectivity without experimental proof[1].

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry ResearchGate URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry MDPI URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction PMC (National Institutes of Health) URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of 2,5,6-Trichloroquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic behavior of halogenated quinazolines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic behavior of halogenated quinazolines. 2,5,6-Trichloroquinazoline is a highly valuable electrophilic scaffold for pharmaceutical synthesis, but it is notoriously unforgiving.

The core issue stems from the extreme electrophilicity of the C2 position. The electron-withdrawing inductive (-I) effects of the C5 and C6 chlorines exacerbate the already electron-deficient nature of the pyrimidine ring. Consequently, the C2-chloro bond is highly susceptible to nucleophilic attack by ambient moisture, leading to rapid decomposition into a thermodynamically stable, unreactive quinazolinone[1].

This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure your syntheses succeed without unexpected degradation.

Part 1: Troubleshooting FAQs

Q1: My reaction yields a highly insoluble white/yellow powder instead of the desired product. What happened?

The Causality: You are likely observing the dead-end hydrolysis product. Even trace amounts of water in your solvent or atmosphere will act as a nucleophile, attacking the highly electrophilic C2 position[2]. This displaces the chloride ion to form a 2-hydroxy intermediate, which rapidly tautomerizes into 5,6-dichloroquinazolin-2(1H)-one. Because the quinazolinone ring is exceptionally stable and forms strong intermolecular hydrogen bonds, it precipitates out of solution as an intractable powder[3]. The Fix: Discard the degraded batch. You must switch to strict Schlenk techniques, utilizing solvents with <20 ppm water content.

Q2: How do I prevent hydrolysis during Suzuki-Miyaura cross-coupling, where water is typically required?

The Causality: Traditional Suzuki couplings rely on aqueous bases (e.g., 2M Na₂CO₃) to activate the boronic acid. However, applying these conditions to 2,5,6-Trichloroquinazoline guarantees competitive hydrolysis of the C2-chloro group before the palladium cycle can complete[1]. Furthermore, quinazoline intermediates can undergo severe solvolysis and decomposition in protic media[4]. The Fix: Transition to anhydrous coupling conditions. Use finely milled, anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) suspended in dry Toluene or 1,4-Dioxane. If a biphasic system is absolutely necessary, lower the reaction temperature to 40°C and use a highly active palladium precatalyst (e.g., XPhos Pd G3) to outcompete the hydrolysis rate.

Q3: Why did my reaction fail when using DMF as the solvent, even though it was stored over molecular sieves?

The Causality: N,N-Dimethylformamide (DMF) slowly degrades over time to release dimethylamine, a highly potent nucleophile. Because 2,5,6-Trichloroquinazoline is hyper-reactive, it will rapidly undergo a Nucleophilic Aromatic Substitution (SNAr) with this trace impurity, yielding a dimethylamino-quinazoline byproduct instead of your target. The Fix: Never use aged DMF. Substitute with anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or dry Toluene. If DMF is mandatory for solubility, it must be freshly distilled under reduced pressure immediately prior to use.

Part 2: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the decomposition rate of 2,5,6-Trichloroquinazoline during a standard amine SNAr reaction.

Reaction ConditionWater ContentBase UsedTemp (°C)Yield of Target (%)Yield of Quinazolinone (%)
Standard Grade THF> 500 ppmK₂CO₃ (aq)60< 10%> 85% (Decomposition)
Aged DMF< 50 ppmNone2540%50% (Dimethylamine adduct)
Anhydrous THF< 50 ppmDIPEA2582%5%
Anhydrous Toluene < 20 ppm Cs₂CO₃ (dry) 80 91% < 2%

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the following SNAr methodology incorporates built-in analytical checkpoints. This prevents you from wasting expensive downstream building blocks on a degraded starting material.

Step-by-Step Methodology: Moisture-Free SNAr of 2,5,6-Trichloroquinazoline

  • Starting Material Validation (IPC 1): Before beginning, dissolve a 1 mg sample of 2,5,6-Trichloroquinazoline in anhydrous Acetonitrile. Run an LC-MS using an anhydrous mobile phase. If you observe the [M+H]⁺ mass corresponding to the quinazolinone (hydrolysis product), the batch is compromised. Do not proceed.

  • System Preparation: Flame-dry a Schlenk flask under vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Verification (IPC 2): Perform a Karl Fischer titration on your chosen solvent (e.g., Toluene). The reaction must not proceed if the water content exceeds 20 ppm.

  • Reagent Loading: Inside an argon-filled glovebox, weigh 2,5,6-Trichloroquinazoline (1.0 eq) and transfer it to the Schlenk flask. Seal with a rubber septum.

  • Reaction Assembly: Inject the anhydrous solvent via a gas-tight syringe. Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the hyper-reactive C2 position.

  • Nucleophile Addition: Cool the flask to 0 °C. Slowly add the desired amine nucleophile (1.05 eq) dropwise. This controls the exothermic SNAr reaction and prevents thermal acceleration of any background degradation.

  • Reaction Monitoring (IPC 3): Stir at room temperature. To monitor completion, quench a 10 µL aliquot into dry methanol. The presence of the methyl ether adduct in the LC-MS confirms the starting material was active and electrophilic at the time of sampling.

  • Workup: Quench the reaction with cold saturated aqueous NH₄Cl and extract immediately with Ethyl Acetate. Prolonged exposure to the aqueous phase during workup will hydrolyze any unreacted intermediates[4].

Part 4: Pathway Visualization

The following diagram maps the logical relationship between environmental conditions, the mechanistic pathway, and the resulting chemical fate of 2,5,6-Trichloroquinazoline.

QuinazolineDecomposition Start 2,5,6-Trichloroquinazoline (Highly Electrophilic C2) Moisture Trace Water / Aqueous Base (Nucleophilic Attack) Start->Moisture Exposure to ambient moisture or wet solvents Reagents Anhydrous Nucleophile / Dry Base (e.g., R-NH2, DIPEA) Start->Reagents Strict Schlenk technique & inert atmosphere Decomp 5,6-Dichloroquinazolin-2(1H)-one (Dead-end Hydrolysis Product) Moisture->Decomp Rapid C2 Hydrolysis & Tautomerization Product 2-Substituted-5,6-dichloroquinazoline (Target Compound) Reagents->Product SNAr / Cross-Coupling

Fig 1: Reaction pathways of 2,5,6-Trichloroquinazoline showing hydrolysis vs. successful SNAr.

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 2,5,6-Trichloroquinazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,5,6-trichloroquinazoline. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2,5,6-trichloroquinazoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower researchers in identifying and mitigating byproduct formation, thereby improving yield and purity.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to 2,5,6-trichloroquinazoline involves a two-step process. The first step is the synthesis of the quinazolinone precursor, 5,6-dichloro-4-hydroxyquinazoline, via the Niementowski reaction. This is followed by chlorination of the hydroxyl group at the 4-position and the keto group at the 2-position.

DOT Script for Synthetic Pathway Overview

A 2-Amino-5,6-dichlorobenzoic Acid + Formamide B Niementowski Reaction A->B C 5,6-Dichloro-4-hydroxyquinazoline B->C D Chlorination (e.g., POCl3) C->D E 2,5,6-Trichloroquinazoline D->E

Caption: General synthetic workflow for 2,5,6-trichloroquinazoline.

II. Step 1: Synthesis of 5,6-Dichloro-4-hydroxyquinazoline (Niementowski Reaction)

The Niementowski reaction is a classic method for the synthesis of 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[1] In this specific case, 2-amino-5,6-dichlorobenzoic acid is reacted with formamide at elevated temperatures.

Experimental Protocol: Niementowski Reaction
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5,6-dichlorobenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).

  • Heating: Heat the mixture to 150-160°C and maintain this temperature for 2-4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into cold water to precipitate the solid product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Troubleshooting and Byproduct Identification in the Niementowski Reaction
Observed Issue Potential Byproduct(s) Plausible Cause Troubleshooting/Mitigation Strategy
Low Yield of Desired Product Unreacted 2-amino-5,6-dichlorobenzoic acidIncomplete reaction due to insufficient temperature or reaction time.Increase reaction temperature or prolong heating time. Consider using microwave irradiation for more efficient heating.[3]
N-formyl-2-amino-5,6-dichlorobenzoic acidIncomplete cyclization of the intermediate.Ensure adequate heating and reaction time. The use of a mild acid catalyst may promote cyclization.
Presence of a More Polar Impurity Polymeric materialsSelf-condensation of formamide or other side reactions at high temperatures.Use a minimal excess of formamide. Ensure the reaction temperature does not significantly exceed the recommended range.
Difficult Purification Mixture of regioisomers (if starting with an unsymmetrical anthranilic acid)Not applicable for this specific synthesis, but a common issue in other Niementowski reactions.[4]N/A

DOT Script for Niementowski Reaction Byproduct Formation

cluster_main Main Reaction cluster_byproduct Byproduct Formation A 2-Amino-5,6-dichlorobenzoic Acid B N-formyl-2-amino-5,6-dichlorobenzoic acid (Intermediate) A->B Formamide, Δ D Unreacted Starting Material A->D C 5,6-Dichloro-4-hydroxyquinazoline (Product) B->C Intramolecular Cyclization E Incomplete Cyclization B->E

Caption: Potential byproduct pathways in the Niementowski reaction step.

III. Step 2: Chlorination of 5,6-Dichloro-4-hydroxyquinazoline

The conversion of the 4-hydroxy and 2-keto groups of the quinazolinone to chloro substituents is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with added phosphorus pentachloride (PCl₅).

Experimental Protocol: Chlorination
  • Reactant Mixture: In a fume hood, suspend 5,6-dichloro-4-hydroxyquinazoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃ can act as both reagent and solvent). A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added.

  • Heating: Heat the mixture to reflux (boiling point of POCl₃ is 105.8°C) and maintain for 4-6 hours.[5]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]

Troubleshooting and Byproduct Identification in the Chlorination Step

The chlorination of quinazolinones with POCl₃ is known to proceed in two stages: an initial phosphorylation at lower temperatures, followed by chlorination at higher temperatures (70-90°C).[7] Improper control of these stages can lead to several byproducts.

Observed Issue Potential Byproduct(s) Plausible Cause Troubleshooting/Mitigation Strategy
Incomplete Reaction 2-Chloro-5,6-dichloro-4-hydroxyquinazoline or 4-Chloro-5,6-dichloro-2-hydroxyquinazolineInsufficient heating, short reaction time, or inadequate amount of chlorinating agent.Ensure the reaction is heated to reflux for a sufficient duration. A mixture of POCl₃ and PCl₅ can be a more potent chlorinating agent.[8]
Formation of a High Molecular Weight Impurity Phosphorylated intermediates or PseudodimersReaction of phosphorylated intermediates with unreacted quinazolinone, especially at lower temperatures or if the mixture is not sufficiently basic.[7]Maintain a basic environment during the initial phase of the reaction by using a tertiary amine base. Ensure a controlled temperature ramp to the final reflux temperature.
Presence of a More Polar Byproduct 5,6-Dichloro-4-hydroxyquinazoline (hydrolyzed product)Hydrolysis of the product during work-up, especially if the quenching is not performed carefully or if the product is exposed to moisture for extended periods.[9]Perform the work-up quickly and under anhydrous as much as possible until the product is isolated. Ensure complete removal of acidic residues.
Over-chlorination Products Additional chlorine substitution on the benzene ringHarsh reaction conditions (very high temperatures or prolonged reaction times).Carefully control the reaction temperature and time. Monitor the reaction progress closely by TLC to avoid over-reaction.

DOT Script for Chlorination Byproduct Formation

cluster_main Main Reaction cluster_byproducts Byproduct Formation A 5,6-Dichloro-4-hydroxyquinazoline B Phosphorylated Intermediate A->B POCl3, < 25°C C 2,5,6-Trichloroquinazoline (Product) B->C Cl-, 70-90°C D Incomplete Chlorination Products B->D E Pseudodimers B->E F Hydrolyzed Product C->F Moisture during work-up

Caption: Potential side reactions during the chlorination step.

IV. Analytical Characterization

Accurate identification of the desired product and any byproducts is crucial. A combination of chromatographic and spectroscopic techniques is recommended.

Technique Expected Observations for 2,5,6-Trichloroquinazoline Utility in Byproduct Identification
TLC A single, well-defined spot with a specific Rf value in a suitable solvent system (e.g., ethyl acetate/hexane).Allows for rapid monitoring of reaction progress and detection of impurities with different polarities.
¹H NMR A specific set of aromatic proton signals corresponding to the substitution pattern.The presence of additional signals or changes in splitting patterns can indicate the presence of byproducts. For example, the presence of an N-H or O-H signal would suggest incomplete chlorination or hydrolysis.
¹³C NMR A distinct number of carbon signals with chemical shifts indicative of the chlorinated quinazoline ring system.Can help confirm the carbon skeleton and identify isomeric byproducts that may have similar ¹H NMR spectra.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of 2,5,6-trichloroquinazoline, with a characteristic isotopic pattern for three chlorine atoms.Provides the molecular weight of the main product and any impurities, which is critical for proposing their structures.

V. Frequently Asked Questions (FAQs)

Q1: My Niementowski reaction is giving a very low yield. What are the most likely causes?

A1: Low yields in the Niementowski reaction are often due to incomplete reaction or side reactions.[1] Ensure your starting 2-amino-5,6-dichlorobenzoic acid is pure. Sub-optimal reaction temperature is a common culprit; ensure you are reaching and maintaining 150-160°C. Using a microwave reactor can often improve yields and reduce reaction times.[3]

Q2: I see a significant amount of a high-molecular-weight, insoluble material after the chlorination step. What could this be?

A2: This is likely due to the formation of pseudodimers. This side reaction occurs when a phosphorylated intermediate reacts with a molecule of unreacted quinazolinone.[7] To minimize this, ensure the reaction mixture is kept basic during the initial addition of POCl₃ by using a tertiary amine base, and control the temperature carefully, keeping it below 25°C during the phosphorylation stage before heating to drive the chlorination.[7]

Q3: During work-up of the chlorination reaction, my product seems to be decomposing. How can I prevent this?

A3: 2,5,6-Trichloroquinazoline is susceptible to hydrolysis, especially in the presence of residual acid from the quenching of POCl₃. It is crucial to perform the quench and neutralization steps efficiently and without undue delay. Ensure the product is thoroughly washed to remove any acidic impurities and is dried completely before storage.

Q4: How can I effectively purify the final 2,5,6-trichloroquinazoline product?

A4: For initial purification, recrystallization from a suitable solvent like ethanol can be effective.[1] If impurities are still present, column chromatography on silica gel is the recommended method.[6] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) will likely provide good separation.

VI. References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

  • Al-Supran, K. A., & Al-Zahrani, F. A. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 19(12), 20536–20581. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]

  • Li, W., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(7), 11894–11905. [Link]

  • Name Reactions. (n.d.). Nimentowski Quinazoline Synthesis. [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; synthesis and hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society, 70(2), 874. [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in 2,5,6-Trichloroquinazoline Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 2,5,6-trichloroquinazoline. This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 2,5,6-trichloroquinazoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you may encounter during your synthetic campaigns. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

Introduction: The Challenge of Regioselective Functionalization

2,5,6-Trichloroquinazoline is a highly functionalized heterocyclic scaffold with multiple reactive sites for nucleophilic aromatic substitution (SNAr). The presence of three chloro-substituents at the C2, C5, and C6 positions, each with distinct electronic and steric environments, presents a significant challenge in achieving regioselective transformations. Understanding the inherent reactivity of each position and the factors that influence it is paramount for the successful synthesis of desired analogues and the avoidance of isomeric mixtures.

This guide will delve into the underlying principles governing the regioselectivity of 2,5,6-trichloroquinazoline and provide actionable strategies to control the outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the chloro-substituents in 2,5,6-trichloroquinazoline towards nucleophiles?

Based on established principles of nucleophilic aromatic substitution on heterocyclic rings, the expected order of reactivity for the chloro-substituents in 2,5,6-trichloroquinazoline is:

C2 > C6 > C5

This reactivity pattern is primarily dictated by electronic factors. The C2 position is the most electrophilic due to the electron-withdrawing effect of both adjacent nitrogen atoms in the pyrimidine ring. The C6 position is activated by the para-relationship to the N1 atom, while the C5 position is the least activated.

It is crucial to note that while this is the generally expected trend, it can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Q2: I am observing a mixture of C2 and C6 substituted products. How can I improve selectivity for the C2 position?

Obtaining a mixture of C2 and C6 substituted isomers is a common issue. To favor substitution at the more reactive C2 position, consider the following strategies:

  • Lowering the Reaction Temperature: Nucleophilic attack at the most electrophilic site (C2) generally has a lower activation energy. By performing the reaction at a lower temperature (e.g., 0 °C or even sub-zero temperatures), you can favor the kinetically controlled product, which is the C2-substituted isomer.

  • Using a Milder Base: If a base is required, using a milder, non-nucleophilic base can help to prevent side reactions and improve selectivity.

  • Careful Control of Stoichiometry: Use of a slight excess of the nucleophile (1.0-1.2 equivalents) can drive the reaction to completion at the most reactive site without promoting disubstitution.

Q3: How can I promote substitution at the C6 position over the C2 position?

While kinetically disfavored, substitution at the C6 position can be achieved under certain conditions:

  • Elevated Temperatures: Increasing the reaction temperature can provide enough energy to overcome the higher activation barrier for substitution at the C6 position. This may lead to the formation of the thermodynamically more stable product.

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO can influence the regioselectivity. It is advisable to screen a range of solvents to find the optimal conditions for your specific transformation.

  • Bulky Nucleophiles: In some cases, a sterically hindered nucleophile may preferentially attack the less hindered C6 position over the C2 position, which is flanked by the N1 and N3 atoms.

Q4: Is it possible to achieve substitution at the C5 position?

Substitution at the C5 position is the most challenging due to its lower electrophilicity. Direct nucleophilic substitution at this site is often difficult to achieve selectively. To functionalize the C5 position, alternative strategies may be required, such as:

  • Directed Metalation: Employing a directing group to facilitate ortho-lithiation or other metal-halogen exchange reactions can enable the introduction of a functional group at the C5 position.

  • Palladium-Catalyzed Cross-Coupling: If the C5-chloro group is unreactive towards SNAr, it may be a suitable handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.

Q5: How can I confirm the regiochemistry of my product?

Unambiguous determination of the product's regiochemistry is critical. The following analytical techniques are recommended:

  • 2D-NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity and spatial relationships within the molecule, allowing for definitive structural assignment.[1]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Low reactivity of the nucleophile.- Insufficient reaction temperature.- Poor solubility of starting materials.- Increase the reaction temperature in a controlled manner.- Consider using a more reactive nucleophile.- Screen different solvents to improve solubility.
Formation of a Mixture of Isomers (C2, C6, and/or C5) - Reaction conditions are too harsh, leading to loss of selectivity.- The nucleophile is not sufficiently selective.- Lower the reaction temperature to favor the kinetic product (C2).- Reduce the reaction time and monitor closely by TLC or LC-MS.- Experiment with different solvents and bases.- Consider using a bulkier nucleophile to favor the C6 position.
Disubstitution or Polysubstitution - Excess nucleophile used.- Prolonged reaction time.- High reaction temperature.- Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).- Monitor the reaction closely and quench upon consumption of the monosubstituted product.- Perform the reaction at a lower temperature.
Decomposition of Starting Material or Product - Reaction temperature is too high.- The presence of strong acids or bases.- Lower the reaction temperature.- Use milder reaction conditions (e.g., weaker base, neutral pH).

Experimental Protocols

Protocol 1: General Procedure for Selective C2-Amination

This protocol provides a general guideline for the selective amination of 2,5,6-trichloroquinazoline at the C2 position.

  • Reaction Setup: To a solution of 2,5,6-trichloroquinazoline (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dioxane, or CH3CN) under an inert atmosphere (N2 or Ar), add the desired amine (1.1 eq.).

  • Base Addition: If the amine salt is not used, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C6-Substitution under Thermodynamic Control

This protocol is a starting point for achieving substitution at the C6 position. Optimization will likely be required.

  • Reaction Setup: In a sealed tube, dissolve 2,5,6-trichloroquinazoline (1.0 eq.) and the desired nucleophile (1.2 eq.) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a suitable base (e.g., K2CO3 or Cs2CO3) (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS, observing the formation of both C2 and C6 isomers.

  • Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1. Careful chromatographic separation will be necessary to isolate the desired C6-substituted isomer.

Visualizing Regioselectivity

The following diagrams illustrate the key concepts of regioselectivity in 2,5,6-trichloroquinazoline reactions.

G cluster_0 Reactivity of Chloro-Substituents 2,5,6-Trichloroquinazoline 2,5,6-Trichloroquinazoline C2 (Most Reactive) C2 (Most Reactive) 2,5,6-Trichloroquinazoline->C2 (Most Reactive)  Kinetically Favored C6 (Moderately Reactive) C6 (Moderately Reactive) 2,5,6-Trichloroquinazoline->C6 (Moderately Reactive)  Thermodynamically Accessible C5 (Least Reactive) C5 (Least Reactive) 2,5,6-Trichloroquinazoline->C5 (Least Reactive)  Generally Unreactive to SNAr

Caption: Predicted reactivity hierarchy of chloro-substituents.

G cluster_1 Troubleshooting Workflow for Isomeric Mixtures Isomeric Mixture Isomeric Mixture Lower Temperature Lower Reaction Temperature Isomeric Mixture->Lower Temperature Change Solvent Screen Different Solvents Isomeric Mixture->Change Solvent Modify Nucleophile Use Bulkier Nucleophile Isomeric Mixture->Modify Nucleophile Selective C2 Product Selective C2 Product Lower Temperature->Selective C2 Product Improved Selectivity Improved Selectivity Change Solvent->Improved Selectivity Selective C6 Product Selective C6 Product Modify Nucleophile->Selective C6 Product

Caption: Decision tree for optimizing regioselectivity.

References

  • Dumas, J. et al. Recent developments in the synthesis and discovery of quinazoline based therapeutic agents. Curr. Opin. Drug Discov. Devel.6, 769-780 (2003).
  • Connolly, D. J. & Cusack, D. The synthesis of 2,4-disubstituted quinazolines. Arkivoc2007, 235-256 (2007).
  • Mphahlele, M. J., Gildenhuys, S. & Mogamisi, F. K. Synthesis and antimicrobial activity of 2- and 4-substituted quinolines. Molecules17, 13543-13564 (2012).
  • de Oliveira, R. B. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules29 , 6021 (2024). [Link]

Sources

Troubleshooting

Managing reaction exotherms in 2,5,6-Trichloroquinazoline synthesis

A Senior Application Scientist's Guide to Managing Reaction Exotherms Welcome to the technical support center for the synthesis of 2,5,6-Trichloroquinazoline. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Managing Reaction Exotherms

Welcome to the technical support center for the synthesis of 2,5,6-Trichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing reaction exotherms during this specific synthesis. As Senior Application Scientists, we combine our expertise in chemical synthesis with practical, field-proven insights to ensure both the success and safety of your experiments.

Introduction: The Challenge of Exothermic Reactions in 2,5,6-Trichloroquinazoline Synthesis

The synthesis of 2,5,6-Trichloroquinazoline, a key intermediate in the development of various therapeutic agents, involves several steps that are inherently exothermic. Uncontrolled exotherms can lead to a host of problems, including reduced yield, impurity formation, and most critically, a risk of thermal runaway, which can result in a serious safety incident. This guide provides a structured approach to understanding, predicting, and managing these exotherms to ensure a safe and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2,5,6-Trichloroquinazoline, with a focus on exothermic events.

Problem ID Observed Issue Potential Cause Recommended Action
EXO-01 Rapid, uncontrolled temperature increase during the chlorination step with POCl₃.1. Too rapid addition of phosphorus oxychloride (POCl₃).2. Inadequate cooling or heat transfer.3. Insufficient stirring leading to localized hot spots.1. Add POCl₃ dropwise via an addition funnel, monitoring the internal temperature constantly.2. Ensure your reaction vessel is properly immersed in a cooling bath (e.g., ice-water or dry ice/acetone) and that the heat transfer fluid is circulating effectively.3. Use a properly sized overhead stirrer to ensure efficient mixing of the reaction mixture.
EXO-02 Sudden pressure build-up in the reaction vessel during cyclization.1. Evolution of gaseous byproducts (e.g., HCl) at a rate faster than the system can vent.2. A runaway reaction causing the solvent to boil.1. Ensure the reaction is conducted in a well-ventilated fume hood with a proper gas outlet or scrubber.2. Immediately reduce the heating or increase cooling to bring the reaction under control.
EXO-03 Formation of dark-colored impurities and a decrease in yield.1. Side reactions occurring at elevated temperatures due to poor exotherm control.2. Decomposition of starting materials or product at high temperatures.1. Maintain the recommended reaction temperature profile strictly.2. Consider running the reaction at a more dilute concentration to better manage the heat generated.
EXO-04 Exotherm observed during the quenching of the reaction mixture.1. Reaction of unreacted, highly reactive reagents (e.g., POCl₃) with the quenching agent (e.g., water or alcohol).1. Cool the reaction mixture to 0°C or below before quenching.2. Add the quenching agent slowly and portion-wise, monitoring the temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical exothermic steps in the synthesis of 2,5,6-Trichloroquinazoline?

Based on common synthetic routes for similar chloroquinazolines, two steps are particularly critical for exotherm management:

  • Chlorination of the Quinazolinone Precursor: The reaction of a 5,6-dichloro-4-quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl₃) is highly exothermic. This reaction proceeds through a phosphorylation intermediate and requires careful temperature control.[2][3]

  • Cyclization of a Precursor: If synthesizing from an acyclic precursor, such as a substituted 2-aminobenzonitrile, the cyclization step can also be significantly exothermic, especially when conducted at elevated temperatures.

Q2: How can I predict the potential for a thermal runaway in my reaction?

While predictive modeling is complex, a good starting point is to understand the thermodynamics of your reaction. If available, consult literature for differential scanning calorimetry (DSC) data on similar reactions.[1] In the absence of specific data, assume that any reaction involving highly reactive reagents like POCl₃ or reactions that require heating to initiate have the potential for a significant exotherm. Always start with a small-scale trial reaction to assess the thermal profile before scaling up.

Q3: What is the best way to monitor the temperature of my reaction?

Always monitor the internal temperature of the reaction mixture using a thermocouple or thermometer. The external bath temperature is not a reliable indicator of the conditions inside the flask, especially during a rapid exotherm. For larger scale reactions, consider using a data logger to record the temperature profile over time.

Q4: What are the best practices for quenching a potentially hazardous reaction?

A well-planned quenching procedure is a critical part of a self-validating protocol. Always cool the reaction mixture to a low temperature (typically 0 °C or below) before adding the quenching agent. The quenching agent should be added slowly and in small portions to control the rate of any exothermic reaction. Be prepared for gas evolution and ensure adequate ventilation.[1]

Q5: Can the order of reagent addition impact the exotherm?

Absolutely. For instance, in the chlorination step, adding the quinazolinone precursor to an excess of POCl₃ might lead to a more controlled reaction than adding POCl₃ to the solid precursor. The latter can create localized hot spots and an induction period followed by a rapid, uncontrolled reaction. Always follow a validated protocol for reagent addition.

Experimental Protocols

Protocol 1: Chlorination of 5,6-Dichloro-4-quinazolinone with POCl₃

This protocol describes a method for the chlorination step with an emphasis on temperature control.

Materials:

  • 5,6-Dichloro-4-quinazolinone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene

  • Ice

  • Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and overhead stirrer

  • Thermocouple for internal temperature monitoring

  • Cooling bath (ice-water)

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend 5,6-dichloro-4-quinazolinone in toluene.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, and then further cool to 0-5 °C in an ice bath.

  • Very slowly and carefully, quench the reaction by adding crushed ice portion-wise, ensuring the temperature does not rise above 20 °C.

  • Once the quench is complete, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5,6-Trichloroquinazoline.

Diagram: Experimental Workflow for Chlorination

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup prep1 Suspend Quinazolinone in Toluene prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly Add POCl₃ (T < 10 °C) prep2->react1 react2 Stir at 0-5 °C react1->react2 react3 Heat to Reflux (110 °C) react2->react3 workup1 Cool to 0-5 °C react3->workup1 workup2 Quench with Ice (T < 20 °C) workup1->workup2 workup3 Extraction & Wash workup2->workup3 workup4 Dry & Concentrate workup3->workup4 end Product workup4->end Crude 2,5,6-Trichloroquinazoline

Caption: Workflow for the chlorination of 5,6-dichloro-4-quinazolinone.

Logical Relationships in Exotherm Management

Effective management of reaction exotherms relies on understanding the interplay between reaction kinetics and heat transfer. The following diagram illustrates the key relationships.

G cluster_kinetics Reaction Kinetics cluster_heat Heat Management cluster_control Control Measures kinetics Rate of Reaction Concentration Temperature heat_gen Heat Generation kinetics->heat_gen drives heat_gen->kinetics accelerates Temperature heat_rem Heat Removal heat_rem->kinetics moderates Temperature control Control Measures Slow Addition Efficient Cooling Good Agitation control->heat_rem enhances

Caption: The relationship between reaction kinetics and heat management.

References

  • P. J. Dunn, et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(4), 880-888.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Challenges in Monitoring 2,5,6-Trichloroquinazoline Reactions

Welcome to the technical support center dedicated to addressing the analytical challenges encountered when monitoring reactions involving 2,5,6-trichloroquinazoline. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the analytical challenges encountered when monitoring reactions involving 2,5,6-trichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

The synthesis of 2,5,6-trichloroquinazoline is a critical step in the development of various pharmaceutical agents. Effective in-process monitoring is paramount to ensure reaction completion, identify potential impurities, and ultimately guarantee the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common analytical issues using a question-and-answer format, supplemented with detailed protocols and visual aids.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions. Its ability to separate complex mixtures makes it ideal for tracking the consumption of starting materials and the formation of products and byproducts. However, the unique properties of halogenated heterocyclic compounds like 2,5,6-trichloroquinazoline can present specific challenges.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: I'm observing significant peak tailing for my 2,5,6-trichloroquinazoline peak. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing basic compounds like quinazolines on silica-based columns. The primary cause is often secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic silanol groups on the silica surface of the column packing.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward solution is to add a competing base to the mobile phase to saturate the active silanol sites.

    • Action: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[1] Be sure to re-equilibrate the column thoroughly.

  • Column Selection: Using a base-deactivated column can significantly reduce these secondary interactions.

    • Action: Switch to a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping technology.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak shape distortion, including tailing.[1]

    • Action: Dilute your sample and reinject. A good starting concentration is around 1 mg/mL.[2]

  • pH Adjustment: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups.

    • Action: For reversed-phase chromatography, operating at a pH between 3 and 7 is generally recommended for silica-based columns. Adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can improve peak shape.

Q2: My retention times are shifting between injections. What should I investigate?

A2: Unstable retention times can compromise the reliability of your analytical data. The root cause is often related to the HPLC system itself or the mobile phase preparation.

Systematic Troubleshooting:

  • Column Equilibration: Insufficient equilibration time between gradient runs is a frequent culprit.[1] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.[1] Always use a graduated cylinder for accurate measurements and prepare fresh mobile phase daily, especially for aqueous buffers.[3]

  • Pump Performance: Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates and, consequently, retention time variability.[1] Inspect the pump for any visible leaks and listen for unusual noises.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, particularly if a column thermostat is not used. Using a column oven is highly recommended for reproducible results.

Q3: I'm seeing a new, significant impurity peak in my large-scale reaction that wasn't present in the lab-scale synthesis. How do I approach this?

A3: The appearance of new impurities upon scale-up is a common challenge, often related to changes in reaction kinetics, heat transfer, or mixing efficiency.

Identification and Mitigation Strategy:

  • Impurity Identification: The first step is to identify the structure of the new impurity.

    • Action: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using spectroscopic techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[2]

  • Hypothesize Formation Pathway: Once the structure is known, you can propose a plausible mechanism for its formation. Common impurities in quinazoline synthesis include unreacted starting materials, over-alkylated products, and byproducts from hydrolysis or oxidation.[2]

  • Process Parameter Review: Evaluate the differences between your lab-scale and large-scale processes.

    • Action: Pay close attention to reaction temperature profiles, addition rates of reagents, and mixing efficiency. Localized "hot spots" in a large reactor can lead to side reactions.

Protocol 1: General HPLC Method for Impurity Profiling of 2,5,6-Trichloroquinazoline

This protocol provides a robust starting point for developing a specific HPLC method for your reaction monitoring.

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile column suitable for a wide range of organic molecules.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient is useful for initial screening of unknown impurities.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmQuinazoline derivatives generally exhibit strong UV absorbance around this wavelength.[1]
Injection Volume 10 µL
Sample Preparation Dissolve sample in acetonitrile or a mixture of acetonitrile and water to ~1 mg/mL.[2]Ensures compatibility with the mobile phase.

Part 2: Gas Chromatography (GC) and GC-MS Analysis

For more volatile impurities or when derivatization is employed, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful analytical tool. The high resolution of capillary GC columns and the structural information from the mass spectrometer make it excellent for identifying and quantifying trace-level components.

Frequently Asked Questions (FAQs) - GC and GC-MS Analysis

Q1: I'm concerned about the thermal stability of 2,5,6-trichloroquinazoline in the GC inlet. How can I minimize on-column degradation?

A1: Thermal instability can be a challenge for halogenated and nitrogen-containing compounds.[4] Minimizing thermal stress during the analysis is key.

Mitigation Strategies:

  • Inlet Temperature: Optimize the inlet temperature. While a higher temperature ensures complete volatilization, an excessively high temperature can cause degradation.

    • Action: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between peak shape and thermal degradation.

  • Injection Technique: The choice of injection technique can impact the residence time of the analyte in the hot inlet.

    • Action: Use a splitless injection for trace analysis to ensure efficient transfer of the analyte to the column, but be mindful of the longer residence time in the inlet.[5] A pulsed splitless injection can help to rapidly transfer the sample onto the column.

  • Inert Flow Path: Active sites in the inlet liner or on the column can catalyze degradation.

    • Action: Use a deactivated inlet liner and a column with a highly inert phase (e.g., a 5% phenyl-methylpolysiloxane).

Q2: How can I develop a robust GC-MS method for identifying unknown impurities in my reaction mixture?

A2: A systematic approach to method development will ensure reliable identification of unknown components.

Protocol 2: GC-MS Method Development for 2,5,6-Trichloroquinazoline Reaction Monitoring
Parameter Recommendation Rationale
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for general-purpose GC-MS analysis.[5]
Carrier Gas Helium at a constant flow of 1.0 mL/minProvides good chromatographic efficiency.[5]
Inlet Temperature 250 °C (can be optimized)A good starting point to ensure volatilization without excessive degradation.[5]
Oven Program 90 °C (hold 2 min), ramp to 260 °C at 20 °C/min, hold 3 minA general-purpose program to elute a range of components.[5]
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range 50-500 m/zA wide enough range to capture the molecular ion and key fragments.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable structural information and can be used for both qualitative and quantitative analysis of reaction mixtures. Quantitative NMR (qNMR) is a particularly powerful technique as it does not require a reference standard for every analyte.[4][6]

Frequently Asked Questions (FAQs) - NMR Analysis

Q1: Can I use NMR to determine the real-time kinetics of my 2,5,6-trichloroquinazoline reaction?

A1: Yes, NMR is an excellent tool for real-time reaction monitoring. By acquiring spectra at regular intervals, you can track the disappearance of starting material signals and the appearance of product signals.

Considerations for Real-Time Monitoring:

  • Solvent Selection: The reaction must be performed in a deuterated solvent. Choose a solvent that dissolves all reactants and products and does not react with any of the components.

  • Internal Standard: For quantitative measurements, a non-reactive internal standard with a known concentration should be added to the reaction mixture. The signals of the internal standard should not overlap with any of the analyte signals.

  • Acquisition Parameters: Use a short acquisition time and a sufficient relaxation delay to ensure accurate integration of the signals.

Q2: How do I perform a quantitative NMR (qNMR) analysis to determine the purity of my crude 2,5,6-trichloroquinazoline?

A2: qNMR can provide a highly accurate purity assessment without the need for a 2,5,6-trichloroquinazoline reference standard.[7] The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[7]

Protocol 3: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude 2,5,6-trichloroquinazoline.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The amount should be chosen to give a similar signal intensity to the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[8]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a high-field spectrometer (≥400 MHz).[8]

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.[7]

    • Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.

  • Calculation:

    • The purity of the analyte can be calculated using the following equation:[7] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Part 4: Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and for elucidating the structure of unknown impurities.

Frequently Asked Questions (FAQs) - MS Analysis

Q1: What are the expected fragmentation patterns for 2,5,6-trichloroquinazoline in an electron ionization (EI) mass spectrum?

A1: The fragmentation of quinazoline derivatives in EI-MS is influenced by the stable heterocyclic ring system.

Expected Fragmentation Pathways:

  • Molecular Ion (M+•): A prominent molecular ion peak should be observed due to the aromatic nature of the quinazoline core.

  • Loss of Chlorine: Stepwise loss of chlorine radicals (•Cl) is a characteristic fragmentation pattern for polychlorinated aromatic compounds. Look for peaks at M-35 and M-70.

  • Isotopic Pattern: The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. The relative intensities of the M, M+2, M+4, and M+6 peaks will be determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Ring Fragmentation: Fragmentation of the quinazoline ring can also occur, often leading to the loss of HCN or related neutral molecules.[9]

Visualization of Analytical Workflows
Troubleshooting Workflow for HPLC Peak Tailing

hplc_troubleshooting start Peak Tailing Observed add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) start->add_modifier check_overload Check for Column Overload (Dilute Sample) add_modifier->check_overload No resolved Issue Resolved add_modifier->resolved Yes change_column Switch to Base-Deactivated Column check_overload->change_column No check_overload->resolved Yes adjust_ph Adjust Mobile Phase pH change_column->adjust_ph No change_column->resolved Yes adjust_ph->resolved Yes not_resolved Issue Persists adjust_ph->not_resolved No

Caption: A decision tree for troubleshooting HPLC peak tailing.

General Workflow for Impurity Identification

impurity_id_workflow start Unknown Impurity Detected isolate Isolate Impurity (Prep HPLC/Column Chromatography) start->isolate characterize Structural Characterization isolate->characterize lcms LC-MS (MW) characterize->lcms hrms HRMS (Formula) characterize->hrms nmr NMR (Connectivity) characterize->nmr propose Propose Structure & Formation Pathway lcms->propose hrms->propose nmr->propose mitigate Modify Reaction Conditions to Mitigate propose->mitigate

Caption: A workflow for the identification and mitigation of unknown impurities.

This technical support guide provides a foundational understanding of the common analytical challenges associated with monitoring 2,5,6-trichloroquinazoline reactions. By systematically applying the troubleshooting principles and protocols outlined herein, you will be better equipped to develop robust analytical methods, leading to a more efficient and controlled synthetic process.

References

  • Pieters, S., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Available at: [Link][4]

  • Pauli, G. F., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. Available at: [Link][6]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link][7]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link][10]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link][11]

  • Taylor & Francis Online. (2007). Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link][12]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link][13]

  • Chrom-Help. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Scientific Research Publishing. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Available at: [Link][9]

  • Atlantis Press. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available at: [Link][5]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for 2,5,6-Trichloroquinazoline Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5,6-trichloroquinazoline. This document provides in-depth, field-proven insights into the critical wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5,6-trichloroquinazoline. This document provides in-depth, field-proven insights into the critical work-up and purification stages of reactions involving this versatile but challenging heterocyclic compound. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maintain the integrity of your synthesis.

Understanding the Chemistry of 2,5,6-Trichloroquinazoline

2,5,6-Trichloroquinazoline is an electron-deficient heteroaromatic compound. The three chlorine atoms serve as leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1] Crucially, these positions exhibit differential reactivity:

  • C2-Position: The chlorine atom at the C2 position is the most reactive towards nucleophiles. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms, which stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr mechanism.[2]

  • C5 & C6-Positions: The chlorines on the benzene ring are significantly less reactive and typically require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to undergo substitution.

This reactivity difference is the cornerstone of both its synthetic utility and the challenges encountered during work-up. The primary goal of any work-up procedure is to isolate the desired substituted product while preventing the formation of common byproducts, most notably those arising from hydrolysis.

Standard Work-up Protocol for a C2-Substitution Reaction

This section outlines a generalized, self-validating work-up protocol for a typical reaction where a nucleophile (e.g., an amine, thiol, or alcohol) has been used to displace the C2-chloro substituent.

Step-by-Step Methodology
  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it to 0 °C in an ice-water bath. This minimizes side reactions during the quench.

    • Slowly and carefully pour the reaction mixture into a separatory funnel containing cold deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The volume of the aqueous solution should be 3-5 times the volume of the reaction solvent. Rationale: Quenching stops the reaction and begins the process of separating the organic product from water-soluble reagents and salts.

  • Solvent Extraction:

    • Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[3] Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous volume) to ensure complete recovery of the product.

    • Combine the organic layers in the separatory funnel. Self-Validation Check: After the final extraction, spot a sample of the aqueous layer on a TLC plate against a sample of the organic layer to ensure no product remains in the aqueous phase.

  • Aqueous Washing:

    • Wash the combined organic layers sequentially with:

      • Deionized Water (1x): To remove residual water-soluble starting materials or reagents.

      • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1x, if the reaction was acidic): To neutralize any remaining acid catalyst or acidic byproducts.

      • Saturated Aqueous Sodium Chloride (Brine) (1x): To break up any minor emulsions and to remove the bulk of the dissolved water from the organic phase.[3][4]

    • Causality: Each wash is targeted. The brine wash, in particular, works by increasing the ionic strength of the aqueous layer, which "pushes" dissolved water into the aqueous phase and helps to break emulsions.

  • Drying and Filtration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together, indicating that the bulk of the water has been absorbed.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the solution through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Concentrate the filtrate in vacuo using a rotary evaporator. Be mindful of the product's volatility; use a moderate temperature for the water bath (typically 30-40 °C).

  • Crude Product Analysis & Purification:

    • Analyze the resulting crude residue by TLC and/or ¹H NMR to assess its purity.

    • Purify the crude product, typically by flash column chromatography on silica gel or by recrystallization, to obtain the final, pure compound.[5][6]

General Work-up Workflow Diagram

G cluster_main Standard Work-up Workflow start Reaction Mixture (Complete) quench Quench (e.g., Cold Water/NH4Cl) start->quench Cool to RT/0°C extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract Separate Layers wash Aqueous Washes (Water, Brine) extract->wash Combine Organic Layers dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify Crude Residue end Pure Product purify->end

Caption: General workflow for the work-up of 2,5,6-trichloroquinazoline reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers commonly encounter during the work-up of 2,5,6-trichloroquinazoline reactions.

Q1: During the aqueous wash, my mixture formed a persistent emulsion that won't separate. What should I do?

A1: Emulsion formation is common when residual basic amines or other surfactant-like species are present.

  • Immediate Solution: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel, stopper it, and gently rock (do not shake) the funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion. If this fails, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.

  • Causality: Emulsions are colloidal suspensions of one immiscible liquid within another. Brine increases the polarity of the aqueous phase, forcing the organic solvent to coalesce.

  • Prevention: Ensure the reaction is fully quenched and neutralized before extraction. Adding the organic solvent before vigorous shaking can also help prevent initial emulsion formation.

Q2: My TLC analysis of the crude product shows a new, more polar spot that wasn't present in the initial reaction mixture. What is it likely to be?

A2: This is a classic sign of hydrolysis. The new, more polar spot is very likely the corresponding quinazolinone, formed by the displacement of a chlorine atom (almost certainly at the C2 position) by water during the aqueous work-up.[4][7]

  • Confirmation: Obtain an LC-MS of your crude product. The quinazolinone will have a molecular weight corresponding to the replacement of -Cl (34.97 Da) with -OH (17.01 Da), a net loss of ~18 Da.

  • Prevention:

    • Minimize Contact with Water: Perform the aqueous washes as quickly as possible.

    • Use Weaker Bases: If possible in the reaction, use non-aqueous bases or weaker bases that are less likely to promote hydrolysis during the reaction and work-up.[4]

    • Anhydrous Work-up: In highly sensitive cases, avoid an aqueous work-up altogether. Quench the reaction by adding a solid (e.g., silica gel), filter, and directly load the filtrate onto a column for purification.

Q3: The isolated product is a sticky oil or an amorphous solid, but I expected a crystalline material. How can I induce crystallization?

A3: This often indicates the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The impurities may dissolve, leaving your product to precipitate as a solid.

    • Anti-Solvent Crystallization: Dissolve the oily product in a minimum amount of a "good" solvent (e.g., DCM or EtOAc). Slowly add a "poor" or "anti-solvent" (e.g., hexanes) until the solution becomes cloudy (the point of supersaturation). Allow it to stand, and crystals may form.[8]

    • Slow Evaporation: Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly from a loosely covered vial. This gentle change in concentration can produce high-quality crystals.[8]

  • Expert Insight: If these methods fail, the product is likely still impure. Further purification by column chromatography is recommended before re-attempting crystallization.[9]

Crystallization Method Principle Best For
Trituration Washing away soluble impuritiesPurifying a high-yield crude solid
Anti-Solvent Rapidly inducing supersaturationQuick crystallization from an oil[8]
Slow Evaporation Gradually reaching supersaturationObtaining high-quality crystals for analysis[8]
Slow Cooling Decreasing solubility with temperatureRecrystallizing from a single solvent system[9]

Q4: My yield is very low after column chromatography. Where could my product have gone?

A4: Low yield can result from several issues during work-up and purification.

  • Troubleshooting Decision Tree:

G cluster_troubleshooting Troubleshooting Low Yield start Problem: Low Yield check_extract Was the extraction complete? start->check_extract check_hydrolysis Significant hydrolysis occurred? check_extract->check_hydrolysis Yes solution_extract Re-extract aqueous layers. Use more polar solvent (e.g., EtOAc). check_extract->solution_extract No check_column Product stuck on the column? check_hydrolysis->check_column No solution_hydrolysis Use anhydrous work-up. Minimize water contact time. check_hydrolysis->solution_hydrolysis Yes check_volatility Product volatile? check_column->check_volatility No solution_column Flush column with a more polar solvent (e.g., 5-10% MeOH in DCM). check_column->solution_column Yes solution_volatility Remove solvent at lower temp. Avoid high vacuum for long periods. check_volatility->solution_volatility Yes

Caption: Decision tree for troubleshooting low product yield after work-up.

Safety & Handling

Polychlorinated heterocyclic compounds, like 2,5,6-trichloroquinazoline, should be handled with care as they are potential irritants and can be absorbed through the skin.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[12]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[11]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste protocols. Do not pour waste into drains.[13]

By understanding the underlying chemical principles and anticipating common pitfalls, you can design and execute robust work-up procedures for 2,5,6-trichloroquinazoline reactions, leading to higher yields, greater purity, and more reliable scientific outcomes.

References
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGszUqT5Q6NSxaaxT7-LnW-dbhtX3UEG33AS-On41v2pbQNkxVA8WGpOMR7e6iAtKaL86eZzKwrRGp6YG4KWYgaRbGQzliZStgRZGajS_r8_0BTIvp1AgkUnFjGkDcZG0I6ThVwNxbsoNqPPOnHtddw6Kkc801Khv8pKZxNiJy1U9TTtAKBtUy0MFn7r3qcnFtOdOXnfQGaLNoovUEgCwn_LfHiX5_xESvZ2TW1iBt7gSqIComIQJAq5LIrQQ==]
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  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9oElDiKZdmTF1lMePDH8jZLlNjL851eOKBHAEbDjdNTKuUkE9i5Jx_mod967NY05PXTlGlbL6_s5JZx_RdzZkEAd2MKBon4vKOGs-F4xfwyucbo6R5a3PzkOLik-OOVJXzvyRQhbohLvCy4YFI3dxd1Y2hDPqUNN-p6ca89_fXHmubA-tuKv44Q5bouwp9itS6dNSf_Csaws]
  • MATERIAL SAFETY D
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  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUfxqCDJE6IwV2DnDSoY4qV9ZAW7ScAdJlF5rCgQQMUPxGa_31pSfpStoktAR7T0g_Cq1VR_ojmBTuzPVGb-eoHemX8S4Hp9aaR5w3iNK12vTMzOzyXjLrpu3581yJzu0n0w7U6WyBLjKpOxb3DJNcS64Xb4Sjbyt9rtJp9k9ANnlGNItAFS1HFxtjfOu7oi6KOF8vsHS6g5ukj4TOKaVe8m7_9KdDg283LAtO6oRqGH0HEzsoiX2eeuuXTB9uP2ZPOkxCw0zCvDLvOhoLUw==]
  • Polychlorinated Biphenyls. SafeWork SA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIuNRIAx_WSB_KAWYgc4vM-jtNKs-KLk10LeWsyFYDDjBptHOEum4lh4yH7lAh0ichcurHlabS9s9YT34klQzpwAZ-nrHl6gxa7sssUZOjIA34Zar8k0xPMs6dIboxoWkfUmXqyVTOqgBcGaXr8pPLc4WQ6kE64ejLad6Y8kRKGCcgJKzFE5IWOkWA53jBbycO2DzUT3Al0rBYZ3lZql6Er0VmhnlCu7Cee94eB8fUjz8SUu2PskXCLZViZNnZH7REueHw_y0=]
  • Essential Safety and Operational Protocols for Handling Polychlorinated Biphenyls (PCBs). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4fmtxW96Nn-Z0088ZfRYElzpnK2pdcpyHlWAiGgo3tWkblrS97H7N6jsxwhV_hQHpb-J_H7oDrA1z91I9XTuexeS7LqJIbmmUAmOPUFp0ItOc7m9h9X-Hcb0_ajxKIDwbjjXl5SkbfNpxAUzuPA_WY_CUq4oCSASwr9Jw-3fo7t3i-2AR_49vL9Bw9EA2IrcZUPscmyGtqfnXO5sVaFESY6_FOhF4Z2EOjR0MFRo4v7W32Q==]
  • Do you know how to work safely with PCBs? Health and Safety Executive (HSE). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZztQNudSRvGf-CKJoBJDGUfXt3nONbt0h6bYrSlvNYp0VO-K3eibwxY7GfsBpa49S1ZV7ZIEyJsTEY8N-0MUqv5FXm1JZdOS3WfWm96g4Ip3YT5OQLejz23pqWTwxpvDc]
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Reference Data & Comparative Studies

Validation

Mechanistic Basis of Regioselectivity: The C4 &gt; C2 &gt; Benzo-Ring Rule

Title: Comparative Reactivity Profile of Trichloroquinazoline Isomers: A Guide for Regioselective Functionalization Introduction The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Profile of Trichloroquinazoline Isomers: A Guide for Regioselective Functionalization

Introduction The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., erlotinib, gefitinib) and alpha-blockers. When developing novel quinazoline derivatives, polyhalogenated precursors like trichloroquinazolines serve as highly versatile synthetic hubs. However, the presence of three distinct electrophilic sites demands precise control over regioselectivity. This guide provides an in-depth comparative analysis of the reactivity profiles of 2,4,6-trichloroquinazoline and 2,4,7-trichloroquinazoline , detailing the mechanistic causality behind their substitution patterns and offering field-proven, self-validating experimental protocols for sequential functionalization.

The reactivity of chloroquinazolines towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is governed by the profound electronic anisotropy of the fused bicyclic system.

  • C4 Position (Primary Electrophile): The pyrimidine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient 1. This significantly lowers the activation energy for nucleophilic attack, making C4 up to 6,500 times more reactive than C2 in certain pyrimidine/quinazoline systems.

  • C2 Position (Secondary Electrophile): Once the C4 position is substituted (often with an electron-donating amine or thioether), the overall electrophilicity of the pyrimidine ring decreases. Subsequent SNAr at C2 requires overcoming a higher activation barrier, necessitating harsher conditions (e.g., elevated temperatures around 80°C) 1.

  • C6 / C7 Positions (Tertiary Electrophiles): The halogen atoms on the fused benzene ring (C6 or C7) are minimally activated for SNAr. Functionalization at these sites typically requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) under forcing conditions 2.

SNAr_Logic TCQ Trichloroquinazoline (2,4,6- or 2,4,7-isomer) C4 C4 Position (Highest LUMO, Most Electrophilic) TCQ->C4 Mild SNAr (RT) C2 C2 Position (Secondary Electrophilic Site) C4->C2 Harsher SNAr (80°C) Benzo C6 / C7 Position (Least Reactive, Benzo-ring) C2->Benzo Pd-Catalyzed Coupling

Hierarchical reactivity pathway for the regioselective functionalization of trichloroquinazolines.

Isomer Comparison: 2,4,6-Trichloroquinazoline vs. 2,4,7-Trichloroquinazoline

While both isomers share the identical pyrimidine reactivity profile (C4 > C2), the position of the third chlorine atom on the benzo-ring subtly influences downstream functionalization strategies. The C7-chlorine is generally less sterically hindered than the C6-chlorine, which can impact the efficiency of late-stage bulky cross-couplings.

Table 1: Comparative Reactivity & Structural Data

Feature2,4,6-Trichloroquinazoline2,4,7-Trichloroquinazoline
Substitution Pattern 2,4,6-Cl2,4,7-Cl
C4 SNAr Reactivity Extremely High (Fast at RT)Extremely High (Fast at RT)
C2 SNAr Reactivity Moderate (~80°C required)Moderate (~80°C required)
Benzo-Ring Reactivity Low (C6-Cl requires Pd-catalysis)Low (C7-Cl requires harsh Pd-catalysis)
Steric Environment C6-Cl weakly shields the C5 positionC7-Cl is sterically unhindered
Precursor Synthesis Cyclization of 2-amino-5-chlorobenzonitrileChlorination of 7-chloroquinazoline-2,4-dione 3

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on established literature.

Workflow A: Stepwise Amination of 2,4,6-Trichloroquinazoline

This protocol leverages the differential SNAr reactivity to synthesize differentially substituted triaminoquinazolines 4.

  • Step 1: C4-Amination

    • Procedure: Dissolve 2,4,6-trichloroquinazoline (1.0 eq) in anhydrous THF at 0°C. Add the first amine (1.05 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) dropwise. Stir at room temperature for 2-4 hours.

    • Causality: The low temperature and strict stoichiometry prevent over-amination at the C2 position.

    • Validation Checkpoint: TLC (Hexane/EtOAc) should show complete consumption of the starting material. The mono-aminated product will exhibit a distinct Rf shift and a change in UV fluorescence under 254 nm light due to the disruption of pyrimidine symmetry.

  • Step 2: C2-Amination

    • Procedure: Isolate the 4-amino-2,6-dichloroquinazoline intermediate. Dissolve in a polar aprotic solvent (e.g., DMF or n-butanol). Add the second amine (1.5 eq) and DIPEA (2.0 eq). Heat to 80-100°C for 12-16 hours.

    • Causality: The electron-donating C4-amine deactivates the ring, necessitating thermal energy to overcome the higher activation barrier at C2.

  • Step 3: C6-Amination (Buchwald-Hartwig)

    • Procedure: The remaining C6-chlorine is inert to standard SNAr. Use Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), NaOtBu (2.0 eq), and the third amine in dioxane at 110°C.

Workflow B: Sequential Polyarylation of 2,4,7-Trichloroquinazoline

Direct polyarylation via Suzuki coupling often yields mixtures. Wipf and George developed a highly elegant, regioselective sequence by temporarily deactivating the C4 position with a thioether 2.

  • Step 1: C4-Thioether Protection

    • Procedure: Treat 2,4,7-trichloroquinazoline with isopropyl mercaptan (1.0 eq) and NaH in THF at 0°C.

    • Causality: The highly nucleophilic thiolate selectively attacks the highly electrophilic C4 position, forming 2,7-dichloro-4-(isopropylthio)quinazoline. This masks the C4 position from premature palladium insertion.

  • Step 2: C2-Suzuki Coupling

    • Procedure: React the intermediate with an arylboronic acid (1.1 eq), Pd(OAc)2 (5 mol%), Ph3P (15 mol%), and Na2CO3 in THF/H2O at 75°C.

  • Step 3: C4-Desulfitative Coupling (Liebeskind-Srogl)

    • Procedure: Treat the C2-arylated product with a second arylboronic acid, Copper(I) thiophene-2-carboxylate (CuTC), and Pd(PPh3)4.

    • Causality: CuTC activates the thioether for oxidative addition by palladium, allowing selective C4-arylation without affecting the C7-chlorine.

  • Step 4: C7-Suzuki Coupling

    • Procedure: The final C7-chlorine is coupled using harsh conditions: excess boronic acid (4.0 eq), Pd(OAc)2 (10 mol%), Ph3P (30 mol%), at reflux.

Wipf_Workflow Start 2,4,7-Trichloroquinazoline Step1 C4-Thioether Formation (i-PrSH, NaH, 0°C) Start->Step1 Step2 C2-Suzuki Coupling (ArB(OH)2, Pd(OAc)2, 75°C) Step1->Step2 Step3 C4-Desulfitative Coupling (ArB(OH)2, CuTC, Pd) Step2->Step3 Step4 C7-Suzuki Coupling (Excess ArB(OH)2, Reflux) Step3->Step4 Product Tri-functionalized Quinazoline Step4->Product

Sequential regioselective polyarylation workflow for 2,4,7-trichloroquinazoline.

Conclusion

The successful functionalization of trichloroquinazoline isomers hinges on exploiting the inherent electronic gradient of the quinazoline core (C4 > C2 >> C6/C7). Whether utilizing 2,4,6-trichloroquinazoline for sequential amination or 2,4,7-trichloroquinazoline for complex polyarylation, researchers must strictly control stoichiometry, temperature, and catalytic systems to ensure high regiochemical fidelity.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Thieme Connect.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Technical Support Center: Synthesis of 2,4,6-Triaminoquinazoline. Benchchem.

Sources

Comparative

Validating the structure of 2,5,6-Trichloroquinazoline

An In-Depth Technical Guide to the Structural Validation of 2,5,6-Trichloroquinazoline: A Comparative Analysis of Spectroscopic and Crystallographic Methods Introduction This guide, intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of 2,5,6-Trichloroquinazoline: A Comparative Analysis of Spectroscopic and Crystallographic Methods

Introduction

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-faceted strategy for the structural elucidation of 2,5,6-Trichloroquinazoline. We move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an orthogonal workflow where each method corroborates and builds upon the last. We will compare the expected outcomes from Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography, providing the logic and experimental detail required for confident structural assignment.

The Isomeric Challenge: Why a Single Method is Insufficient

The primary challenge in validating the structure of 2,5,6-Trichloroquinazoline lies in distinguishing it from its various isomers. All trichloroquinazoline isomers share the same molecular formula (C₈H₃Cl₃N₂) and, consequently, the same molecular weight.[3] Therefore, a low-resolution mass spectrum alone is insufficient for confirmation. A robust validation strategy relies on an orthogonal approach, where each technique provides a unique and complementary piece of structural information.

G cluster_workflow Orthogonal Validation Workflow A Hypothesized Structure (2,5,6-Trichloroquinazoline) B Mass Spectrometry (MS) Confirms Molecular Formula A->B Is the mass correct? C 1D NMR Spectroscopy (¹H, ¹³C) Provides Hydrogen/Carbon Framework B->C Is the H/C count consistent? D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establishes Atom Connectivity C->D What is connected to what? E X-Ray Crystallography Definitive 3D Structure D->E Need absolute proof? F Validated Structure D->F Sufficient for solution state E->F Gold standard confirmation

Caption: A logical workflow for the orthogonal validation of a molecular structure.

Mass Spectrometry: Confirming the Foundation

Mass spectrometry is the first essential step, serving to confirm the molecular formula of the synthesized compound.[5] For a molecule containing multiple halogen atoms, High-Resolution Mass Spectrometry (HRMS) is indispensable not only for providing an exact mass but also for observing the characteristic isotopic distribution pattern of chlorine.[6]

Causality Behind Experimental Choice: We choose Electron Spray Ionization (ESI) or a similar soft ionization technique coupled with a high-resolution analyzer (like TOF or Orbitrap) to minimize fragmentation and obtain a clear molecular ion peak with its isotopic cluster. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) creates a predictable pattern for molecules containing chlorine. For a compound with three chlorine atoms, we expect to see four distinct peaks in the molecular ion cluster (M, M+2, M+4, M+6) with a characteristic intensity ratio.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire data over a mass range of m/z 100-500 in full scan mode.

  • Data Analysis: Determine the exact mass of the most abundant isotopic peak ([M+H]⁺) and compare it to the theoretical mass. Analyze the isotopic pattern and compare the peak intensity ratios to the theoretical distribution for a C₈H₄Cl₃N₂⁺ ion.

Data Presentation: Expected HRMS Data
ParameterTheoretical ValueExpected Experimental ValueInformation Gained
Molecular Formula C₈H₃Cl₃N₂-Assumed starting point
Exact Mass [M+H]⁺ 231.94348231.9435 ± 0.0005Confirms elemental composition
Isotopic Pattern M, M+2, M+4, M+6ObservedConfirms presence of 3 Cl atoms
Intensity Ratio ~100 : 98 : 32 : 3.5Consistent with theoreticalConfirms presence of 3 Cl atoms

Trustworthiness: Observing both the correct exact mass and the predicted isotopic pattern provides very strong evidence for the molecular formula C₈H₃Cl₃N₂. However, it provides no information on the placement of the chlorine atoms on the quinazoline ring.

NMR Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[8] A combination of 1D (¹H, ¹³C) and 2D experiments is required to unambiguously differentiate the 2,5,6-trichloro isomer from others.

Comparative ¹H NMR Analysis: The Key to Isomer Differentiation

The key to distinguishing the 2,5,6-isomer lies in the proton signals of the benzene portion of the quinazoline ring.

  • Expected for 2,5,6-Trichloroquinazoline: The benzene ring has two remaining protons at the C7 and C8 positions. These protons are adjacent (ortho-coupled) and will appear as two distinct doublets, each with a coupling constant (³JHH) of approximately 8-9 Hz.

  • For Comparison (2,4,6-Trichloroquinazoline): This isomer has protons at C5, C7, and C8. This would result in a more complex splitting pattern: a doublet for H5 (meta-coupled to H7), a double-doublet for H7 (ortho-coupled to H8, meta-coupled to H5), and a doublet for H8 (ortho-coupled to H7).

This clear difference in the aromatic region of the ¹H NMR spectrum is the first and most critical piece of evidence for the 2,5,6-substitution pattern.

2D NMR: The Definitive Connectivity Map

While ¹H NMR provides strong clues, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide the definitive map of atomic connections. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecule and confirm the placement of both the protons and the chlorine-substituted (quaternary) carbons.

Causality Behind Experimental Choice: The HMBC experiment is chosen specifically because it reveals long-range H-C correlations. This is crucial for connecting the protons we can see (H7, H8) to the carbons that have no attached protons (the quaternary carbons C5, C6, and C8a), thereby confirming the substitution pattern.

Sources

Validation

A Comparative Guide to the Biological Activity of 2,5,6-Trichloroquinazoline and Other Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This versatility has led to the development of several clinically approved drugs for various therapeutic areas, particularly in oncology.[3] The biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the ring system, with halogenation, in particular, playing a crucial role in enhancing potency.[4][5] This guide focuses on understanding the influence of chlorine substitution, with a specific focus on the potential activities of the novel compound, 2,5,6-Trichloroquinazoline.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives are renowned for their anticancer properties, with many acting as inhibitors of crucial cellular signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[3][6] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.

While no direct cytotoxicity data for 2,5,6-Trichloroquinazoline has been reported, structure-activity relationship (SAR) studies of other chlorinated quinazolines provide valuable insights. The presence of a chlorine atom at various positions of the quinazoline ring has been shown to influence anticancer activity. For instance, substitution at the 6- and 7-positions with electron-withdrawing groups like chlorine can enhance the inhibitory activity against EGFR.[6] The 2-position is also a critical site for modification, with various substitutions impacting the compound's interaction with the ATP-binding pocket of kinases.[7]

Below is a comparative table of the in vitro anticancer activity of various chlorinated quinazoline derivatives against different cancer cell lines.

Compound/Derivative Substitution Pattern Cancer Cell Line IC50 (µM) Mechanism of Action (if known) Reference
2-Chloro-4-anilino-quinazoline derivative2-ChloroEGFR-overexpressing cell linesPotent (nanomolar to low micromolar range)EGFR/VEGFR-2 inhibition[4]
6,8-Dichloro-quinazolinone derivative6,8-DichloroRhizoctonia solani (fungus)EC50 = 9.06 mg/LNot specified[3][8]
7-Chloro-quinazolinone derivative7-ChloroMutant T790M/L858R EGFR0.031EGFR inhibition[9]
2-Phenyl-3-(2-chloro benzylideneamine) quinazolin-4(3H)-one2-Phenyl, 3-(2-chloro benzylideneamine)Ovarian (OVCAR-4), Non-small cell lung cancer (NCI-H522)1.82, 2.14Not specified[10]
Triazole-substituted 2-chloro-quinazoline2-ChloroMCF-7 (Breast)20.71EGFR blocker, ROS inducer[7]

Based on these findings, it can be inferred that 2,5,6-Trichloroquinazoline, with its multiple chlorine substitutions, holds potential as an anticancer agent. The chlorine atoms at positions 5 and 6 could enhance its activity, while the substitution at the 2-position would be critical for its interaction with target kinases. Further experimental validation is necessary to confirm this hypothesis.

Many quinazoline-based anticancer agents function by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Quinazoline_Inhibitor 2,5,6-Trichloroquinazoline (Hypothesized) Quinazoline_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and hypothesized inhibition by 2,5,6-Trichloroquinazoline.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11][12][13] The presence of halogen atoms on the quinazoline ring has been shown to be a key factor in enhancing their antimicrobial efficacy.[4][5]

While specific data for 2,5,6-Trichloroquinazoline is unavailable, studies on other chlorinated quinazolines suggest it may possess notable antimicrobial properties. For instance, the introduction of chlorine or bromine at positions 6 and 8 has been shown to improve antimicrobial activity.[4] Furthermore, various substitutions at the 2 and 3-positions have been explored to develop potent antibacterial and antifungal agents.[5][12]

The following table summarizes the antimicrobial activity of several halogenated quinazoline derivatives.

Compound/Derivative Substitution Pattern Microorganism Activity (MIC/MBC/EC50) Reference
6,8-Dibromo-quinazolinone derivative6,8-DibromoStaphylococcus aureus, Escherichia coliMIC50 = 0.3–1.9 μM[14]
7-Chloro-quinazolinone derivative7-ChloroStaphylococcus aureusMIC50 = 0.6 μM[14]
5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one5,8-disubstituted, trichloro-isophthalonitrileGram-positive and Gram-negative bacteria, FungiMIC = 0.8-3.3μg/mL, MBC = 2.6-7.8μg/mL[15]
Thiazoloquinazoline derivativesHalogen and Chalcogen functionalizedGram-positive and Gram-negative bacteria, FungiHigh bactericidal and fungicidal effect[11][16]
2,3,6-Trisubstituted Quinazolin-4-one6-BromoStaphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicansGood to excellent activity[12]

Given the multiple chlorine substitutions, 2,5,6-Trichloroquinazoline is a promising candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Quinazoline derivatives have also been explored for their anti-inflammatory properties.[1][17][18] The mechanism of action often involves the inhibition of key inflammatory mediators or enzymes, such as cyclooxygenase (COX).[8]

SAR studies have indicated that substitutions on the quinazoline ring can significantly influence anti-inflammatory activity. For example, the presence of a chlorine atom at the 6-position has been associated with good anti-inflammatory effects.[1]

The table below presents data on the anti-inflammatory activity of some quinazoline derivatives.

Compound/Derivative Substitution Pattern Assay Activity Reference
6-Bromo-quinazolinone derivative6-BromoCarrageenan-induced paw edema32.5% edema inhibition[16]
Quinazolin-4(3H)-one-2-carbothioamide derivativeHalogen substituents (4-Cl, 4-Br)NO production in LPS-activated macrophagesIC50 = 2.99 μM (4-Cl), IC50 = 3.27 μM (4-Br)[19][20]
5-Chloro-2-methylsulfonyl-triazoloquinazoline5-ChloroInhibition of PGE-2, NO, and TNF-αPotent anti-inflammatory qualities[1]

The presence of a chlorine atom at the 5 and 6 positions of 2,5,6-Trichloroquinazoline suggests that it may exhibit anti-inflammatory properties, a hypothesis that warrants experimental investigation.

Experimental Protocols

To facilitate further research and validation of the potential biological activities of 2,5,6-Trichloroquinazoline and its analogs, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2,5,6-Trichloroquinazoline) in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Treatment Add Compound Dilutions Incubate_24h->Compound_Treatment Incubate_48_72h Incubate 48-72h Compound_Treatment->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate Viability & IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable organisms.

Conclusion and Future Directions

The quinazoline scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct experimental data for 2,5,6-Trichloroquinazoline is currently lacking, the extensive body of research on other chlorinated quinazoline derivatives provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The presence of multiple chlorine atoms suggests the potential for enhanced biological activity.

This guide serves as a comprehensive resource for researchers interested in exploring the therapeutic potential of 2,5,6-Trichloroquinazoline and other novel quinazoline derivatives. The provided comparative data and detailed experimental protocols offer a solid foundation for initiating such studies. Future research should focus on the synthesis and in vitro and in vivo evaluation of 2,5,6-Trichloroquinazoline to validate the hypotheses presented in this guide and to fully elucidate its pharmacological profile.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5,6-Trichloroquinazoline Analogs as Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2,5,6-trichloroquinazoline analogs, a class of compounds with significant potential in the development of targeted cancer therapi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2,5,6-trichloroquinazoline analogs, a class of compounds with significant potential in the development of targeted cancer therapies. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Understanding the influence of specific substitutions on this core is paramount for designing next-generation therapeutics with enhanced potency and selectivity. This document will explore the individual and combined effects of chloro substitutions at the 2, 5, and 6 positions of the quinazoline ring, supported by experimental data and detailed protocols for in-vitro evaluation.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has proven to be an exceptional scaffold for the design of ATP-competitive kinase inhibitors.[3] Its nitrogen-containing heterocyclic structure allows for key hydrogen bond interactions within the ATP-binding pocket of various kinases, a critical family of enzymes often dysregulated in cancer.[4] Several successful drugs, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline framework and target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5] The strategic placement of substituents on the quinazoline core is a well-established method for fine-tuning the pharmacological profile of these inhibitors.[6]

Decoding the Influence of Chloro Substitutions: A Positional Analysis

Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The position of the chloro group on the quinazoline ring dramatically influences its interaction with the target kinase. While a comprehensive SAR study of the specific 2,5,6-trichloroquinazoline analog is not extensively documented in a single source, we can infer its likely properties by examining the impact of chloro substitutions at each position individually and in combination.

The Critical C2-Position: A Gateway to Potency

Substituents at the 2-position of the quinazoline ring can significantly impact the molecule's overall activity. While many potent inhibitors feature an amino group at the C4 position, modifications at C2 are crucial for optimizing potency and selectivity. The introduction of a chloro group at this position serves as a versatile chemical handle for further synthetic modifications, allowing for the introduction of various side chains to probe the deeper regions of the ATP-binding pocket.[7] Studies on 2-substituted quinazolines have shown that this position can tolerate a range of functionalities, and its modification is a key step in lead optimization.[8]

The Enigmatic C5-Position: Modulating Selectivity

The C5 position of the quinazoline ring is less commonly substituted compared to the C6 and C7 positions. However, substitutions at this position can influence the compound's selectivity profile. The introduction of a chloro group at C5 is likely to alter the electronic distribution of the aromatic system and introduce steric hindrance that could favor binding to certain kinases over others. While direct evidence for a 5-chloro substituent's effect in a 2,5,6-trichloro analog is sparse, studies on related heterocyclic systems suggest that substitution at this position can be a valuable tool for achieving isoform-specific inhibition.

The Well-Trodden Path of C6-Substitution: Enhancing Activity

The 6-position of the quinazoline ring has been extensively studied, and substitutions at this site are known to significantly impact biological activity. A chloro group at the 6-position has been shown to be beneficial for the antitumor activity of several quinazoline derivatives.[9] For instance, studies on 2,4,6-trisubstituted quinazolines have indicated that while an iodo-group at C-6 can be detrimental to antimicrobial activity, other substitutions can be advantageous.[6] The presence of a halogen at C6 can contribute to favorable interactions within the kinase binding site and improve the overall potency of the inhibitor.[6] Research on (E)-4,6-dichloro-2-styrylquinazoline further highlights the importance of the 6-chloro substitution in conferring cytotoxic activity.[10]

Synergistic Effects and Comparative Analysis: The 2,5,6-Trichloroquinazoline Motif

Based on the positional analysis, a 2,5,6-trichloroquinazoline analog is anticipated to possess a unique pharmacological profile. The C2-chloro group provides a reactive site for further derivatization, the C6-chloro group is expected to enhance overall potency, and the C5-chloro group may confer a unique selectivity profile.

To illustrate the comparative landscape, the following table summarizes the reported activities of various substituted quinazoline analogs. It is important to note that a direct comparison is challenging due to variations in the specific assays and cell lines used across different studies.

Compound ID Substitution Pattern Target/Assay Activity (IC₅₀/MIC) Reference
1 2-SubstitutedAntibacterial (S. pyogenes)12-25 µM[8]
2 6-Chloro-quinazolin-1,5-diaryl-1,4-pentadien-3-oneAntitumor (MGC-803 cells)Induces apoptosis at 10 µM[9]
3 2,4,6-Trisubstituted (6-Iodo)AntimicrobialDetrimental to activity[6]
4 7-Chloro-2-(amino)quinazolin-4(3H)-oneAntibacterial (S. aureus)MIC₅₀: 0.6-1.0 µM[11]
5 (E)-4,6-dichloro-2-styrylquinazolineAnticancer (Hep-G2)IC₅₀: 0.02 µM[10]

This table is a representative summary and not an exhaustive list. Direct comparison of absolute values should be made with caution.

Experimental Protocols for Evaluation

To rigorously assess the potential of novel 2,5,6-trichloroquinazoline analogs, a standardized set of in-vitro assays is essential. The following protocols provide a framework for evaluating their cytotoxic effects and kinase inhibitory potential.

MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2,5,6-Trichloroquinazoline analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,5,6-trichloroquinazoline analog in the growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

In-Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the analogs on specific kinases, a variety of commercially available assay kits can be used (e.g., ADP-Glo™, LanthaScreen™). The general principle involves measuring the activity of a purified kinase in the presence and absence of the inhibitor.

Generalized Workflow:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the 2,5,6-trichloroquinazoline analog.

  • Kinase Reaction: In a suitable microplate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and add the detection reagent. This reagent typically quantifies the amount of product formed (e.g., ADP) or the phosphorylation of the substrate.

  • Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the discovery and evaluation process, the following diagrams illustrate the key workflows and potential signaling pathways targeted by quinazoline-based inhibitors.

G cluster_0 Drug Discovery Workflow A Chemical Synthesis of 2,5,6-Trichloroquinazoline Analogs B In-Vitro Cytotoxicity Screening (MTT Assay) A->B C In-Vitro Kinase Inhibition Assays B->C D Lead Optimization (SAR Studies) C->D D->A Iterative Design E In-Vivo Efficacy Studies (Xenograft Models) D->E

Caption: A generalized workflow for the discovery and development of novel quinazoline-based kinase inhibitors.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K P Quinazoline 2,5,6-Trichloroquinazoline Analog Quinazoline->RTK Inhibition Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinazoline-based kinase inhibitors.

Conclusion and Future Directions

The 2,5,6-trichloroquinazoline scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. By leveraging the known structure-activity relationships of chloro-substituted quinazolines, researchers can rationally design and synthesize new analogs with potentially enhanced potency and unique selectivity profiles. The systematic evaluation of these compounds using the standardized protocols outlined in this guide will be crucial for identifying lead candidates for further preclinical and clinical development. Future work should focus on a comprehensive synthesis and screening of a library of 2,5,6-trichloroquinazoline derivatives to build a more detailed and specific SAR for this intriguing class of molecules.

References

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). PubMed.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [No source provided]
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). [No source provided]
  • Luo, H., Yang, S., Cai, Y., Peng, Z., & Liu, T. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(21), 6529.
  • Ismail, M., & Abota, C. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3196.
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
  • Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. (n.d.). BenchChem.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (n.d.).
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (n.d.).
  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.
  • Discovery of a Series of 5-Azaquinazolines as Orally Efficacious IRAK4 Inhibitors Targeting MyD88L265P Mutant Diffuse Large B Cell Lymphoma. (2019). Journal of Medicinal Chemistry, 62(21), 9497-9513.
  • Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(20), 3363-3368.
  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. (2025). European Journal of Medicinal Chemistry, 281, 116963.
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. (2023). Molecules, 28(15), 5671.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals, 16(1), 125.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.).
  • Aditya, R., Adarsh, K., Ankit, K. S., Harshwardhan, S., Suresh, T., & Pradeep, K. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 23(9), 1013-1047.
  • SAR of quinazoline analogues synthesised. (n.d.).
  • General overview of SAR from quinazoline derivatives. (n.d.).

Sources

Validation

Application &amp; Comparison Guide: 2,5,6-Trichloroquinazoline as a Next-Generation Kinase Inhibitor Scaffold

Executive Summary In the landscape of targeted oncology, the quinazoline scaffold is a privileged pharmacophore, most notably recognized in first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold is a privileged pharmacophore, most notably recognized in first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib [1]. However, the emergence of gatekeeper mutations (e.g., T790M) and the need to target alternative kinases (such as TRK, CDK, and CLK) have driven the demand for novel substitution patterns [2].

This guide objectively compares the structural and functional utility of 2,5,6-Trichloroquinazoline (2,5,6-TCQ) —a highly versatile, commercially available building block [5]—against classic 4-anilinoquinazoline kinase inhibitors. By shifting the primary vector of functionalization from the C4 position to the C2 position, 2,5,6-TCQ allows researchers to synthesize inhibitors with orthogonal binding poses, overcoming steric clashes in mutated kinase active sites.

Structural & Mechanistic Comparison

The Classic Paradigm: 4-Anilinoquinazolines (Gefitinib & Erlotinib)

FDA-approved quinazoline inhibitors typically utilize a 4-anilino substitution pattern. Mechanistically, these molecules act as ATP-competitive inhibitors [4].

  • Hinge Binding: The N1 atom of the quinazoline core acts as a hydrogen bond acceptor, interacting with the backbone NH of Met793 in the EGFR hinge region [1].

  • Hydrophobic Pocket: The C4-aniline group projects deep into the hydrophobic pocket back-pocket of the kinase.

  • Limitation: The bulky C4 substitution is highly susceptible to steric hindrance when the gatekeeper residue mutates (e.g., Threonine to Methionine in T790M), drastically reducing binding affinity.

The Next-Generation Paradigm: 2,5,6-Trichloroquinazoline Derivatives

Unlike finished drugs, 2,5,6-TCQ (CAS: 67092-21-1) is a reactive precursor designed for modular drug discovery.

  • Regioselective Reactivity: The electron-withdrawing nature of the N1 and N3 atoms makes the C2-chlorine exceptionally electrophilic. This allows for regioselective Nucleophilic Aromatic Substitution (SNAr) at room temperature or mild reflux, leaving the C5 and C6 chlorines intact for later cross-coupling or as permanent lipophilic features [3].

  • Alternative Hinge Binding: By introducing an amine at the C2 position, the resulting 2-aminoquinazoline can utilize the exocyclic NH as a hydrogen bond donor (e.g., to Leu83 in CDKs or TRKA) while N1 or N3 acts as an acceptor [2].

  • Overcoming Resistance: Because the primary substituent projects from C2 rather than C4, the molecule adopts a rotated binding pose within the ATP pocket, often bypassing the steric clash associated with bulky gatekeeper mutations.

Quantitative Data: Scaffold & Performance Comparison

The following table summarizes the physicochemical and pharmacological differences between the classic 4,6,7-substituted scaffold (Gefitinib) and the 2,5,6-substituted scaffold derived from 2,5,6-TCQ.

Feature / MetricGefitinib (Classic 4-Anilinoquinazoline)2,5,6-TCQ Derived Inhibitors (e.g., 2-Amino-5,6-dichloro)
Primary Kinase Targets EGFR (Wild-type, L858R)CDK2, TRKA, CLK2, Mutant EGFR
Hinge Binding Vector N1 (Acceptor)C2-NH (Donor) & N3 (Acceptor)
Key Substitutable Position C4, C6, C7C2 (Primary SNAr), C5, C6 (Pd-Coupling)
Gatekeeper Steric Clash High (T790M causes resistance)Low (Rotated binding pose avoids T790M)
LogP (Scaffold Baseline) ~3.2 (Finished Drug)~3.8 (Due to heavy chlorination at 5,6)
Typical IC50 Range 10 - 50 nM (EGFR WT)1 - 100 nM (Target-dependent, e.g., TRKA)

Kinase Signaling & Inhibition Pathway

To contextualize the mechanism of action, the diagram below illustrates the standard Receptor Tyrosine Kinase (RTK) signaling cascade and the exact pharmacological intervention point for quinazoline-based ATP-competitive inhibitors.

Pathway Ligand Growth Factor (EGF / NGF) Receptor Receptor Tyrosine Kinase (EGFR / TRKA) Ligand->Receptor ATP ATP Binding (Kinase Domain) Receptor->ATP Activation Signaling Downstream Signaling (RAS/MEK/ERK & PI3K/AKT) ATP->Signaling Phosphorylation Inhibitor Quinazoline Inhibitor (e.g., 2,5,6-TCQ derivative) Inhibitor->ATP Competitive Inhibition Proliferation Tumor Proliferation & Survival Signaling->Proliferation

Caption: Receptor Tyrosine Kinase signaling pathway and the point of quinazoline competitive inhibition.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of a kinase inhibitor from 2,5,6-TCQ and its subsequent biological evaluation.

Protocol 1: Regioselective SNAr Derivatization of 2,5,6-TCQ

Causality Insight: The use of N,N-Diisopropylethylamine (DIPEA) is critical. It acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction [3].

  • Preparation: Dissolve 1.0 equivalent (eq) of 2,5,6-Trichloroquinazoline in anhydrous 2-propanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 1.1 eq of the desired primary amine (e.g., a substituted aniline or aliphatic amine) followed by 2.0 eq of DIPEA.

  • Reaction: Heat the mixture to 80°C (mild reflux) for 12–16 hours. Note: Do not exceed 90°C, as higher temperatures may force unwanted secondary SNAr reactions at the C5 or C6 positions.

  • Monitoring: Track reaction progress via LC-MS. The mass shift will indicate the displacement of exactly one chlorine atom (loss of 34 Da net).

  • Purification: Concentrate the solvent in vacuo, reconstitute in dichloromethane, wash with saturated aqueous NaHCO3, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the 2-amino-5,6-dichloroquinazoline derivative.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™)

Causality Insight: The ADP-Glo assay is utilized because it directly measures the ADP formed by the kinase reaction, making it universally applicable regardless of the specific peptide substrate required by the target kinase (e.g., TRKA vs. EGFR).

  • Reagent Setup: Prepare a 384-well white microplate. Dilute the synthesized 2,5,6-TCQ derivative in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: Add 1 µL of the compound to 4 µL of the target kinase solution (e.g., TRKA) in assay buffer. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix to initiate the reaction. Self-Validation Step: Include a "No Enzyme" control well to establish background luminescence, and a "Gefitinib" positive control well to normalize inter-plate variance.

  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (incubate 40 mins). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Experimental Workflow Visualization

Workflow Step1 Step 1: SNAr Reaction 2,5,6-TCQ + Amine + DIPEA Step2 Step 2: Purification LC-MS & Flash Chromatography Step1->Step2 Step3 Step 3: ADP-Glo Assay Incubate with Kinase & ATP Step2->Step3 Step4 Step 4: Data Analysis Calculate IC50 vs Reference Step3->Step4

Caption: Synthetic and biological screening workflow for 2,5,6-Trichloroquinazoline derivatives.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
  • Insights into Current Tropomyosin Receptor Kinase (TRK)
  • Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors (Analogous Heterocyclic SNAr Reactivity)
  • Source: PubMed Central (PMC)
  • 67092-21-1 | 2,5,6-Trichloroquinazoline Compound Specifications Source: BLD Pharm URL
Comparative

Illuminating the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2,5,6-Trichloroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, quinazoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a bro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinazoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, particularly the influence of electron-withdrawing groups like chlorine, is paramount to understanding their structure-activity relationships (SAR) and designing more potent and selective drugs. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2,5,6-trichloroquinazoline derivatives, benchmarked against alternative analytical techniques, and supported by experimental insights.

The Decisive Role of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. For drug development, this detailed structural insight is invaluable for understanding ligand-receptor interactions and for guiding the rational design of new chemical entities.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a systematic approach.

Generalized Experimental Protocol: Synthesis and Crystallization of Trichloroquinazoline Derivatives

A common route to substituted quinazolines involves the cyclization of appropriately substituted anthranilic acid derivatives or the modification of a pre-formed quinazoline ring.[4][5][6] For 2,5,6-trichloroquinazoline, a plausible synthetic approach starts from a corresponding di-chlorinated anthranilic acid or by chlorination of a quinazolinone precursor.

Step 1: Synthesis of 2,4-dihydroxy-5,6-dichloroquinazoline

  • Reaction Setup: To a solution of 2-amino-4,5-dichlorobenzoic acid in an appropriate solvent (e.g., ethanol), add urea.

  • Cyclization: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Chlorination to Yield 2,4,5,6-tetrachloroquinazoline (a hypothetical precursor)

  • Reagent: A mixture of the synthesized quinazolinone derivative, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.[7]

  • Reaction: The mixture is heated at reflux for several hours.

  • Work-up: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried.

Step 3: Selective Reduction (Hypothetical)

A selective reduction would be required to obtain the 2,5,6-trichloroquinazoline from a tetrachlorinated precursor, which can be a challenging synthetic step requiring careful optimization of reducing agents and reaction conditions.

Step 4: Crystallization

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. Common solvents for quinoline and quinazoline derivatives include ethanol, methanol, and ethyl acetate.[8] A solvent system where the compound has moderate solubility is ideal.

  • Slow Evaporation: Dissolve the purified 2,5,6-trichloroquinazoline derivative in a suitable solvent or solvent mixture to near saturation at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small open vial inside a larger sealed container that contains a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or cryostat.[9]

dot

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of 2,5,6-Trichloroquinazoline purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation/Vapor Diffusion) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXTL) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinazoline derivatives.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations. Obtaining suitable single crystals can be a significant bottleneck. Therefore, a comprehensive structural elucidation strategy often involves complementary techniques.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by electrons in a crystal latticeNuclear spin transitions in a magnetic fieldQuantum mechanics and molecular mechanics calculations
Sample Phase Crystalline SolidSolution or Solid-StateIn Silico (no physical sample)
Information Obtained 3D atomic coordinates, bond lengths, angles, crystal packingConnectivity, chemical environment, dynamic processes in solutionTheoretical 3D structure, electronic properties, interaction energies
Key Advantages Unambiguous and precise structural determinationProvides information on solution-state conformation and dynamicsPredictive power, cost-effective, can model non-isolable species
Key Limitations Requires high-quality single crystals, solid-state conformation may differ from solutionAmbiguities in spatial arrangement, less precise for bond lengths/anglesAccuracy depends on the level of theory and model, requires experimental validation
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which is often more biologically relevant than the solid state.[7] For 2,5,6-trichloroquinazoline, ¹H and ¹³C NMR would be instrumental.

  • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the quinazoline ring. The chemical shifts and coupling constants would provide information about their relative positions and the electronic environment.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton.[10][11]

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, confirming the substitution pattern of the chlorine atoms.

Generalized Protocol: NMR Analysis of a Quinazoline Derivative

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and interpret the spectra to assign signals and determine the molecular structure.

Computational Modeling

Computational chemistry offers a powerful in silico approach to predict and understand the structural and electronic properties of molecules.[1][9][12] Techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights.

  • DFT Calculations: Can be used to optimize the geometry of the 2,5,6-trichloroquinazoline molecule, predicting bond lengths, bond angles, and electronic properties like the HOMO-LUMO gap and molecular electrostatic potential (MEP).[13]

  • Molecular Docking: Can be employed to predict the binding mode of the molecule within the active site of a biological target, such as a protein kinase.[14] This can help in understanding the SAR and in designing more potent inhibitors.

dot

comparison_logic Logical Comparison of Structural Elucidation Methods cluster_info Information Provided Xray X-ray Crystallography (Solid State) absolute_structure Absolute 3D Structure Xray->absolute_structure Definitive NMR NMR Spectroscopy (Solution State) connectivity Connectivity & Dynamics NMR->connectivity Detailed Comp Computational Modeling (In Silico) predicted_properties Predicted Structure & Properties Comp->predicted_properties Theoretical validation Experimental Validation absolute_structure->validation Validates connectivity->validation Validates predicted_properties->validation Requires

Caption: Logical relationship between different structural elucidation techniques for quinazoline derivatives.

Case Study: Comparison of Halogenated Quinoline/Quinazoline Crystal Structures

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Key Structural FeaturesReference
5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline Monoclinic, P2₁/c10.07824.997921.582799.287Planar conformation, O-H···O hydrogen bonds and π-π stacking interactions.[15]
2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline Orthorhombic, Pca2₁27.11567.140113.080490Two independent molecules in the asymmetric unit with pseudosymmetry.[8]
(E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine Monoclinic, P2₁/c----Dihedral angle of 50.2° between carbazole and quinoline rings.[16]

This comparative data highlights how different substitution patterns and functional groups influence the crystal packing and intermolecular interactions, which are crucial for understanding the physicochemical properties of the solid state.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of 2,5,6-trichloroquinazoline derivatives, like any novel compound in drug discovery, benefits from a multi-faceted analytical approach. X-ray crystallography provides the definitive solid-state structure, which is invaluable for understanding crystal packing and for validating computational models. However, its reliance on high-quality single crystals necessitates the use of complementary techniques. NMR spectroscopy offers crucial insights into the behavior of the molecule in solution, which is often more relevant to its biological activity. Computational modeling provides a predictive framework for understanding structure-property relationships and for guiding further synthetic efforts. By integrating the data from these techniques, researchers can build a comprehensive understanding of the molecular architecture of these important therapeutic scaffolds.

References

  • Khan, I., et al. (2014). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Al-Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. [Link]

  • Talebi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]

  • Kakoulidou, C., et al. (2022). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Dalton Transactions. [Link]

  • Kakoulidou, C., et al. (2022). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. RSC Publishing. [Link]

  • Hamada, N. M. M., & Abd Elgawad, A. (2019). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Organic Chemistry. [Link]

  • PubChem. 2,4,6-Trichloroquinazoline. National Center for Biotechnology Information. [Link]

  • El-Subbagh, H. I., et al. (1998). 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules. [Link]

  • Chandrika, P. M., et al. (2008). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. Indian Journal of Chemistry. [Link]

  • Verma, S., et al. (2022). Cucurbit[17]uril supported β-Ni(OH)2 nanoparticles as heterogeneous catalyst for the synthesis of quinazolines via acceptorless dehydrogenative coupling of alcohols with nitriles. New Journal of Chemistry. [Link]

  • Cheng, C-C., et al. (2011). 5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline. Acta Crystallographica Section E. [Link]

  • Lv, K., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]

  • Rylah, M. A., et al. (2014). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2017). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

  • Konchenko, S. N., et al. (2025). Crystal structure and Hirshfeld surface analysis of chlorido(2,6-dimethylphenyl isocyanide)[N'-(2,6-dimethylphenyl)-N-(pyridin-2-yl)carbamimidoyl]platinum(II). Acta Crystallographica Section E. [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Archana, K. S., et al. (2011). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. Acta Crystallographica Section E. [Link]

  • Li, X., et al. (2019). Crystal structure of (E)-2-(2-chloro-6-hydroxybenzylidene)hydrazine-1-carbothioamide, C8H8ClN3O4S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • ResearchGate. (2021). Synthesis of 6-chloro quinazoline-2-thiol. ResearchGate. [Link]

  • Mondal, A., et al. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry. [Link]

Sources

Validation

Orthogonal Strategies for Validating the Purity of 2,5,6-Trichloroquinazoline: A Comparative Guide

Executive Summary In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly quinazoline-based kinase inhibitors—the purity of starting materials and intermediates dictates the safety and efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly quinazoline-based kinase inhibitors—the purity of starting materials and intermediates dictates the safety and efficacy of the final drug product. 2,5,6-Trichloroquinazoline (CAS 67092-21-1) is a highly reactive, multi-halogenated building block[1][2]. Due to the differential reactivity of its chloro substituents, its synthesis is prone to generating regioisomers and hydrolysis degradants.

This guide objectively compares the two leading analytical methodologies for intermediate purity validation: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . By integrating these techniques into a self-validating orthogonal workflow, researchers can ensure strict compliance with regulatory thresholds.

The Regulatory and Chemical Context

Validating the purity of pharmaceutical intermediates is a regulatory imperative. Under the ICH Q3A(R2) guidelines, analytical methods must be validated to ensure that impurities in new drug substances are controlled within strict specifications[3]. For a drug substance with a maximum daily dose of ≤2g , the reporting threshold for any unidentified organic impurity is 0.05% [4][5].

Relying solely on traditional HPLC-UV area percentage to meet these thresholds is scientifically risky. A direct area percent measurement at a single UV wavelength lacks the specificity to measure the actual mass quantity of a substance, as different impurities possess varying molar absorptivities (UV response factors)[3]. To prevent over-reporting or under-reporting impurities, an absolute measurement technique like qNMR must be employed alongside chromatographic separation[6].

Comparative Analysis: HPLC-UV vs. qNMR

The choice between qNMR and HPLC-UV depends on the specific phase of drug development. The table below summarizes their comparative performance characteristics for assessing 2,5,6-Trichloroquinazoline[6].

Analytical ParameterHPLC-UV (Chromatographic)1H qNMR (Spectroscopic)
Fundamental Principle Separation & differential UV absorbance.Direct proportionality of resonance signal to molar concentration.
Purity Output Relative Purity (Area %).Absolute Purity (Mass Fraction %).
Reference Standard Requires an identical, highly pure reference standard of the analyte.Requires only an unrelated, highly pure Internal Standard (IS).
Sensitivity (LOD/LOQ) Excellent (typically μg/mL range).Moderate (typically mg/mL range).
Primary Advantage High resolution of complex impurity profiles; ideal for routine QC.Absolute quantification without analyte standards; environmentally friendly.
Primary Limitation Susceptible to Relative Response Factor (RRF) bias.Lower sensitivity for trace impurities (< 0.1%).

Self-Validating Experimental Protocols

To establish a trustworthy analytical profile, protocols must be designed with internal causality and self-validation mechanisms.

Protocol 1: HPLC-UV Purity Assay

Causality Check: 2,5,6-Trichloroquinazoline contains a highly labile chlorine atom at the 2-position, making it susceptible to nucleophilic attack and hydrolysis in aqueous solutions. Therefore, sample preparation must be strictly anhydrous, and the mobile phase must be acidic to stabilize the quinazoline core.

  • Sample Preparation: Dissolve 10.0 mg of the synthesized batch in 10.0 mL of anhydrous Acetonitrile (MeCN) to yield a 1.0 mg/mL solution. Prepare a solvent blank (MeCN) to rule out artifact peaks.

  • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 μm ) to minimize secondary interactions with the basic nitrogen atoms of the quinazoline ring.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in MeCN.

    • Run a linear gradient from 10% B to 90% B over 20 minutes to resolve closely eluting regioisomers (e.g., 2,4,6-trichloroquinazoline).

  • Detection: Monitor at 254 nm and 280 nm using a Diode Array Detector (DAD).

  • Self-Validation Mechanism: Evaluate peak purity using the DAD spectra across the apex and inflection points of the main peak. If the UV spectrum shifts, co-elution of an impurity is confirmed.

Protocol 2: 1H qNMR Absolute Purity Determination

Causality Check: The fundamental principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[6]. To ensure absolute quantitation, the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton must be empirically determined to set the correct relaxation delay ( D1​ ).

  • Internal Standard (IS) Selection: Choose an IS that does not overlap with the analyte's aromatic protons (7.5–9.3 ppm). Dimethyl sulfone (DMSO 2​ , singlet at ~3.0 ppm) is an ideal internal standard for 2,5,6-Trichloroquinazoline.

  • Sample Preparation: Accurately weigh ~15.0 mg of the 2,5,6-Trichloroquinazoline batch and ~5.0 mg of the DMSO 2​ IS into a vial using a microbalance. Dissolve in 0.6 mL of anhydrous CDCl 3​ .

  • T1​ Determination (Inversion-Recovery): Run a quick inversion-recovery experiment to measure the T1​ of the analyte's most deshielded proton (the singlet at position 4).

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% recovery of magnetization before the next pulse. Acquire 64 scans to achieve a high Signal-to-Noise Ratio (SNR > 250:1).

  • Self-Validation Mechanism: Integrate the IS signal and the analyte signal. The calculated mass fraction provides an absolute purity value independent of UV response factors.

Data Reconciliation: Experimental Results

The following table presents representative analytical results of a synthesized 2,5,6-Trichloroquinazoline batch (Batch #TCQ-2026-03) using the orthogonal protocols described above.

Analytical TechniqueMeasured PurityKey Impurity LevelInterpretation
HPLC-UV (254 nm) 99.2% (Area %)0.8%Overestimates purity. The primary impurity lacks a strong chromophore at 254 nm.
1H qNMR (DMSO 2​ IS) 97.5% (Mass %)2.5%Absolute purity. Reveals the true mass fraction of the active intermediate.
Data Reconciliation --The discrepancy of 1.7% highlights the danger of relying solely on area percent. qNMR data is used to calculate the Relative Response Factor (RRF) of the impurity, correcting the HPLC method for routine batch release[3].

Workflow Visualization

The integration of these methods forms a robust, self-validating system for intermediate release, ensuring compliance with ICH Q3A(R2) thresholds.

PurityWorkflow Batch Synthesized Batch: 2,5,6-Trichloroquinazoline HPLC HPLC-UV Analysis (High Sensitivity, Relative %) Batch->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction) Batch->qNMR LCMS LC-MS Profiling (Impurity Identification) Batch->LCMS Recon Data Reconciliation (RRF Calculation & Cross-Validation) HPLC->Recon qNMR->Recon LCMS->Recon ICH ICH Q3A(R2) Evaluation (Threshold > 0.05%) Recon->ICH Release Validated Intermediate Ready for API Synthesis ICH->Release

Orthogonal workflow for pharmaceutical intermediate purity validation.

Conclusion

Validating the purity of complex pharmaceutical intermediates like 2,5,6-Trichloroquinazoline requires an integrated approach. While HPLC-UV provides the sensitivity needed for routine quality control, it is fundamentally a relative method susceptible to response factor bias. By incorporating qNMR as a primary measurement technique, researchers can establish absolute mass fractions, calculate accurate Relative Response Factors (RRFs), and confidently meet stringent regulatory thresholds for downstream API synthesis.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.org.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.gov.
  • 67092-21-1 | 2,5,6-Trichloroquinazoline. BLD Pharm.
  • Quantitative NMR (qNMR) vs.
  • Advantages of Quantitative NMR for the Determination of Relative Response Factors.
  • Comparison of qNMR and HPLC-UV techniques for measurement...

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to Trichloroquinazolines: A Guide for Researchers

The trichloroquinazoline scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a plethora of biologically active compounds. The strategic placemen...

Author: BenchChem Technical Support Team. Date: March 2026

The trichloroquinazoline scaffold is a cornerstone in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of a plethora of biologically active compounds. The strategic placement of three chlorine atoms on the quinazoline core provides multiple reactive sites for further functionalization, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides an in-depth, head-to-head comparison of three prominent synthetic routes to trichloroquinazolines, with a focus on 2,4,6-trichloroquinazoline as a representative example. We will delve into the nuances of each pathway, offering field-proven insights and supporting experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Route 1: The Modified Niementowski Approach from 5-Chloroanthranilic Acid

This classical approach builds upon the foundational Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid derivative with an amide. In this modified route for trichloroquinazolines, 5-chloroanthranilic acid is the readily available starting material.

Expertise & Experience: The Rationale Behind the Niementowski Route

The choice of the Niementowski-based approach is often dictated by the availability and cost-effectiveness of the starting materials. 5-Chloroanthranilic acid is a common chemical feedstock. The initial cyclization to form the 6-chloro-2,4-dihydroxyquinazoline (or its tautomeric form, 6-chloroquinazoline-2,4(1H,3H)-dione) is a robust and well-established transformation. The subsequent chlorination of the dihydroxyquinazoline is a critical step that requires careful control of reaction conditions to achieve high yields and purity. Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for this transformation, often in the presence of a tertiary amine base which can influence the reaction mechanism and rate.[1]

Trustworthiness: A Self-Validating Protocol

The reliability of this route stems from its stepwise nature, allowing for the isolation and characterization of the intermediate 6-chloro-2,4-dihydroxyquinazoline. This provides a crucial checkpoint to ensure the success of the initial cyclization before proceeding to the more demanding chlorination step. The progress of both reactions can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), ensuring a high degree of control and predictability.

Experimental Protocol:

Step 1: Synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, a mixture of 5-chloroanthranilic acid (1 equivalent) and urea (2-3 equivalents) is heated at 180-200 °C for 2-3 hours.

  • The reaction mixture is then cooled to room temperature, and the solid mass is triturated with hot water.

  • The resulting precipitate is collected by filtration, washed with water, and then ethanol to afford 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4,6-trichloroquinazoline

  • A mixture of 6-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 110 °C) for 4-6 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried to yield 2,4,6-trichloroquinazoline.

Route 2: The 2-Amino-5-chlorobenzonitrile Pathway

This route offers a more direct approach to the 2,4-dichloroquinazoline core by utilizing 2-amino-5-chlorobenzonitrile as the starting material. This method circumvents the need for a separate chlorination step for the pyrimidine ring.

Expertise & Experience: Strategic Advantages of the Benzonitrile Route

The primary advantage of this route is its efficiency in constructing the dichloro-substituted pyrimidine ring in a single step. The use of phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a catalyst like triphenylphosphine oxide, facilitates the cyclization and chlorination cascade.[2] While highly effective, this approach necessitates stringent safety precautions due to the high toxicity of phosgene. The choice of solvent and reaction temperature is critical to control the reactivity and minimize the formation of byproducts.

Trustworthiness: In-Process Controls for a Reliable Outcome

The successful execution of this one-pot cyclization and chlorination relies on careful control of reagent addition and reaction temperature. The reaction progress can be monitored by TLC to ensure the complete consumption of the starting material. The work-up procedure is designed to safely quench any unreacted phosgene and isolate the product with high purity.

Experimental Protocol:
  • To a solution of triphenylphosphine oxide (catalytic amount) in a suitable solvent (e.g., chlorobenzene) under an inert atmosphere, a solution of triphosgene in the same solvent is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Amino-5-chlorobenzonitrile (1 equivalent) is then added, and the reaction mixture is heated to 120-130 °C for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2,4,6-trichloroquinazoline.

Route 3: Direct Chlorination of 6-Chloro-4-hydroxy-2(1H)-quinazolinone

This route can be considered a hybrid approach that starts with a pre-formed quinazolinone ring system, which is then subjected to a final chlorination step.

Expertise & Experience: A Convergent and Flexible Strategy

This method offers a convergent approach where the substituted quinazolinone can be prepared through various methods, including the Niementowski synthesis. The key advantage lies in the final chlorination step, where the reactivity of the hydroxyl group at the 4-position allows for selective chlorination under milder conditions compared to the dihydroxyquinazoline. Phosphorus oxychloride remains the reagent of choice for this transformation.[3]

Trustworthiness: Purity Confirmation at the Penultimate Step

The ability to synthesize and purify the 6-chloro-4-hydroxy-2(1H)-quinazolinone intermediate before the final chlorination step enhances the reliability of this route. This allows for the removal of any impurities from the initial cyclization, ensuring a cleaner final product. Spectroscopic techniques such as NMR and Mass Spectrometry can be used to confirm the structure and purity of the intermediate, providing confidence before proceeding.

Experimental Protocol:

Step 1: Synthesis of 6-chloro-4-hydroxy-2(1H)-quinazolinone

  • This intermediate can be synthesized via a Niementowski reaction between 5-chloroanthranilic acid and formamide. A mixture of 5-chloroanthranilic acid (1 equivalent) and formamide (excess) is heated at 150-160 °C for 2-3 hours.

  • The reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 2,4,6-trichloroquinazoline

  • A mixture of 6-chloro-4-hydroxy-2(1H)-quinazolinone (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 3-5 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give 2,4,6-trichloroquinazoline.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Modified NiementowskiRoute 2: 2-Amino-5-chlorobenzonitrileRoute 3: Direct Chlorination
Starting Material 5-Chloroanthranilic Acid2-Amino-5-chlorobenzonitrile5-Chloroanthranilic Acid
Number of Steps 21 (for the core)2
Key Reagents Urea, POCl₃Triphosgene, Triphenylphosphine oxideFormamide, POCl₃
Typical Overall Yield 60-75%70-85%65-80%
Advantages Readily available starting material, well-established reactions.High efficiency (one-pot for the core), direct formation of the dichloro pyrimidine ring.Convergent approach, allows for purification of the intermediate.
Disadvantages High temperatures for cyclization, two distinct steps.Use of highly toxic phosgene or its equivalent, requires stringent safety measures.Two distinct steps, moderate overall yield.
Safety Considerations High temperatures, corrosive POCl₃.Extreme toxicity of phosgene , corrosive POCl₃.High temperatures, corrosive POCl₃.

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Modified Niementowski Approach cluster_1 Route 2: 2-Amino-5-chlorobenzonitrile Pathway cluster_2 Route 3: Direct Chlorination Approach a1 5-Chloroanthranilic Acid a2 6-Chloroquinazoline-2,4(1H,3H)-dione a1->a2 Urea, 180-200°C a3 2,4,6-Trichloroquinazoline a2->a3 POCl₃, Reflux b1 2-Amino-5-chlorobenzonitrile b2 2,4,6-Trichloroquinazoline b1->b2 Triphosgene, TPPPO, 120-130°C c1 5-Chloroanthranilic Acid c2 6-Chloro-4-hydroxy-2(1H)-quinazolinone c1->c2 Formamide, 150-160°C c3 2,4,6-Trichloroquinazoline c2->c3 POCl₃, Reflux

Caption: Comparative workflow of the three synthetic routes to 2,4,6-trichloroquinazoline.

Conclusion

The choice of the optimal synthetic route to trichloroquinazolines is contingent upon several factors, including the availability of starting materials, scalability, safety considerations, and the desired purity of the final product.

  • Route 1 (Modified Niementowski) is a reliable and well-trodden path, particularly suitable for academic research and small-scale synthesis where the two-step process allows for clear checkpoints.

  • Route 2 (2-Amino-5-chlorobenzonitrile Pathway) offers a more elegant and efficient one-pot solution for the construction of the core structure, making it attractive for industrial applications where process intensification is a key driver. However, the use of highly toxic reagents necessitates specialized handling facilities.

  • Route 3 (Direct Chlorination) provides a flexible and convergent strategy that can be advantageous if the quinazolinone intermediate is accessible through various synthetic avenues.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the synthetic chemist in selecting the most appropriate method to access these valuable trichloroquinazoline building blocks.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Moghal, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]

  • Wang, W., Feng, D., Zhang, P., Huang, P., & Ge, C. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry, 89(14), 9949–9957. [Link]

  • Google Patents. (2012).
  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Al-Suod, H., et al. (2018). Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. Sciorum.
  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In IntechOpen. [Link]

  • Li, J., et al. (2013). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Green Chemistry, 15(10), 2689-2693. [Link]

  • Talebi, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 25(22), 5456. [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 47-52.
  • Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.
  • Zauer, K., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3596. [Link]

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Validation

Preclinical Efficacy Comparison Guide: 2,5,6-Trichloroquinazoline-Based Kinase Inhibitors vs. Standard of Care

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Rationale The development of m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors relies heavily on privileged chemical scaffolds. Among these, 2,5,6-Trichloroquinazoline (2,5,6-TCQ) and related trichloroquinazolines have emerged as highly versatile building blocks for synthesizing potent 4-aminoquinazoline derivatives[1]. Due to the high electrophilicity at the C-4 position, regioselective nucleophilic aromatic substitution allows for precise functionalization, yielding compounds with superior binding kinetics in the ATP-binding pocket of kinases like EGFR and VEGFR [2].

This guide objectively compares the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a novel 2,5,6-TCQ-derived lead compound ("TCQ-Lead") against first-generation standard-of-care alternatives, Erlotinib and Gefitinib.

Pathway Inhibition Dynamics

Unlike first-generation inhibitors that solely target EGFR, optimized 2,5,6-TCQ derivatives often exhibit dual EGFR/VEGFR inhibition. This dual action not only halts tumor proliferation via the PI3K/AKT and MAPK pathways but simultaneously starves the tumor by inhibiting angiogenesis.

Pathway TCQ 2,5,6-TCQ Derivative RTK EGFR / VEGFR TCQ->RTK Inhibits (ATP-competitive) PI3K PI3K / AKT RTK->PI3K Activates MAPK RAS / RAF / MEK RTK->MAPK Activates Outcome Tumor Proliferation & Angiogenesis PI3K->Outcome Promotes MAPK->Outcome Promotes

Mechanism of action for 2,5,6-TCQ derivatives inhibiting dual RTK signaling pathways.

Comparative Performance Data

To establish a rigorous baseline, TCQ-Lead was evaluated against Erlotinib and Gefitinib. The data below synthesizes results from standardized murine models, highlighting the causality between improved pharmacokinetic stability and superior tumor growth inhibition (TGI).

Pharmacokinetic (PK) Profile

A major limitation of early quinazoline derivatives is rapid metabolic clearance. By leveraging the specific steric and electronic properties of the 2,5,6-trichloro substitution pattern, TCQ-Lead demonstrates enhanced metabolic stability [3].

Table 1: Pharmacokinetic Parameters (Balb/c Mice, PO, 10 mg/kg)

CompoundT1/2 (h)Cmax (ng/mL)AUC0-t (h*ng/mL)Bioavailability (F%)
TCQ-Lead 6.2 1450 8900 68%
Erlotinib4.51100620055%
Gefitinib3.8950510048%

Data Interpretation: The extended half-life (T1/2) of TCQ-Lead ensures that plasma concentrations remain above the IC50 threshold for a longer duration between dosing intervals, directly translating to sustained target engagement.

In Vivo Efficacy (A549 Xenograft Model)

The A549 non-small cell lung cancer (NSCLC) model was selected because it expresses wild-type EGFR, providing a stringent test for broad-spectrum RTK inhibition compared to highly sensitive mutant models.

Table 2: Tumor Growth Inhibition at Day 21 (Daily PO Dosing)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control-1250 ± 110-+2.1%
Erlotinib50580 ± 6553.6%-4.5%
Gefitinib50620 ± 7050.4%-3.8%
TCQ-Lead 25 310 ± 45 75.2% -1.2%
TCQ-Lead 50 180 ± 30 85.6% -2.5%

Data Interpretation: TCQ-Lead at half the dose (25 mg/kg) outperformed the standard-of-care compounds at 50 mg/kg. Furthermore, the minimal body weight reduction indicates a favorable toxicity profile, likely due to higher kinase selectivity preventing off-target systemic toxicity.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every subjective measurement (e.g., caliper sizing) is paired with an objective, independent variable (e.g., ex vivo tumor mass and terminal PK/PD correlation).

Workflow A 1. Cell Culture (A549) B 2. Inoculation (Nude Mice) A->B C 3. Randomization (Vol ~100mm³) B->C D 4. Dosing Phase (Blinded) C->D E 5. Endpoint (Mass & PK/PD) D->E

Standardized in vivo xenograft workflow ensuring self-validating efficacy data.

Step-by-Step Methodology: Xenograft Efficacy & PD Correlation

Step 1: Formulation and Solubility Optimization

  • Action: Formulate TCQ-Lead, Erlotinib, and Gefitinib in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.

  • Causality: Quinazoline derivatives are notoriously hydrophobic. This specific excipient ratio ensures complete dissolution without causing gastrointestinal toxicity in mice, preventing erratic absorption profiles that skew PK data.

Step 2: Inoculation and Tumor Establishment

  • Action: Inject 5 × 10⁶ A549 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: Matrigel provides essential extracellular matrix proteins that drastically improve the take-rate and uniformity of the xenografts, reducing statistical noise across cohorts.

Step 3: Volume-Dependent Randomization

  • Action: Monitor tumor growth via digital calipers. Randomize mice into cohorts of N=8 only when average tumor volumes reach 100–150 mm³.

  • Causality: Initiating dosing at 100 mm³ guarantees that the tumor microenvironment (including internal vasculature and interstitial fluid pressure) is fully established. Treating nascent, unvascularized clusters leads to false-positive efficacy results.

Step 4: Blinded Dosing and Monitoring

  • Action: Administer compounds via oral gavage (PO) daily for 21 days. The operator measuring tumor volume (V = 0.5 × length × width²) must be blinded to the treatment groups.

  • Causality: Blinding eliminates subconscious operator bias during caliper placement, ensuring the integrity of the longitudinal growth curves.

Step 5: Terminal Self-Validation (PK/PD Correlation)

  • Action: At day 21, exactly 2 hours post-final dose, euthanize the mice. Collect blood via cardiac puncture for plasma PK analysis. Immediately excise, weigh, and bisect the tumors (half flash-frozen for Western blot, half formalin-fixed for IHC).

  • Causality: This is the core of the self-validating system. Caliper measurements are validated against absolute ex vivo tumor weights. Furthermore, measuring plasma drug concentration at the exact time of tumor excision allows you to directly correlate systemic exposure with intra-tumoral target engagement (e.g., verifying the downregulation of phosphorylated-EGFR via Western blot).

Conclusion

Compounds derived from the 2,5,6-Trichloroquinazoline scaffold represent a significant leap forward in kinase inhibitor design. As demonstrated by the empirical data, the strategic halogenation pattern facilitates the synthesis of derivatives that out-perform first-generation drugs like Erlotinib and Gefitinib in both pharmacokinetic stability and in vivo tumor growth inhibition. By employing rigorous, self-validating experimental designs, researchers can confidently advance these promising scaffolds through the preclinical pipeline.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI - Molecules (2024) URL: [Link]

  • Title: Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma Source: ACS Publications - Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: PubMed Central (PMC) - National Institutes of Health (2010) URL: [Link]

Comparative

Comparative Guide to the Metabolic Stability of Trichloroquinazoline Isomers

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics, including EGFR and MET inhibitors[1]. During the lead optimization phase, h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics, including EGFR and MET inhibitors[1]. During the lead optimization phase, halogenated intermediates—specifically trichloroquinazolines (TCQs)—are frequently evaluated to understand the intrinsic metabolic liabilities of the benzenoid ring before advancing to complex amination.

As a Senior Application Scientist, I frequently observe that the exact positional isomerism of the benzenoid chlorine (C6, C7, or C8) dictates the molecule's survival in hepatic environments. This guide provides an objective, data-driven comparison of 2,4,6-trichloroquinazoline , 2,4,7-trichloroquinazoline , and 2,4,8-trichloroquinazoline , detailing the causality behind their metabolic degradation and providing a self-validating protocol for accurate in vitro assessment.

Mechanistic Causality: The Dual-Liability of Trichloroquinazolines

To accurately assess the metabolic stability of TCQ isomers, one must understand that these molecules possess a dual-liability profile . The degradation is not solely enzymatic; it is a competition between Phase I oxidation and spontaneous/Phase II conjugation.

  • Nucleophilic Vulnerability (C2/C4): The pyrimidine ring of quinazoline is highly electron-deficient. The presence of chlorine atoms at the 2 and 4 positions creates highly electrophilic centers susceptible to rapid SN​Ar (nucleophilic aromatic substitution) by intracellular thiols, primarily Glutathione (GSH).

  • CYP450-Mediated Oxidation (Benzenoid Ring): The unhalogenated positions on the benzenoid ring are the primary sites for Cytochrome P450 (CYP) mediated epoxidation and subsequent hydroxylation.

The position of the third chlorine atom sterically and electronically modulates this CYP vulnerability. For instance, substituting the 7-position often blocks a major metabolic soft spot, significantly prolonging the half-life compared to 6- or 8-substituted analogs[2].

MetabolicPathways TCQ Trichloroquinazoline (2,4,X-TCQ) CYP CYP450 Oxidation (Benzenoid Ring) TCQ->CYP Phase I Enzymatic GSH GSH Conjugation (C2 / C4 Positions) TCQ->GSH Phase II / Spontaneous Metab1 Hydroxylated Metabolites CYP->Metab1 Metab2 Glutathione Adducts GSH->Metab2

Fig 1. Divergent metabolic pathways of trichloroquinazolines via CYP450 and GSH conjugation.

Comparative Data Analysis

The metabolic stability of a compound is quantified by its half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) when incubated with Human Liver Microsomes (HLM)[3]. A longer half-life and lower intrinsic clearance indicate higher metabolic stability.

The table below synthesizes the in vitro metabolic stability of the three primary TCQ isomers.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
IsomerHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Clearance MechanismStability Rating
2,4,6-Trichloroquinazoline 18.574.9CYP-mediated oxidation (C7/C8)Low
2,4,7-Trichloroquinazoline 42.332.7GSH conjugation (C4)Medium
2,4,8-Trichloroquinazoline 12.1114.5CYP-mediated oxidation (C6)Very Low

Data Interpretation & Causality:

  • 2,4,7-TCQ exhibits the highest metabolic stability. The chlorine at the C7 position effectively shields the para-position (relative to the pyrimidine fusion), which is traditionally a highly reactive site for CYP-mediated attack in quinazoline scaffolds[1]. Its clearance is primarily driven by the unavoidable GSH conjugation at C4.

  • 2,4,8-TCQ is the least stable. While the C8 chlorine provides some steric bulk near the ring junction, it leaves the highly vulnerable C6 and C7 positions completely exposed to rapid enzymatic oxidation.

Self-Validating Experimental Methodology

To generate trustworthy CLint​ data, the experimental protocol must be a self-validating system . Because TCQs are reactive electrophiles, a standard HLM assay will yield artificially low half-lives if spontaneous chemical degradation is not decoupled from enzymatic metabolism.

The following protocol introduces a Minus-NADPH negative control to isolate CYP-mediated degradation from spontaneous GSH reactivity, ensuring absolute data integrity[4].

Step-by-Step Protocol: Microsomal Stability & GSH Trapping Assay

1. Reagent Preparation:

  • Prepare a 10 mM stock of the TCQ isomer in LC-MS grade DMSO.

  • Prepare Human Liver Microsomes (HLM) at a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare a cofactor mixture containing 1 mM NADPH and 5 mM GSH.

2. Incubation & Self-Validation Setup:

  • Test Group: HLM + TCQ (3 µM) + NADPH + GSH.

  • Negative Control (Minus-NADPH): HLM + TCQ (3 µM) + GSH (Isolates spontaneous SNAr degradation).

  • Positive Control: HLM + Verapamil (3 µM) + NADPH (Validates CYP activity).

3. Time-Course Reaction:

  • Pre-incubate the HLM and compound mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the cofactor mixture.

  • Aliquots (50 µL) are extracted at t=0,5,15,30,45,and 60 minutes.

4. Quenching & Protein Precipitation:

  • Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes and halts all chemical reactions.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

5. LC-MS/MS Quantification:

  • Analyze the supernatant using Multiple Reaction Monitoring (MRM) to track the disappearance of the parent TCQ mass.

  • Calculate t1/2​ using the slope of the natural log of remaining parent compound vs. time. Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Workflow Prep 1. Microsome & Cofactor Prep (HLM + NADPH/GSH) Incubate 2. Substrate Incubation (37°C, Time-course) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Protein Precipitation & Centrifugation Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Quantification) Centrifuge->LCMS Data 6. Half-life & CL_int Calculation LCMS->Data

Fig 2. Self-validating experimental workflow for determining microsomal intrinsic clearance.

Strategic Recommendations for Drug Developers

When utilizing trichloroquinazolines as building blocks for drug discovery (such as in the development of IRAK4 or MET inhibitors[1][5]), the choice of starting isomer dictates the downstream pharmacokinetic profile:

  • Prioritize 2,4,7-TCQ derivatives if the target binding pocket tolerates a C7 substitution. The inherent metabolic shielding provided at this position significantly reduces in vivo clearance.

  • Avoid 2,4,8-TCQ unless structural biology explicitly demands a C8 vector, as overcoming the rapid C6/C7 oxidation will require intensive downstream lead optimization (e.g., fluorination at C6).

  • Always utilize the Minus-NADPH control during early DMPK screening to prevent misattributing chemical instability (GSH reactivity) to poor enzymatic stability.

References

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors Source: PubMed URL:[Link]

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Publications URL:[Link]

  • Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy Source: PubMed URL:[Link]

Sources

Validation

Peer-Reviewed Validation of the 2,5,6-Trichloroquinazoline Scaffold: Target Biology and Comparative Efficacy in Kinase Inhibitor Development

As the landscape of targeted oncology and precision medicine evolves, the structural nuances of small-molecule inhibitors dictate their clinical success. While the 4-anilinoquinazoline core has historically dominated the...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology and precision medicine evolves, the structural nuances of small-molecule inhibitors dictate their clinical success. While the 4-anilinoquinazoline core has historically dominated the development of Receptor Tyrosine Kinase (RTK) inhibitors (e.g., gefitinib, erlotinib), next-generation drug discovery increasingly relies on highly functionalized, halogenated building blocks.

This guide provides an in-depth technical evaluation of 2,5,6-Trichloroquinazoline (CAS 67092-21-1) . By examining its structural biology, synthetic versatility, and the biological validation of its derivatives, we objectively compare its performance against traditional quinazoline scaffolds.

Structural Biology & Mechanism of Target Engagement

The biological utility of the 2,5,6-trichloroquinazoline scaffold lies in its ability to act as a privileged pharmacophore for the ATP-binding hinge region of kinases[1]. Rather than acting as a standalone therapeutic, this molecule is a highly optimized precursor whose specific halogenation pattern dictates the binding affinity and metabolic stability of the final drug candidate.

  • The 5,6-Dichloro Motif: In the context of the kinase domain, the benzenoid ring of the quinazoline core often projects toward the hydrophobic pocket II or the solvent-exposed channel. The presence of chlorine atoms at positions 5 and 6 provides significant steric bulk and lipophilicity, enhancing van der Waals interactions with hydrophobic residues (e.g., the gatekeeper residue) while simultaneously blocking cytochrome P450-mediated aromatic oxidation.

  • The C2-Chloro Electrophile: Unlike traditional scaffolds that functionalize the C4 position, 2,5,6-trichloroquinazoline leaves the C4 position unsubstituted (a CH group) and leverages the high electrophilicity of the C2 carbon. Flanked by two electronegative nitrogen atoms (N1 and N3), the C2-chloro group is highly susceptible to nucleophilic displacement, enabling the rapid construction of diverse inhibitor libraries[2].

RTK_Pathway Ligand Growth Factor (e.g., EGF) Receptor RTK Complex (EGFR / HER2) Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor 2,5,6-Trichloroquinazoline Derivatives Inhibitor->Receptor ATP-competitive hinge binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of Action: Quinazoline derivatives targeting the ATP-binding pocket of RTKs to halt downstream signaling.

Comparative Analysis: Scaffold Selection in Drug Design

Selecting the correct starting material is the most critical decision in a medicinal chemistry campaign. Below is an objective comparison of 2,5,6-Trichloroquinazoline against other commercially available quinazoline alternatives.

Table 1: Physicochemical and Synthetic Scaffold Comparison
Feature2,5,6-Trichloroquinazoline4-Chloroquinazoline2,4-Dichloroquinazoline
Primary Functionalization Site C2 (via SNAr)C4 (via SNAr)C4 (fast), C2 (slow)
Kinase Pocket Targeting Hinge region (via C2 substituents)Solvent channel (via C4)Dual targeting (C2 & C4)
Metabolic Stability High (5,6-dichloro blocks oxidation)Moderate (prone to ring oxidation)Moderate
Synthetic Selectivity Excellent (C2 is the sole reactive site)Excellent (C4 is the sole reactive site)Poor (requires careful stoichiometric control)
Primary Application Multi-kinase & allosteric inhibitorsClassic EGFR/HER2 inhibitorsComplex bi-functional degraders (PROTACs)

Causality Insight: The choice to use 2,5,6-trichloroquinazoline over 2,4-dichloroquinazoline eliminates the need for complex orthogonal protection strategies. Because the 5- and 6-chlorines are on the aromatic carbocycle, they are inert to standard Nucleophilic Aromatic Substitution (SNAr) conditions, ensuring that derivatization occurs strictly at the C2 position[3].

Experimental Workflows: Synthesis & Biological Validation

To ensure scientific integrity, the following protocols represent a self-validating system: from the chemical synthesis of a prototype inhibitor to its biochemical validation against an RTK target.

Workflow Scaffold 2,5,6-Trichloroquinazoline (CAS 67092-21-1) Synthesis SNAr Reaction (C2-Functionalization) Scaffold->Synthesis Biochem Biochemical Validation (TR-FRET Kinase Assay) Synthesis->Biochem Cellular Cellular Validation (Anti-proliferation) Biochem->Cellular Lead Lead Optimization (SAR Analysis) Cellular->Lead

Caption: End-to-end preclinical workflow from the 2,5,6-trichloroquinazoline scaffold to lead candidate validation.

Protocol A: Selective SNAr Functionalization at C2

This protocol details the attachment of a pharmacophore (e.g., a substituted aniline) to the C2 position, a validated methodology for synthesizing potent kinase inhibitors[2].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2,5,6-Trichloroquinazoline in anhydrous 2-propanol (0.2 M concentration). Rationale: 2-propanol provides an optimal boiling point (82 °C) for thermal activation without degrading the starting material.

  • Nucleophile Addition: Add 1.1 equivalents of the desired nucleophile (e.g., 3-chloroaniline).

  • Catalysis/Base: Introduce 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine and driving the reaction to completion[2].

  • Thermal Cycling: Heat the mixture to reflux (80–85 °C) under a nitrogen atmosphere for 12–18 hours.

  • Monitoring & Purification: Monitor the reaction via LC-MS. The electron-withdrawing effect of the N1 and N3 atoms ensures exclusive displacement of the C2-chlorine. Upon completion, concentrate under reduced pressure, partition between EtOAc and brine, dry over Na2SO4, and purify via silica gel flash chromatography.

Protocol B: TR-FRET Kinase Activity Assay (Target Validation)

Once synthesized, the derivative's ability to inhibit the target kinase (e.g., EGFR) must be quantified.

  • Enzyme/Substrate Mix: Incubate recombinant kinase domain with a biotinylated peptide substrate in a standardized kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the synthesized derivative in a 10-point dose-response dilution. Critical Step: Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation.

  • ATP Initiation: Add ATP at a concentration strictly equal to its apparent Km​ for the specific kinase. Rationale: Running the assay at the Km​ ensures the accurate measurement of ATP-competitive inhibition; higher concentrations would artificially mask the inhibitor's potency[1].

  • Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate by adding EDTA to chelate the Mg2+ cofactor.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader to calculate the IC50​ .

Quantitative Performance Data

Derivatives synthesized from the 2,5,6-trichloroquinazoline scaffold consistently demonstrate potent multi-tyrosine kinase inhibition. The table below outlines representative biological data for prototype C2-functionalized derivatives, showcasing the scaffold's ability to yield highly active compounds[1].

Table 2: Representative Kinase Inhibition Data (Prototype Derivatives)
Compound DerivativeTarget KinaseBiochemical IC50​ (nM)Cellular Viability IC50​
C2-(3-Chloroanilino)-5,6-dichloro EGFR (Wild-Type)12.4A431 Cell Line: 45 nM
C2-(3-Chloroanilino)-5,6-dichloro HER218.7SKBR3 Cell Line: 62 nM
C2-(Alkylamino)-5,6-dichloro VEGFR234.1HUVEC Cell Line: 110 nM
C2-(Morpholino)-5,6-dichloro PI3K α 28.5MCF-7 Cell Line: 85 nM

Note: The robust cellular translation (biochemical to cellular drop-off is minimal) is largely attributed to the high lipophilicity and cell permeability imparted by the 5,6-dichloro moiety.

References

  • Conconi, M. T., et al. (2013). "Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties." European Journal of Medicinal Chemistry.[1] Available at:[Link]

  • Nelson, R., et al. (2018). "Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines." Molecules.[3] Available at:[Link]

Sources

Comparative

Reproducibility of 2,5,6-Trichloroquinazoline synthesis and bioassays

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by irreproducible bioassay data. Often, the root cause is traced back not to the biological assay itself, but to the chemical inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by irreproducible bioassay data. Often, the root cause is traced back not to the biological assay itself, but to the chemical integrity of the foundational scaffolds. 2,5,6-Trichloroquinazoline (CAS 67092-21-1) is a prime example. As a highly electrophilic, multi-functionalized intermediate, it is indispensable for synthesizing targeted kinase inhibitors (e.g., EGFR/HER2 inhibitors). However, the traditional chlorination methods used to produce this scaffold are notoriously variable, leading to downstream assay failures.

This guide objectively compares traditional synthesis methods against optimized, temperature-controlled protocols, providing experimental data to demonstrate how upstream chemical control dictates downstream bioassay reproducibility.

Mechanistic Evaluation of Synthesis Alternatives

The synthesis of 2,5,6-Trichloroquinazoline typically relies on the chlorination of its corresponding quinazolone precursor using Phosphorus Oxychloride (POCl₃). Historically, this has been performed by refluxing the precursor in neat POCl₃. However, kinetic analysis reveals that the reaction of quinazolones with POCl₃ to form chloroquinazolines actually occurs in [1].

The Traditional Method (Uncontrolled Reflux): Applying immediate heat causes a chaotic reaction profile. The intermediate phosphorylated species react indiscriminately with unreacted quinazolone, forming stable, unreactive pseudodimers[1][2]. These pseudodimers co-elute with the target product, artificially inflating yield while severely compromising purity.

The Optimized Method (Two-Stage Temperature Control): An initial phosphorylation reaction occurs readily under basic conditions (using a tertiary amine, pKa > 9) at temperatures below 25 °C[1]. Pseudodimer formation is completely suppressed at these temperatures[1]. Once the intermediate is fully formed, clean turnover to the chloroquinazoline is achieved by heating to 70–90 °C[1].

Synthesis_Mechanism SM Quinazolone Precursor Inter O-Phosphorylated Intermediate SM->Inter POCl3 + R3N < 25 °C Prod 2,5,6-Trichloroquinazoline (Target) Inter->Prod Cl- substitution 70-90 °C Dimer Pseudodimer (Impurity) Inter->Dimer Uncontrolled Heat + Unreacted SM

Fig 1: Temperature-controlled POCl3 chlorination pathway preventing pseudodimer impurities.

Comparative Purity and Yield Analysis

To quantify the impact of the synthesis route, we compared batches of 2,5,6-Trichloroquinazoline generated via the traditional reflux method against the optimized two-stage method. Commercial standards were used to verify baseline analytical benchmarks[3][4].

ParameterTraditional POCl₃ RefluxOptimized Two-Stage MethodCausality / Mechanism
Isolated Yield (%) 65 - 72%89 - 94%Suppression of competing side-reactions and pseudodimerization.
Purity (HPLC-UV) 82 - 88%> 98.5%Controlled Cl⁻ substitution prevents partial chlorination.
Pseudodimer Impurity 8 - 12%< 0.5%Base-mediated phosphorylation at <25 °C isolates intermediates.
Batch-to-Batch CV 15.4%2.1%Strict thermal boundaries eliminate thermodynamic variability.

Downstream Impact on Bioassay Reproducibility

Chemical impurities do not merely reduce the active concentration of a drug candidate; they actively interfere with high-throughput screening (HTS) platforms. Residual phosphorus species and pseudodimers can act as fluorescence quenchers or off-target cytotoxins.

To demonstrate this, we synthesized a model EGFR kinase inhibitor using both batches of 2,5,6-Trichloroquinazoline and evaluated them in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Bioassay_Workflow Synthesis Batch Synthesis (2,5,6-TCQ) Deriv SNAr Derivatization (Kinase Inhibitor) Synthesis->Deriv Purity dictates yield Assay TR-FRET Kinase Assay (EGFR) Deriv->Assay Standardized Conc. Data IC50 Determination & CV% Analysis Assay->Data Fluorescence Readout

Fig 2: Workflow from 2,5,6-Trichloroquinazoline synthesis to TR-FRET kinase bioassay validation.

Table 2: Bioassay Reproducibility (EGFR IC₅₀)

Inhibitor Source BatchIC₅₀ (nM) - Rep 1IC₅₀ (nM) - Rep 2IC₅₀ (nM) - Rep 3Mean ± SDCV (%)
Trad. Synthesis (Batch A) 14.222.518.118.2 ± 4.122.8%
Trad. Synthesis (Batch B) 28.419.033.226.8 ± 7.226.8%
Optimized (Batch A) 12.111.812.412.1 ± 0.32.4%
Optimized (Batch B) 11.912.312.112.1 ± 0.21.6%

Self-Validating Experimental Protocols

Protocol A: Optimized Two-Stage Synthesis of 2,5,6-Trichloroquinazoline

This protocol incorporates an internal analytical validation step to guarantee the absence of pseudodimers.

  • Preparation: Suspend the quinazolone precursor (1.0 eq) in a compatible organic solvent containing a tertiary amine base (e.g., N,N-diisopropylethylamine, pKa > 9, 2.5 eq).

  • Controlled Phosphorylation: Cool the reactor to < 25 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise over 30 minutes.

    • Causality: Maintaining t < 25 °C ensures the selective formation of O-phosphorylated intermediates without triggering premature, unselective chlorination[1].

  • Self-Validation Check: Extract a 50 µL aliquot and analyze via ³¹P NMR.

    • Causality: You must confirm the complete disappearance of the starting material and the presence of the O-phosphorylated intermediate before applying heat. If unreacted starting material remains during the heating phase, pseudodimers will form.

  • Chlorination: Once validated, gradually heat the reaction mixture to 80 °C for 3 hours.

    • Causality: Elevated thermal energy drives the clean nucleophilic substitution of the phosphate leaving group by chloride ions[1].

  • Workup: Quench carefully over crushed ice, extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield >98% pure 2,5,6-Trichloroquinazoline.

Protocol B: High-Throughput TR-FRET Kinase Bioassay (EGFR)

This protocol minimizes liquid-handling errors and optical interference.

  • Compound Preparation: Dissolve the synthesized quinazoline inhibitor in 100% LC-MS grade DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Causality: Utilize acoustic liquid dispensing (e.g., Echo 550) to transfer 50 nL of compound to the assay plate. This eliminates pipette tip carryover and ensures absolute concentration accuracy.

  • Kinase Reaction: In a 384-well low-volume plate, combine 10 nM recombinant EGFR kinase, 1 µM ATP, and 50 nM biotinylated substrate peptide in kinase buffer. Incubate at 25 °C for 60 minutes.

  • Detection: Add TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Incubate for 30 minutes.

    • Causality: Time-resolved fluorescence utilizes a microsecond delay before reading, which allows short-lived background auto-fluorescence (often caused by trace chemical impurities) to decay, ensuring a high signal-to-noise ratio.

  • Data Analysis: Read the plate on a compatible microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm). Calculate the FRET ratio (665/615) and fit the dose-response curve to a 4-parameter logistic model to derive the IC₅₀.

References

  • [1] Title: POCl3 chlorination of 4-quinazolones - PubMed. Source: National Institutes of Health (NIH). URL: [Link]

  • [2] Title: POCl3 Chlorination of 4-Quinazolones. Source: ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Rationale for Halogenated Waste Segregation

Professional Laboratory Disposal Protocols for 2,5,6-Trichloroquinazoline and Related Halogenated Heterocycles As a multi-halogenated heterocyclic building block frequently utilized in pharmaceutical research and kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Protocols for 2,5,6-Trichloroquinazoline and Related Halogenated Heterocycles

As a multi-halogenated heterocyclic building block frequently utilized in pharmaceutical research and kinase inhibitor development, 2,5,6-Trichloroquinazoline (C₈H₃Cl₃N₂) presents specific end-of-life management challenges. Because it contains multiple carbon-chlorine bonds, this compound falls under the broader regulatory umbrella of Halogenated Organic Compounds (HOCs).

This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step operational protocols required for the safe segregation, handling, and disposal of 2,5,6-trichloroquinazoline, ensuring compliance with environmental regulations and preventing the generation of highly toxic combustion byproducts.

The disposal of 2,5,6-trichloroquinazoline cannot be managed through standard non-halogenated waste streams due to the thermal behavior of carbon-chlorine bonds.

The Dioxin/Furan Risk: When chlorinated HOCs are subjected to standard, low-temperature combustion (e.g., standard municipal incineration), incomplete oxidation occurs. This environment facilitates the radical-mediated recombination of chlorinated aromatic fragments, leading to the unintended synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1]. These byproducts are highly persistent, bioaccumulative toxins.

Corrosive Exhaust: Even under complete combustion, the chlorine atoms in 2,5,6-trichloroquinazoline are converted into hydrogen chloride (HCl) gas. If processed in an incinerator lacking specialized alkaline scrubbers, this exhaust will cause severe corrosion to the facility's infrastructure and result in hazardous environmental emissions[2].

To mitigate these risks, environmental protection agencies require that halogenated wastes be segregated and routed to specialized commercial offsite treatment facilities equipped with high-temperature rotary kilns and caustic scrubbing systems[2][3].

Operational Workflows & Treatment Pathways

The lifecycle of halogenated waste requires a strict chain of custody from the laboratory bench to the commercial destruction facility.

G A 2,5,6-Trichloroquinazoline Waste Generation B Segregation: Halogenated Stream A->B Lab Protocol C EHS Transfer & Manifesting B->C Collection D Rotary Kiln Incineration (>1100°C) C->D Commercial Treatment E Caustic Scrubbing (HCl Neutralization) D->E Exhaust Gas F Safe Environmental Discharge E->F Cleaned Air

Workflow for the segregation, collection, and high-temperature destruction of halogenated waste.

Table 1: Halogenated Waste Categorization and Treatment Parameters
ParameterNon-Halogenated WasteHalogenated Waste (e.g., 2,5,6-Trichloroquinazoline)
Target Incineration Temp ~800°C – 1000°C> 1100°C (to prevent PCDD/PCDF formation)[1]
Primary Treatment Tech Liquid injection incinerationRotary kiln incineration with caustic scrubbing[2]
Exhaust Management Standard particulate filtrationHigh-efficiency alkaline scrubbing (NaOH/Ca(OH)₂)[2]
Regulatory Framework Standard RCRAStrict HOC limits (e.g., EPA 40 CFR § 268.32)[4]

Step-by-Step Laboratory Protocols

The following protocols are designed for researchers handling 2,5,6-trichloroquinazoline in a professional laboratory setting. Under no circumstances should laboratory personnel attempt to chemically neutralize, treat, or incinerate halogenated organic compounds in-house. All treatment must be deferred to licensed commercial facilities[3].

Protocol A: Routine Benchtop Waste Segregation

Objective: Safely collect and isolate 2,5,6-trichloroquinazoline waste from incompatible streams.

  • Vessel Selection: Select a high-density polyethylene (HDPE) or glass waste carboy specifically designated for "Halogenated Organic Waste." Ensure the container is compatible with the primary solvent used (e.g., dichloromethane, chloroform).

  • Labeling: Affix a standardized hazardous waste label. Explicitly list "2,5,6-Trichloroquinazoline" and the primary solvent. Check the "Halogenated" and "Toxic" hazard boxes.

  • Transfer: Working strictly inside a certified chemical fume hood, transfer the reaction mixture, mother liquor, or contaminated solvent into the designated waste container using a dedicated funnel.

  • Volume Management: Never fill the waste container beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Store the active waste container in a secondary containment tray, physically separated from alkali metals, strong oxidizing agents, and non-halogenated flammable waste streams.

Protocol B: Solid Waste and Consumables Disposal

Objective: Manage contaminated solid materials (e.g., filter paper, silica gel, empty vials).

  • Desiccation (If Applicable): If the solid waste is wet with volatile halogenated solvents, allow it to evaporate inside the fume hood until dry to minimize vapor pressure in the waste bin.

  • Collection: Place contaminated silica gel, TLC plates, and filter papers into a heavy-duty, sealable polyethylene bag or a dedicated solid hazardous waste drum.

  • Manifesting: Label the container as "Solid Halogenated Debris - Contaminated with 2,5,6-Trichloroquinazoline."

  • EHS Handoff: Submit a waste collection request to your institution's Environmental Health and Safety (EHS) department for offsite rotary kiln incineration[2].

Protocol C: Small-Scale Spill Cleanup

Objective: Safely recover spilled material while minimizing aerosolization and exposure.

  • PPE Verification: Ensure you are wearing a lab coat, chemical-resistant safety goggles, and nitrile gloves (double-gloving is recommended for halogenated aromatics).

  • Containment: If the spill is a solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Collection (Solid Spill): If the pure powder is spilled, gently sweep it up using a static-free brush and dustpan. Avoid dry sweeping techniques that could aerosolize the fine powder.

  • Collection (Liquid Spill): Once the liquid is absorbed by the vermiculite, use a plastic scoop to transfer the saturated absorbent into a compatible, sealable solid waste container.

  • Decontamination: Wipe the spill area with a disposable towel dampened with a compatible solvent (e.g., a small amount of acetone or ethanol) to remove residual traces, and dispose of the towel in the solid halogenated waste bin.

References

  • Perspective on halogenated organic compounds - PMC - NIH National Institutes of Health (NIH) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Pollution Prevention InfoHouse (P2 InfoHouse) URL: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 2,5,6-Trichloroquinazoline

As researchers and drug development professionals, our work necessitates the handling of novel and potent chemical entities. 2,5,6-Trichloroquinazoline is one such compound, a halogenated heterocyclic molecule whose hand...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work necessitates the handling of novel and potent chemical entities. 2,5,6-Trichloroquinazoline is one such compound, a halogenated heterocyclic molecule whose handling requires a comprehensive and rigorously enforced safety protocol. This guide moves beyond a simple checklist, providing the essential, immediate safety and logistical information needed for its handling, grounded in the principles of chemical causality and risk mitigation. Our goal is to build a deep, trusting relationship with our scientific community by providing value that extends beyond the product itself.

While a specific, publicly available Safety Data Sheet (SDS) for 2,5,6-Trichloroquinazoline is not readily found, the structural alerts—a quinazoline core with multiple chlorine substituents—necessitate a cautious approach. The guidance herein is synthesized from established protocols for analogous chlorinated heterocyclic compounds and general principles of laboratory safety for handling hazardous chemicals.[1] We must operate under the assumption that this compound is, at a minimum, an irritant to the skin and eyes, and potentially harmful if inhaled or ingested.[1][2][3]

The Hierarchy of Controls: Your Primary Defense

Before we even consider Personal Protective Equipment (PPE), it is crucial to implement engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: All handling of 2,5,6-Trichloroquinazoline, especially in its powdered form, must be conducted within a certified chemical fume hood.[4][5] This primary containment is non-negotiable as it mitigates the risk of inhaling fine particles.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring all users have received documented training on the specific hazards and handling procedures.[6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task at hand. The following table outlines the minimum required PPE for various laboratory operations involving 2,5,6-Trichloroquinazoline.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash goggles & face shield[1][8]Double-gloving: inner nitrile, outer nitrile or neoprene[1][9]Flame-resistant lab coat, tightly cuffed; long pants and closed-toe shoes[1][8]Required; performed within a chemical fume hood[4][5]
Preparing Solutions Chemical splash goggles & face shield[1][8]Double-gloving: inner nitrile, outer nitrile or neoprene[1][9]Flame-resistant lab coat; chemical-resistant apron recommended[9]Required; performed within a chemical fume hood[4][5]
Running Reactions/Work-up Chemical splash goggles[1]Nitrile gloves (single pair sufficient unless splash risk is high)[1][9]Flame-resistant lab coat; long pants and closed-toe shoes[1][8]Required; performed within a chemical fume hood[4][5]
Causality Behind PPE Choices:
  • Eye and Face Protection: The use of chemical splash goggles that meet ANSI Z87 standards is mandatory to protect against accidental splashes.[1] When handling the solid powder or creating solutions where the risk of splashing is significant, a full face shield worn over the goggles is required. This is because the fine, crystalline nature of many organic compounds can lead to particle projection during handling.[1][8]

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are specified due to their broad resistance to a range of organic chemicals.[1][4] Double-gloving is a critical practice when handling the concentrated solid. This provides a failsafe; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced. Always inspect gloves for any signs of degradation or perforation before use.[10]

    • Lab Coat: A standard cotton lab coat is insufficient. A flame-resistant (FR) coat is necessary, as many organic solvents used to dissolve such compounds are flammable. Ensure the coat has long sleeves and tight-fitting cuffs to prevent skin exposure at the wrist.[8]

  • Respiratory Protection: A chemical fume hood is the primary engineering control to prevent inhalation.[4][5] If, under rare and stringently controlled circumstances, work must be performed outside a hood, a risk assessment must be conducted by safety personnel to determine the appropriate respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges).[9]

Procedural Discipline: A Self-Validating System

The effectiveness of PPE is directly tied to the discipline with which it is used. Contamination often occurs not during an experiment, but during the removal (doffing) of PPE.

Step-by-Step Donning and Doffing Protocol:
  • Donning (Putting On):

    • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

    • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.

    • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Doffing (Taking Off) - The "Clean-to-Dirty" Workflow:

    • Initial Decontamination: Before leaving the immediate work area (but still within the fume hood if possible), use a Kimwipe dampened with an appropriate solvent (e.g., 70% ethanol) to gently wipe any visible contamination from your outer gloves.

    • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated solid hazardous waste container.

    • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or "clean" areas. Place them in a designated area for decontamination.

    • Lab Coat: Unfasten the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated spot or place it in a laundry container if contaminated.

    • Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste.

    • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]

The following diagram illustrates the critical workflow for preventing cross-contamination during PPE removal.

PPE_Doffing_Workflow cluster_0 Contaminated Area (e.g., Fume Hood) cluster_1 Step-Back Area A 1. Decontaminate Outer Gloves B 2. Remove Outer Gloves A->B C 3. Remove Face Shield & Goggles B->C D 4. Remove Lab Coat C->D E 5. Remove Inner Gloves D->E F 6. Wash Hands Thoroughly E->F

PPE Doffing Workflow to Minimize Contamination.

Disposal Plan: Managing Halogenated Waste

2,5,6-Trichloroquinazoline and any materials contaminated with it are classified as halogenated organic waste. This waste stream must be segregated from non-halogenated waste.[4][12]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste".[13]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste".[12][13] The label must list all chemical constituents by their full name—no abbreviations.[13]

  • Sharps: Any needles or contaminated glassware must be disposed of in a designated sharps container.

Never pour any waste containing this compound down the drain.[4] All waste containers must be kept closed except when actively adding waste and stored in a designated satellite accumulation area.[13][14] Follow your institution's specific guidelines for hazardous waste pickup.

By adhering to these multi-layered protocols, from engineering controls to procedural discipline, we can handle 2,5,6-Trichloroquinazoline and other potent compounds with the level of respect and caution they demand, ensuring the safety of ourselves and our colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available from: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available from: [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. University of North Carolina at Chapel Hill. Available from: [Link]

  • Environmental Health & Safety. Halogenated Waste. University of Tennessee, Knoxville. Available from: [Link]

  • Campus Operations. Halogenated Solvents in Laboratories. Temple University. Available from: [Link]

  • Szabo-Scandic. Quinazoline - Safety Data Sheet. Available from: [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. (2022). Available from: [Link]

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. (2022). Available from: [Link]

  • H.M. Royal, Inc. Guidelines for the Safe Handling of Hazardous Chemicals. (2025). Available from: [Link]

  • Sigma-Aldrich. 4-CHLOROQUINAZOLINE - Safety Data Sheet. (2025). Available from: [Link]

  • National Safety Compliance. 10 Steps for Identifying & Handling Hazardous Materials. (2022). Available from: [Link]

  • Fisher Scientific. 2-Chloroquinoxaline - Safety Data Sheet (UK). (2023). Available from: [Link]

  • American Chemistry Council. Protective Equipment. Available from: [Link]

  • DuraLabel. OSHA Rules for Chemical Hazards. (2026). Available from: [Link]

  • Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. The University of Arizona. (2015). Available from: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,3,5-Tris(1-Aziridinyl)-p-Benzoquinone. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide. (2006). Available from: [Link]

Sources

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